Mevalonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-3,5-dihydroxy-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-6(10,2-3-7)4-5(8)9/h7,10H,2-4H2,1H3,(H,8,9)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTLQQUUPVSXIM-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CCO)(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314151 | |
| Record name | (R)-(-)-Mevalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Mevalonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000227 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very soluble in water, but also soluble in organic solvents, especially polar organic solvents. | |
| Record name | MEVALONIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7681 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Oily liquid | |
CAS No. |
17817-88-8, 150-97-0 | |
| Record name | (R)-(-)-Mevalonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17817-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mevalonic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03518 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (R)-(-)-Mevalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEVALONIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7681 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Mevalonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000227 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
24 - 27 °C | |
| Record name | Mevalonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000227 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Central Role of Mevalonic Acid in Cholesterol Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of mevalonic acid in the intricate biochemical cascade of cholesterol synthesis. As the committed step in this vital pathway, the synthesis of this compound represents a critical control point and a major target for therapeutic intervention, most notably by statin drugs. This document provides a comprehensive overview of the mevalonate (B85504) pathway, its regulatory mechanisms, quantitative data on key enzymatic reactions, and detailed experimental protocols for its study.
The Mevalonate Pathway: A Core Metabolic Route
The mevalonate pathway, also known as the HMG-CoA reductase pathway, is an essential metabolic sequence present in all eukaryotes and some bacteria.[1] It is responsible for the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the fundamental five-carbon building blocks for a vast array of isoprenoids.[1] These isoprenoids include cholesterol, steroid hormones, coenzyme Q10, and dolichols, highlighting the pathway's central role in cellular function.[2]
The synthesis of this compound is the rate-limiting step and the primary point of regulation for the entire cholesterol biosynthesis pathway.[1][2] The initial steps of the pathway, leading to the formation of mevalonate, are outlined below:
-
Condensation of Acetyl-CoA: The pathway begins in the cytosol with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA acetyltransferase (thiolase).[2][3]
-
Formation of HMG-CoA: Acetoacetyl-CoA then condenses with a third molecule of acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This reaction is mediated by HMG-CoA synthase.[2][4]
-
Synthesis of Mevalonate: The key regulatory step involves the reduction of HMG-CoA to mevalonate by the enzyme HMG-CoA reductase (HMGCR).[2][4] This reaction is NADPH-dependent and is the primary target of statin drugs.[1][5]
Following its synthesis, mevalonate is phosphorylated in two successive steps by mevalonate kinase and phosphomevalonate kinase, and then decarboxylated to yield IPP.[2] IPP can be isomerized to DMAPP, and these two five-carbon units are then sequentially condensed to form larger isoprenoid precursors like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which ultimately lead to the synthesis of cholesterol and other non-sterol isoprenoids.[5]
Diagram of the Mevalonate Pathway
Caption: The eukaryotic mevalonate pathway leading to cholesterol synthesis.
Regulation of this compound Synthesis
The cellular levels of cholesterol are tightly regulated through a multi-tiered system that primarily targets the synthesis of this compound. This regulation occurs at the transcriptional, translational, and post-translational levels of HMG-CoA reductase.[4]
Transcriptional Regulation by SREBPs
The primary mechanism of transcriptional control is mediated by a family of transcription factors known as Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2.[6][7] When cellular cholesterol levels are low, SREBP-2, which is initially an inactive precursor protein residing in the endoplasmic reticulum (ER) membrane, is transported to the Golgi apparatus.[8] In the Golgi, it undergoes a two-step proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P).[8] This releases the N-terminal active domain of SREBP-2, which then translocates to the nucleus.[8] In the nucleus, it binds to Sterol Regulatory Elements (SREs) in the promoter regions of genes encoding HMG-CoA reductase and other enzymes of the cholesterol biosynthetic pathway, thereby upregulating their transcription.[6][9] Conversely, when cholesterol levels are high, the transport of the SREBP-2 precursor to the Golgi is blocked, leading to a decrease in the transcription of these genes.[7]
Diagram of SREBP-2 Pathway Activation
Caption: Regulation of cholesterol synthesis by the SREBP-2 pathway.
Post-Translational Regulation of HMG-CoA Reductase
HMG-CoA reductase is also subject to feedback inhibition and regulated degradation. The accumulation of certain sterol intermediates, such as lanosterol, and non-sterol isoprenoids like geranylgeranyl pyrophosphate, can accelerate the degradation of the HMGCR protein.[10][11] This process involves the binding of these molecules to the sterol-sensing domain of HMGCR, which promotes its ubiquitination and subsequent degradation by the proteasome.[10]
Quantitative Data
The following tables summarize key quantitative data related to the mevalonate pathway, providing a basis for kinetic modeling and inhibitor design.
Table 1: Kinetic Parameters of Human HMG-CoA Reductase
| Substrate | Km (μM) | Reference |
| HMG-CoA | 70 | [6] |
| NADPH | 21 | [6] |
Table 2: Inhibition Constants (Ki) of Statins for Human HMG-CoA Reductase
| Statin | Ki (nM) | Reference |
| Pravastatin | 2-250 | [6] |
| Fluvastatin | 2-250 | [6] |
| Cerivastatin | 2-250 | [6] |
| Atorvastatin | 2-250 | [6] |
| Rosuvastatin | 2-250 | [6] |
Table 3: Intracellular Concentrations of Mevalonate Pathway Intermediates in Saccharomyces cerevisiae
| Metabolite | Concentration (nmol/g dry weight) | Condition | Reference |
| Acetyl-CoA | ~10-40 | Glucose batch culture | [7] |
| Acetoacetyl-CoA | ~1-5 | Glucose batch culture | [7] |
| HMG-CoA | ~2-10 | Glucose batch culture | [7] |
Note: Intracellular concentrations can vary significantly depending on the organism, cell type, and metabolic state.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the mevalonate pathway and the effects of its modulators.
HMG-CoA Reductase Activity Assay (Colorimetric)
This assay measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+.[4][12][13][14]
Materials:
-
HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 100 mM KCl, 1 mM EDTA, 5 mM DTT)
-
HMG-CoA reductase enzyme
-
HMG-CoA substrate solution
-
NADPH solution
-
Test inhibitor (e.g., a statin) and vehicle control (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare fresh solutions of HMG-CoA and NADPH in the assay buffer. Keep all reagents on ice.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
HMG-CoA Reductase Assay Buffer
-
NADPH solution
-
Test inhibitor or vehicle control
-
HMG-CoA reductase enzyme
-
-
Initiation of Reaction: Start the reaction by adding the HMG-CoA substrate solution to each well.
-
Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every 30-60 seconds for 10-20 minutes.
-
Data Analysis: Calculate the rate of NADPH consumption (decrease in A340 per minute). The activity of HMG-CoA reductase is directly proportional to this rate. For inhibitor studies, calculate the percent inhibition relative to the vehicle control and determine the IC50 value.
Diagram of HMG-CoA Reductase Activity Assay Workflow
Caption: Experimental workflow for the HMG-CoA reductase activity assay.
Total Cholesterol Quantification Assay (Colorimetric/Fluorometric)
This assay quantifies total cholesterol (free cholesterol and cholesteryl esters) in biological samples.[1][5][15][16]
Materials:
-
Cholesterol Assay Buffer
-
Cholesterol Probe (e.g., a horseradish peroxidase substrate)
-
Enzyme Mix (containing cholesterol oxidase and cholesterol esterase)
-
Cholesterol Standard
-
Biological samples (e.g., cell lysates, serum)
-
96-well microplate (clear for colorimetric, black for fluorometric)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Sample Preparation:
-
Serum/Plasma: Dilute samples with assay buffer.
-
Cells: Lyse cells and extract lipids. Evaporate the solvent and resuspend the lipid extract in the assay buffer.
-
-
Standard Curve Preparation: Prepare a series of cholesterol standards of known concentrations in the assay buffer.
-
Reaction Setup: Add the standards and samples to the wells of the 96-well plate.
-
Reaction Mix Preparation: Prepare a reaction mix containing the Cholesterol Probe and the Enzyme Mix in the assay buffer.
-
Assay: Add the reaction mix to each well, mix, and incubate at 37°C for 30-60 minutes, protected from light.
-
Measurement:
-
Colorimetric: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Fluorometric: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/590 nm).
-
-
Data Analysis: Subtract the blank reading from all measurements. Plot the standard curve and determine the cholesterol concentration in the samples.
Analysis of SREBP-2 Activation by Western Blot
This protocol details the detection of the precursor and mature forms of SREBP-2 to assess its activation state.[17]
Materials:
-
Cell culture reagents
-
Treatment compounds (e.g., statins, 25-hydroxycholesterol)
-
Ice-cold PBS
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SREBP-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with compounds of interest for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against SREBP-2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis: Acquire the image using a chemiluminescence imaging system. Quantify the band intensities for the precursor and mature forms of SREBP-2. An increase in the mature form relative to the precursor form indicates SREBP-2 activation.
Conclusion
This compound is the cornerstone of cholesterol biosynthesis, and its synthesis is the focal point of a complex and tightly regulated network. Understanding the intricacies of the mevalonate pathway, its enzymatic kinetics, and its regulatory mechanisms is paramount for researchers in metabolic diseases and drug development professionals seeking to modulate cholesterol levels and related cellular processes. The experimental protocols provided herein offer robust methods for investigating this critical pathway and for the discovery and characterization of novel therapeutic agents.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Applying asymptotic methods to synthetic biology: Modelling the reaction kinetics of the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. assaygenie.com [assaygenie.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analysis of acyl CoA ester intermediates of the mevalonate pathway in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural mechanism for statin inhibition of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ENZYMES OF THE MEVALONATE PATHWAY OF ISOPRENOID BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aster glehni F. Schmidt Extract Modulates the Activities of HMG-CoA Reductase and Fatty Acid Synthase | MDPI [mdpi.com]
- 11. Solid-Phase Synthesis of C-Terminal Peptide Libraries for Studying the Specificity of Enzymatic Protein Prenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. HMG-CoA Reductase Activity Assay Kit (Colorimetric) (ab204701) is not available | Abcam [abcam.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. interchim.fr [interchim.fr]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Mevalonic Acid Pathway: Steps, Enzymes, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mevalonic acid (MVA) pathway, a critical metabolic route for the biosynthesis of isoprenoids and sterols. The document details the sequential enzymatic steps, the key enzymes involved, and their regulatory mechanisms. Furthermore, it offers detailed experimental protocols for the analysis of this pathway, intended to support research and drug development efforts targeting this vital cellular process.
Core Pathway Steps and Enzymes
The this compound pathway converts acetyl-CoA into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] These molecules are the precursors for a vast array of essential biomolecules, including cholesterol, steroid hormones, coenzyme Q10, and dolichols.[1][2] The pathway is classically divided into an upper and a lower section.
Upper this compound Pathway: From Acetyl-CoA to Mevalonate (B85504)
The initial steps of the pathway occur in the cytosol and involve the sequential condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate.[1][2]
-
Step 1: Acetoacetyl-CoA Formation
-
Enzyme: Acetoacetyl-CoA thiolase (Thiolase)
-
Reaction: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.[3]
-
Cofactor: Coenzyme A (CoA) is released.
-
-
Step 2: HMG-CoA Synthesis
-
Step 3: Mevalonate Formation
-
Enzyme: HMG-CoA reductase (HMGCR)
-
Cofactor: This reaction consumes two molecules of NADPH.[5]
-
Regulation: This is the rate-limiting step of the mevalonate pathway and is subject to extensive regulation, including feedback inhibition by cholesterol and other sterols, and hormonal control.[3][5] It is the primary target of statin drugs.[2][6]
-
Lower this compound Pathway: From Mevalonate to IPP and DMAPP
The lower part of the pathway involves the phosphorylation and subsequent decarboxylation of mevalonate to yield the final five-carbon isoprenoid precursors.[1]
-
Step 4: Mevalonate Phosphorylation
-
Enzyme: Mevalonate kinase (MVK)
-
Reaction: Mevalonate is phosphorylated at the 5-hydroxyl group to form mevalonate-5-phosphate.[7]
-
Cofactor: Requires ATP.
-
-
Step 5: Phosphomevalonate Phosphorylation
-
Enzyme: Phosphomevalonate kinase (PMVK)
-
Reaction: Mevalonate-5-phosphate is further phosphorylated to yield mevalonate-5-pyrophosphate.[7]
-
Cofactor: Requires ATP.
-
-
Step 6: Decarboxylation to IPP
-
Enzyme: Mevalonate-5-pyrophosphate decarboxylase (MVD)
-
Reaction: Mevalonate-5-pyrophosphate is decarboxylated and dephosphorylated to produce isopentenyl pyrophosphate (IPP).[7]
-
Cofactor: Requires ATP.
-
-
Step 7: Isomerization of IPP to DMAPP
-
Enzyme: Isopentenyl pyrophosphate isomerase (IDI)
-
Reaction: IPP is isomerized to its more reactive electrophilic isomer, dimethylallyl pyrophosphate (DMAPP).
-
Note: This reversible reaction provides the two distinct five-carbon units required for downstream isoprenoid synthesis.
-
Quantitative Data Summary
The following tables summarize key quantitative data for the enzymes of the this compound pathway. These values can vary depending on the organism and experimental conditions.
| Enzyme | Substrate(s) | Km (µM) | Vmax (nmol/min/mg) | Inhibitor(s) | Ki (µM) |
| HMG-CoA Reductase (Human) | HMG-CoA | 4 | 11.7 | Atorvastatin, Simvastatin, Pravastatin | 0.008, 0.001, 0.01 |
| Mevalonate Kinase (Human) | This compound | 130 | Not specified | Farnesyl pyrophosphate (FPP) | 0.1 - 10 |
| ATP | 330 | Geranylgeranyl pyrophosphate (GGPP) | Not specified | ||
| Mevalonate Kinase (S. aureus) | ATP | Not specified | Not specified | Farnesyl pyrophosphate (FPP) | 46 |
| Farnesyl thiopyrophosphate (FSPP) | 45 |
Note: Data is compiled from various sources and may not be directly comparable across different studies and organisms. Further details can be found in the cited literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound pathway.
HMG-CoA Reductase Activity Assay (Colorimetric)
This protocol is based on the spectrophotometric measurement of NADPH consumption.[2]
Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.[2]
Materials:
-
HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 100 mM KCl, 1 mM EDTA, 5 mM DTT)
-
HMG-CoA Reductase enzyme preparation
-
HMG-CoA substrate solution
-
NADPH solution
-
96-well clear flat-bottom plate
-
Multi-well spectrophotometer
Procedure:
-
Reagent Preparation:
-
Assay Setup (per well):
-
Add 170 µL of HMG-CoA Reductase Assay Buffer to each well.
-
Add 10 µL of NADPH solution.
-
Add 10 µL of HMG-CoA Reductase enzyme solution.
-
Incubate the plate at 37°C for 5 minutes to pre-warm the reagents.
-
-
Initiate Reaction:
-
Add 10 µL of HMG-CoA substrate solution to each well to start the reaction.
-
-
Measurement:
-
Immediately start monitoring the decrease in absorbance at 340 nm in a kinetic mode at 37°C for 10-20 minutes, taking readings every 30-60 seconds.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (ΔA340/min) from the linear portion of the curve.
-
Enzyme activity can be calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M-1cm-1).
-
Inhibitor Screening:
-
To screen for inhibitors, add the test compound at various concentrations to the wells before adding the HMG-CoA substrate.[4]
-
Include a vehicle control (e.g., DMSO) and a known inhibitor (e.g., pravastatin) as controls.[7]
-
Calculate the percent inhibition relative to the vehicle control.
Mevalonate Kinase Activity Assay (Coupled Spectrophotometric)
This protocol utilizes a coupled enzyme system to measure MVK activity by monitoring NADH consumption.[3]
Principle: The ADP produced by the mevalonate kinase reaction is used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate. Pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, a reaction that consumes NADH, leading to a decrease in absorbance at 340 nm.
Materials:
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 0.5 mM DTT)
-
Mevalonate Kinase enzyme preparation
-
(R,S)-Mevalonic acid solution
-
ATP solution
-
Phosphoenolpyruvate (PEP) solution
-
NADH solution
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
96-well clear flat-bottom plate
-
Multi-well spectrophotometer
Procedure:
-
Reaction Mixture Preparation (per well):
-
Prepare a master mix containing Assay Buffer, PEP, NADH, PK, and LDH.
-
-
Assay Setup (per well):
-
Add 180 µL of the reaction mixture to each well.
-
Add 10 µL of Mevalonate Kinase enzyme solution.
-
Incubate at 30°C for 5 minutes.
-
-
Initiate Reaction:
-
Add 10 µL of a solution containing both this compound and ATP to start the reaction.
-
-
Measurement:
-
Immediately monitor the decrease in absorbance at 340 nm in a kinetic mode at 30°C for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADH consumption (ΔA340/min) from the linear portion of the curve.
-
The activity of mevalonate kinase is directly proportional to this rate.
-
Quantification of Mevalonate Pathway Intermediates by LC-MS/MS
This method allows for the sensitive and specific quantification of multiple pathway intermediates.[5][8]
Principle: Cellular metabolites are extracted and separated by liquid chromatography (LC) and then detected and quantified by tandem mass spectrometry (MS/MS) based on their specific mass-to-charge ratios and fragmentation patterns.
General Workflow:
-
Sample Preparation:
-
Quench cellular metabolism rapidly (e.g., by using cold methanol).
-
Extract metabolites using a suitable solvent system (e.g., methanol/water).
-
Include internal standards (e.g., isotopically labeled versions of the analytes) for accurate quantification.
-
-
LC Separation:
-
Use a column with appropriate chemistry for separating polar, phosphorylated intermediates (e.g., a HILIC or ion-pair chromatography column).
-
Develop a gradient elution method to achieve good separation of the target analytes.
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source, typically in negative ion mode for phosphorylated intermediates.
-
Optimize MS parameters (e.g., collision energy) for each analyte to achieve sensitive and specific detection using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Quantify the analytes by comparing their peak areas to those of the internal standards and a standard curve.
-
Metabolic Flux Analysis using 13C Isotopic Labeling
This advanced technique allows for the quantitative analysis of carbon flow through the mevalonate pathway.[9]
Principle: Cells are cultured with a 13C-labeled substrate (e.g., [13C]-glucose). The incorporation of 13C into the intermediates and final products of the mevalonate pathway is measured by mass spectrometry or NMR. The resulting labeling patterns are then used in computational models to calculate the metabolic fluxes through the pathway.[9]
Experimental Workflow:
-
Isotopic Labeling:
-
Culture cells in a medium containing a known 13C-labeled substrate.
-
Harvest cells at different time points to monitor the dynamics of label incorporation.
-
-
Metabolite Extraction and Analysis:
-
Extract intracellular metabolites.
-
Analyze the isotopic labeling patterns of key intermediates (e.g., acetyl-CoA, mevalonate, IPP) and downstream products using GC-MS, LC-MS/MS, or NMR.
-
-
Metabolic Flux Calculation:
-
Use specialized software to fit the experimental labeling data to a metabolic model of the mevalonate pathway.
-
The software calculates the flux values that best explain the observed labeling patterns.
-
Mandatory Visualizations
This compound Pathway Diagram
Caption: Overview of the this compound Pathway Steps and Enzymes.
Experimental Workflow for HMG-CoA Reductase Activity Assay
Caption: Workflow for the HMG-CoA Reductase Colorimetric Assay.
Logical Relationship of Mevalonate Pathway Regulation
Caption: Key Feedback Regulation loops in the this compound Pathway.
References
- 1. Metabolic flux analysis of plastidic isoprenoid biosynthesis in poplar leaves emitting and nonemitting isoprene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Staphylococcus aureus Mevalonate Kinase: Isolation and Characterization of an Enzyme of the Isoprenoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Mevalonate Pathway Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. Sensitive quantification of mevalonate pathway intermediates and prediction of relative novel analogs by chemical derivatization-based LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic flux ratio analysis by parallel 13C labeling of isoprenoid biosynthesis in Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crossroads of Cellular Metabolism: A Technical Guide to the Biological Functions of Mevalonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mevalonate (B85504) (MVA) pathway is a highly conserved and essential metabolic cascade responsible for the synthesis of a diverse array of biologically crucial molecules derived from mevalonic acid. While historically recognized for its central role in cholesterol biosynthesis, the functional repertoire of this compound derivatives extends far beyond steroidogenesis, encompassing vital roles in protein modification, cell signaling, and energy production. Dysregulation of this pathway is implicated in a range of pathologies, including cancer and inflammatory diseases, making its components attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of the core biological functions of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Core Biological Functions of this compound Derivatives
The MVA pathway commences with the conversion of acetyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate by the rate-limiting enzyme, HMG-CoA reductase (HMGCR).[1] Mevalonate is subsequently converted into the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] These fundamental units are the precursors for a wide variety of isoprenoids, each with distinct and critical cellular functions.
Cholesterol and Steroid Hormone Synthesis
A primary fate of IPP and DMAPP is their condensation to form farnesyl pyrophosphate (FPP), a precursor for the synthesis of cholesterol.[2] Cholesterol is an indispensable component of cellular membranes, modulating their fluidity and function.[3] It also serves as the precursor for the synthesis of all steroid hormones, including glucocorticoids, mineralocorticoids, and sex hormones, which regulate a vast array of physiological processes.[3]
Protein Prenylation: Anchoring Signaling Proteins
Non-sterol isoprenoids, primarily FPP (a 15-carbon isoprenoid) and geranylgeranyl pyrophosphate (GGPP; a 20-carbon isoprenoid), are crucial for a post-translational modification known as protein prenylation.[4] This process involves the covalent attachment of these lipid moieties to cysteine residues at or near the C-terminus of proteins, a reaction catalyzed by farnesyltransferase (FTase) and geranylgeranyltransferases (GGTase I and II).[4][5] Prenylation increases the hydrophobicity of proteins, facilitating their anchoring to cellular membranes and enabling their participation in protein-protein interactions.[4][6] Key prenylated proteins include the Ras and Rho families of small GTPases, which are central to signal transduction pathways controlling cell proliferation, differentiation, and survival.[4][5]
Synthesis of Dolichol and Protein Glycosylation
FPP is also a precursor for the synthesis of dolichol, a long-chain polyisoprenoid. Dolichol phosphate (B84403) is an essential carrier of oligosaccharides in the endoplasmic reticulum, playing a critical role in the N-linked glycosylation of proteins.[7] Proper protein glycosylation is vital for protein folding, stability, and function.
Ubiquinone (Coenzyme Q10) and Electron Transport
The MVA pathway is responsible for synthesizing the isoprenoid tail of ubiquinone (Coenzyme Q10), a critical component of the electron transport chain in mitochondria.[7][8] Ubiquinone functions as an electron carrier, facilitating the process of oxidative phosphorylation and cellular energy (ATP) production.[8]
Heme A Synthesis
Derivatives of the mevalonate pathway are also involved in the synthesis of Heme A, a specific type of heme molecule that is a crucial component of cytochrome c oxidase (Complex IV) in the mitochondrial respiratory chain.[7]
Mevalonate Pathway in Disease
Dysregulation of the mevalonate pathway is a hallmark of several diseases, most notably cancer and inflammatory disorders.
Cancer
Numerous studies have demonstrated that the MVA pathway is frequently upregulated in various cancers, including breast, prostate, pancreatic, and liver cancers.[9][10] This heightened activity provides cancer cells with the necessary building blocks for rapid proliferation and survival. Increased cholesterol synthesis supports membrane formation in rapidly dividing cells, while the enhanced prenylation of oncoproteins like Ras and Rho promotes their oncogenic signaling activities.[10][11] This dependency on the MVA pathway makes it a prime target for anti-cancer therapies, with statins (HMGCR inhibitors) showing promise in preclinical and some clinical studies.[9][12]
Inflammation
The mevalonate pathway plays a complex role in regulating inflammation.[13] The synthesis of isoprenoids is crucial for the function of small GTPases that are involved in inflammatory signaling.[14] For instance, deficiencies in the mevalonate kinase (MVK) enzyme lead to a rare autoinflammatory disease known as Mevalonate Kinase Deficiency (MKD), characterized by recurrent inflammatory episodes.[14] This is thought to be due to a shortage of GGPP, leading to the activation of the pyrin inflammasome and subsequent production of the pro-inflammatory cytokine IL-1β.[15][16] Conversely, inhibitors of the MVA pathway, such as statins, have been shown to possess anti-inflammatory properties.[17]
Quantitative Data
The following tables summarize key quantitative data related to the biological functions and inhibition of the mevalonate pathway.
Table 1: Michaelis-Menten Constants (Km) of Key Mevalonate Pathway Enzymes
| Enzyme | Substrate | Km (µM) | Organism/Source |
| HMG-CoA Reductase | HMG-CoA | 4 | Rat Liver |
| HMG-CoA Reductase | NADPH | 37 | Rat Liver |
| Farnesyltransferase | Farnesyl Pyrophosphate | 0.5 | Rat Brain |
| Farnesyltransferase | Ras-CVLS | 0.25 | Rat Brain |
| Geranylgeranyltransferase I | Geranylgeranyl Pyrophosphate | 0.8 | Bovine Brain |
| Geranylgeranyltransferase I | Dansyl-GCVLL | 5 | Bovine Brain |
Data compiled from various biochemical studies. Actual values may vary depending on experimental conditions.
Table 2: IC50 Values of Statins on Cancer Cell Proliferation
| Statin | Cancer Cell Line | IC50 (µM) |
| Simvastatin | PC-3 (Prostate) | 5.2 |
| Simvastatin | MCF-7 (Breast) | 7.8 |
| Atorvastatin | HepG2 (Liver) | 12.5 |
| Atorvastatin | A549 (Lung) | 15.1 |
| Lovastatin | HCT116 (Colon) | 10.3 |
These values are indicative and can vary significantly based on the specific cell line and assay conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biological functions of this compound derivatives.
HMG-CoA Reductase Activity Assay (Colorimetric)
This assay measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.[18][19]
Materials:
-
HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM EDTA, 2 mM DTT)
-
NADPH solution (e.g., 10 mM in assay buffer)
-
HMG-CoA solution (e.g., 5 mM in water)
-
Purified HMG-CoA Reductase enzyme or cell/tissue lysate
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Prepare a reaction master mix containing the assay buffer and NADPH to a final concentration of 200 µM.
-
Add 180 µL of the master mix to each well of the microplate.
-
Add 10 µL of the enzyme preparation (or buffer for blank) to the appropriate wells.
-
Incubate the plate at 37°C for 5 minutes to pre-warm the reaction.
-
Initiate the reaction by adding 10 µL of the HMG-CoA solution to a final concentration of 250 µM.
-
Immediately start kinetic measurements of absorbance at 340 nm every 30 seconds for 10-20 minutes.
-
Calculate the rate of NADPH oxidation from the linear portion of the curve (ΔA340/min).
-
Enzyme activity can be calculated using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
Protein Farnesyltransferase (FTase) Assay (In Vitro)
This protocol describes a non-radioactive method to measure FTase activity using a fluorescently labeled peptide substrate.
Materials:
-
FTase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT)
-
Farnesyl Pyrophosphate (FPP) solution (e.g., 1 mM in assay buffer)
-
Fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS)
-
Purified Farnesyltransferase enzyme
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture in the wells of the microplate containing FTase assay buffer, FPP (final concentration 10 µM), and the fluorescent peptide substrate (final concentration 5 µM).
-
Add the purified FTase enzyme to initiate the reaction.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorescent label. The increase in fluorescence upon farnesylation can be correlated to enzyme activity.
Total Cholesterol Quantification Assay (Colorimetric/Fluorometric)
This assay quantifies total cholesterol (free cholesterol and cholesteryl esters) in biological samples.[5][20][21][22][23]
Materials:
-
Cholesterol Assay Buffer
-
Cholesterol Probe (e.g., Amplex Red)
-
Horseradish Peroxidase (HRP)
-
Cholesterol Oxidase
-
Cholesterol Esterase
-
Cholesterol Standard
-
Cell or tissue lysates, serum, or plasma samples
-
96-well microplate (clear for colorimetric, black for fluorometric)
-
Microplate reader
Procedure:
-
Prepare a Cholesterol Reaction Mix containing the assay buffer, cholesterol probe, HRP, cholesterol oxidase, and cholesterol esterase.
-
Add 50 µL of each standard and sample to separate wells of the microplate.
-
Add 50 µL of the Cholesterol Reaction Mix to each well.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Measure the absorbance at ~570 nm (colorimetric) or fluorescence at Ex/Em = ~535/590 nm (fluorometric).
-
Calculate the cholesterol concentration in the samples by comparing their readings to the standard curve.
Mandatory Visualizations
Signaling Pathways
Caption: The Mevalonate Pathway and its major derivatives.
Caption: Regulation of the Mevalonate Pathway by SREBP.
Caption: Protein Prenylation and its role in signal transduction.
Experimental Workflows
Caption: Experimental workflow for HMG-CoA Reductase activity assay.
Conclusion
The this compound pathway represents a central hub of cellular metabolism, producing a remarkable diversity of molecules with indispensable biological functions. From maintaining membrane integrity and regulating gene expression to controlling vital signaling cascades, the derivatives of this compound are integral to cellular homeostasis. The profound implications of this pathway's dysregulation in diseases such as cancer and inflammatory disorders underscore its significance as a therapeutic target. This technical guide provides a foundational resource for professionals in the field, offering a comprehensive overview, actionable experimental protocols, and clear visual aids to facilitate further research and drug development efforts aimed at modulating this critical metabolic pathway.
References
- 1. Determining changes in prenylation through mass cytometry single-cell analysis - American Chemical Society [acs.digitellinc.com]
- 2. The Mevalonate Pathway, a Metabolic Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fluorescence assay for geranylgeranyl transferase type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. Assay for Rab geranylgeranyltransferase using size exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Decoding the crosstalk between mevalonate metabolism and T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 13C-metabolic flux analysis for mevalonate-producing strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mevalonate Pathway Analysis Service - Creative Proteomics [creative-proteomics.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. HMG-CoA Reductase Activity Assay Kit (Colorimetric) (ab204701) is not available | Abcam [abcam.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. assaygenie.com [assaygenie.com]
- 23. interchim.fr [interchim.fr]
Mevalonic Acid: The Cornerstone of Isoprenoid Biosynthesis - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mevalonate (B85504) (MVA) pathway is a fundamental metabolic cascade essential for the synthesis of a vast and diverse group of biomolecules known as isoprenoids.[1][2] These compounds, numbering over 30,000, are vital for numerous cellular functions, ranging from the maintenance of membrane integrity to signal transduction and hormonal regulation.[1] This technical guide provides an in-depth exploration of mevalonic acid's central role as the precursor to all isoprenoids, detailing the biochemical pathway, its key enzymatic players, regulatory mechanisms, and its significance as a target for drug development. Furthermore, this document outlines key experimental protocols for studying the pathway and presents quantitative data in a structured format.
The Mevalonate Pathway: A Step-by-Step Overview
The MVA pathway is a series of enzymatic reactions that convert the simple two-carbon unit, acetyl-CoA, into the five-carbon isoprenoid building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1][2] In eukaryotes, this pathway primarily occurs in the cytosol and peroxisomes.[2] The pathway can be conceptually divided into an upper and a lower section.
Upper Mevalonate Pathway: From Acetyl-CoA to Mevalonate
The initial steps of the pathway establish the carbon backbone of this compound.[1]
-
Condensation of Acetyl-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. This reaction is catalyzed by acetoacetyl-CoA thiolase .[2][3]
-
Formation of HMG-CoA: A third molecule of acetyl-CoA is added to acetoacetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This step is mediated by HMG-CoA synthase .[2][4]
-
Reduction of HMG-CoA to Mevalonate: HMG-CoA is then reduced to (R)-mevalonate by the enzyme HMG-CoA reductase (HMGR) . This is the rate-limiting and most highly regulated step in the entire pathway, consuming two molecules of NADPH.[1][4] The central role of HMGR makes it a major target for pharmaceuticals, most notably the statin class of cholesterol-lowering drugs.[1][2]
Lower Mevalonate Pathway: From Mevalonate to IPP and DMAPP
The lower pathway involves a series of ATP-dependent phosphorylation and decarboxylation reactions.[1][3]
-
Phosphorylation of Mevalonate: Mevalonate is first phosphorylated at the 5-hydroxyl group by mevalonate kinase (MVK) to produce mevalonate-5-phosphate.[1][4]
-
Second Phosphorylation: Mevalonate-5-phosphate is further phosphorylated by phosphomevalonate kinase (PMVK) to yield mevalonate-5-pyrophosphate.[1][4]
-
Decarboxylation: Mevalonate-5-pyrophosphate decarboxylase (MVD) catalyzes the final step, an ATP-dependent decarboxylation, to form isopentenyl pyrophosphate (IPP).[1][4]
-
Isomerization: Finally, isopentenyl pyrophosphate isomerase (IDI) reversibly converts IPP to its more reactive allylic isomer, dimethylallyl pyrophosphate (DMAPP).[5][6]
The following diagram illustrates the eukaryotic mevalonate pathway.
From Building Blocks to Functional Molecules: Isoprenoid Synthesis
IPP and DMAPP are the universal five-carbon precursors for all isoprenoids.[7] Through sequential head-to-tail condensations catalyzed by prenyltransferases, these building blocks are assembled into longer-chain isoprenoid precursors:
-
Geranyl pyrophosphate (GPP) (C10)
-
Farnesyl pyrophosphate (FPP) (C15)
-
Geranylgeranyl pyrophosphate (GGPP) (C20)
These linear pyrophosphates are then modified by a vast array of enzymes (e.g., terpene synthases, cyclases) to generate the final diverse structures of isoprenoids, which include sterols (like cholesterol), quinones (coenzyme Q10), dolichols, and carotenoids.[2][4][8]
Quantitative Data Summary
The enzymes of the mevalonate pathway are critical for its function. The table below summarizes these key enzymes and their roles.
| Table 1: Key Enzymes of the Eukaryotic Mevalonate Pathway | |
| Enzyme | Function |
| Acetoacetyl-CoA thiolase (ACAT) | Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA.[4] |
| HMG-CoA synthase (HMGS) | Condenses acetoacetyl-CoA with another acetyl-CoA to form HMG-CoA.[4] |
| HMG-CoA reductase (HMGR) | Reduces HMG-CoA to mevalonate; the rate-limiting enzyme of the pathway.[1][4] |
| Mevalonate kinase (MVK) | Phosphorylates mevalonate to mevalonate-5-phosphate.[1][4] |
| Phosphomevalonate kinase (PMVK) | Phosphorylates mevalonate-5-phosphate to mevalonate-5-pyrophosphate.[1][4] |
| Mevalonate-5-pyrophosphate decarboxylase (MVD) | Decarboxylates mevalonate-5-pyrophosphate to isopentenyl pyrophosphate (IPP).[1][4] |
| Isopentenyl pyrophosphate isomerase (IDI) | Isomerizes IPP to dimethylallyl pyrophosphate (DMAPP).[6] |
Regulation of the Mevalonate Pathway
To maintain cellular homeostasis, the MVA pathway is tightly regulated at multiple levels, primarily focused on the rate-limiting enzyme, HMG-CoA reductase.[2]
-
Transcriptional Control: The expression of the gene encoding HMGR is controlled by Sterol Regulatory Element-Binding Proteins (SREBPs). When cellular sterol levels are low, SREBPs are activated and move to the nucleus, upregulating the transcription of HMGR and other genes involved in cholesterol synthesis.[1][9]
-
Post-Translational Modification: The activity of HMG-CoA reductase is regulated by phosphorylation. For example, AMP-activated protein kinase (AMPK) can phosphorylate and inhibit HMGR in response to low cellular energy status.[9]
-
Enzyme Degradation: The rate of HMGR degradation is also regulated. High levels of sterols and certain mevalonate-derived metabolites accelerate the ubiquitination and subsequent proteasomal degradation of the HMGR protein.[1]
-
Feedback Inhibition: Downstream products of the pathway, such as farnesyl pyrophosphate, can allosterically inhibit enzymes like mevalonate kinase, providing another layer of control.[10]
Relevance in Drug Development
The central role of the mevalonate pathway in cholesterol biosynthesis has made it a prime target for drug development, particularly for cardiovascular diseases.[2]
-
Statins: This class of drugs are competitive inhibitors of HMG-CoA reductase. By blocking this rate-limiting step, statins effectively reduce the endogenous production of cholesterol.[1][2]
-
Cancer Therapeutics: The MVA pathway is crucial for producing isoprenoids like FPP and GGPP, which are required for the post-translational modification (prenylation) of small GTPases such as Ras and Rho.[2] These proteins are often implicated in cancer cell proliferation, survival, and metastasis. Therefore, inhibiting the MVA pathway is a promising strategy for anticancer therapies.[11]
Experimental Protocols
Studying the mevalonate pathway requires robust methodologies for measuring enzyme activity and quantifying key metabolites.
HMG-CoA Reductase Activity Assay (Colorimetric)
This assay measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.[12]
Principle: HMG-CoA + 2NADPH + 2H⁺ → Mevalonate + 2NADP⁺ + CoA-SH
The rate of decrease in absorbance at 340 nm is directly proportional to the enzyme's activity.
Materials:
-
HMG-CoA Reductase Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5, containing DTT)
-
Purified HMG-CoA Reductase enzyme or cell/tissue lysate
-
HMG-CoA substrate solution
-
NADPH solution
-
Inhibitor (e.g., Atorvastatin, Pravastatin) for control experiments
-
96-well UV-transparent plate or quartz cuvettes
-
Spectrophotometer capable of kinetic measurements at 340 nm, maintained at 37°C
Procedure:
-
Reagent Preparation: Prepare all reagents as per manufacturer instructions or established lab protocols. Pre-warm the assay buffer to 37°C.[12][13] Keep enzyme and substrate solutions on ice.[12][13]
-
Assay Setup: In a 96-well plate, prepare wells for the enzyme activity sample, a no-enzyme background control, and an inhibitor control.
-
Sample Well: Add assay buffer, the sample containing HMG-CoA reductase, and NADPH solution.
-
Background Control Well: Add assay buffer and NADPH solution (no enzyme).
-
Inhibitor Control Well: Add assay buffer, HMG-CoA reductase, a known inhibitor, and NADPH solution.
-
-
Initiate Reaction: Start the reaction by adding the HMG-CoA substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin measuring the absorbance at 340 nm in kinetic mode. Record readings every 20-30 seconds for 5-10 minutes.[14]
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve for each well.
-
Subtract the rate of the background control from the sample and inhibitor control rates.
-
Calculate the specific activity using the Beer-Lambert law, accounting for the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).[15] The reaction consumes two molecules of NADPH per molecule of HMG-CoA.[14][15]
-
For inhibitor screening, calculate the percent inhibition relative to the uninhibited enzyme activity.
-
Quantification of this compound and Isoprenoids by LC-MS/MS or GC-MS
Mass spectrometry coupled with chromatography is the gold standard for the sensitive and specific quantification of this compound and other isoprenoid pathway intermediates.
Principle: Metabolites are extracted from a biological matrix, separated by chromatography (liquid or gas), ionized, and detected by a mass spectrometer based on their unique mass-to-charge ratios and fragmentation patterns.
General Methodology (LC-MS/MS Example):
-
Sample Preparation:
-
Quenching: Rapidly halt metabolic activity, often by flash-freezing samples in liquid nitrogen.[16]
-
Extraction: Extract metabolites using a cold organic solvent mixture (e.g., isopropanol/water or methanol/chloroform/water).[16] For urinary this compound, an initial step involves acidification to form the lactone, followed by liquid-liquid extraction with a solvent like ethyl acetate.[17][18]
-
Derivatization (for GC-MS): For volatile analysis by GC-MS, non-volatile isoprenoids are often derivatized (e.g., silylation) to increase their volatility.[19]
-
-
Chromatographic Separation:
-
LC: Use a reversed-phase column (e.g., C18) to separate the metabolites based on their hydrophobicity. A gradient of aqueous mobile phase (e.g., water with formic acid) and organic mobile phase (e.g., acetonitrile (B52724) or methanol) is typically used.
-
GC: A capillary column (e.g., DB-5ms) is used to separate volatile compounds based on their boiling points and interactions with the stationary phase.[19]
-
-
Mass Spectrometry Detection:
-
Ionization: Use Electrospray Ionization (ESI) for LC-MS or Electron Impact (EI) for GC-MS.
-
Analysis: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for targeted quantification. This involves selecting a specific precursor ion for the target analyte and monitoring for a specific product ion after fragmentation, which provides high specificity and sensitivity.
-
-
Quantification:
-
Generate a standard curve using authentic standards of the analytes of interest.
-
Quantify the metabolites in the biological samples by comparing their peak areas to the standard curve. The use of stable isotope-labeled internal standards is highly recommended to correct for variations in extraction efficiency and matrix effects.
-
Conclusion
This compound is a pivotal molecule, standing at the crossroads of central carbon metabolism and the intricate biosynthesis of thousands of essential isoprenoids. The mevalonate pathway, with its tightly regulated, rate-limiting enzyme HMG-CoA reductase, represents a critical control point for cellular growth, signaling, and homeostasis. This central role has rendered it an exceptionally valuable target for therapeutic intervention in a range of diseases, from cardiovascular conditions to cancer. A thorough understanding of this pathway, facilitated by the robust experimental methods detailed herein, is indispensable for researchers and drug development professionals seeking to unravel the complexities of cellular metabolism and develop next-generation therapeutics.
References
- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 2. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]
- 3. ENZYMES OF THE MEVALONATE PATHWAY OF ISOPRENOID BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoprenoids: Metabolism, Functions, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 5. pnas.org [pnas.org]
- 6. Frontiers | Isoprenoid biosynthesis regulation in poplars by methylerythritol phosphate and this compound pathways [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Mevalonate Pathway: Origins, Regulation, and Health Implications - Creative Proteomics Blog [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. The mevalonate synthesis pathway as a therapeutic target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. assaygenie.com [assaygenie.com]
- 14. abcam.cn [abcam.cn]
- 15. 3.2.4. HMG-CoA Reductase Enzyme Assay [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. Quantification of urinary this compound as a biomarker of HMG-CoA reductase activity by a novel translational LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Quantifying Isoprenoids in the Ergosterol Biosynthesis by Gas Chromatography–Mass Spectrometry | MDPI [mdpi.com]
The Dawn of an Essential Pathway: An In-depth Technical Guide to the Early Experiments in Mevalonic Acid Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational experiments that first illuminated the biosynthetic pathway of mevalonic acid (MVA), a pivotal molecule in the synthesis of cholesterol, steroids, and a vast array of other essential isoprenoids. By examining the meticulous work of early researchers, we gain a deeper appreciation for the experimental designs and analytical techniques that paved the way for our current understanding and the development of critical therapeutics such as statins. This document provides a detailed look at the core methodologies, quantitative data from seminal studies, and the logical frameworks that emerged from this pioneering research.
The Groundbreaking Discovery: Conversion of HMG-CoA to this compound
A cornerstone in the elucidation of the mevalonate (B85504) pathway was the demonstration of the direct enzymatic conversion of β-hydroxy-β-methylglutaryl coenzyme A (HMG-CoA) to this compound. A 1959 study by Ferguson, Durr, and Rudney provided crucial evidence for this reaction in yeast extracts.[1][2] Their work established HMG-CoA as the immediate precursor to mevalonate, a critical link in the biosynthetic chain from acetate.
Experimental Protocol: Enzymatic Synthesis of this compound from HMG-CoA
The following protocol is a detailed reconstruction of the methodology employed in the early experiments to demonstrate the synthesis of this compound.
Objective: To demonstrate the enzymatic conversion of radiolabeled HMG-CoA to this compound using a yeast enzyme preparation.
Materials:
-
Enzyme Source: Fresh baker's yeast. A crude toluene (B28343) lysate of the yeast cells served as the enzyme preparation.[2]
-
Substrate: Synthetically prepared HMG-C'4-CoA (β-hydroxy-β-methyl-glutaryl-1-C'4-coenzyme A) with a specific activity of 480,000 counts per minute (cpm) per micromole (µmole).[2]
-
Cofactor Generating System:
-
Triphosphopyridine nucleotide (TPN, now known as NADP+).
-
Glucose-6-phosphate.
-
This system generates reduced triphosphopyridine nucleotide (TPNH, now known as NADPH), which was found to be essential for the conversion.[2]
-
-
Buffers and Reagents:
-
Potassium phosphate (B84403) buffer, pH 7.6.[2]
-
Nicotinamide.[2]
-
Non-radioactive this compound (MVA) for use as a "trapping pool."[2]
-
Dibenzylethylenediamine for precipitation and crystallization of this compound.
-
-
Incubation Conditions:
Procedure:
-
Preparation of Yeast Enzyme Extract:
-
Reaction Mixture Assembly:
-
In a reaction vessel, the following components were combined:
-
Yeast protein extract (e.g., 120 mg).[2]
-
Potassium phosphate buffer (e.g., 300 µmoles, pH 7.6).[2]
-
Nicotinamide (e.g., 100 µmoles).[2]
-
A non-radioactive this compound "trapping pool" (e.g., 100 µmoles) was added to aid in the isolation of the final product.[2]
-
The TPNH generating system, consisting of TPN and glucose-6-phosphate.[2]
-
The reaction was initiated by the addition of HMG-C'4-CoA (e.g., 0.05 µmole, 50,000 cpm).[2]
-
-
-
Incubation:
-
The reaction mixture was incubated at 20-23°C for a period of 30 to 60 minutes.[2]
-
-
Isolation and Quantification of this compound-C'4:
-
The reaction was terminated, and the this compound was isolated.
-
A key step in the purification was the precipitation of this compound as its dibenzylethylenediamine salt.
-
The precipitated salt was then recrystallized to a constant specific activity to ensure the purity of the isolated, radiolabeled this compound.[1]
-
The radioactivity of the purified mevalonate-C'4 was measured to determine the extent of conversion.
-
Quantitative Data from Early HMG-CoA to Mevalonate Conversion Experiments
The following table summarizes the key quantitative findings from the foundational experiments by Ferguson, Durr, and Rudney.
| Parameter | Value | Reference |
| Substrate | HMG-C'4-CoA | [2] |
| Enzyme Source | Yeast Extract | [2] |
| Cofactor Requirement | TPNH (NADPH) | [2] |
| Conversion of HMG-CoA to Mevalonate | 40-60% | [2] |
| Specific Activity of HMG-C'4-CoA | 480,000 cpm/µmole | [2] |
Elucidating the Pathway: From Acetate to Mevalonate
The discovery of the HMG-CoA to mevalonate conversion was a critical piece of a larger puzzle. Early researchers hypothesized a pathway starting from the simple two-carbon unit, acetate. The proposed sequence of reactions was:
Acetate → Acetyl-CoA → Acetoacetyl-CoA → HMG-CoA → this compound
Experiments were designed to test this proposed pathway by examining the incorporation of radiolabeled precursors and the requirement for specific cofactors.
Experimental Workflow: Tracing the Path from Acetate
The logical flow of these early experiments can be visualized as follows:
Caption: Experimental workflow for tracing the mevalonate biosynthesis pathway.
The this compound Biosynthesis Pathway and Early Insights into its Regulation
The culmination of these early experiments led to the establishment of the upper mevalonate pathway. The initial discoveries also provided the first clues into the regulation of this critical metabolic route.
The Biosynthetic Pathway
The following diagram illustrates the core steps of the this compound biosynthesis pathway as understood from these early studies.
Caption: The upper this compound biosynthetic pathway.
Early Concepts of Regulation: Feedback Inhibition
Even in the early stages of research into cholesterol biosynthesis, the concept of feedback regulation was emerging. It was observed that the end product of the pathway, cholesterol, could inhibit its own synthesis. This feedback was later found to be a complex process, but the initial hypothesis centered on the regulation of the early steps of the pathway. The conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, was identified as a key regulatory point.
The logical relationship of this early concept of feedback inhibition is depicted below.
Caption: Early concept of feedback inhibition of HMG-CoA reductase by cholesterol.
Conclusion
The early experiments on this compound biosynthesis, characterized by the innovative use of radiolabeling and meticulous biochemical analysis, laid a robust foundation for decades of research to come. The work of pioneers like Ferguson, Durr, and Rudney not only delineated a fundamental metabolic pathway but also provided the first glimpses into its regulation. This in-depth guide serves as a testament to their foundational work and as a valuable resource for contemporary scientists seeking to understand the historical context of the mevalonate pathway and its continued relevance in drug development and biomedical research.
References
An In-depth Technical Guide on the Role of Mevalonic Acid in Steroid Hormone Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
The mevalonate (B85504) (MVA) pathway is a critical metabolic cascade in eukaryotes, serving as the sole route for the biosynthesis of isoprenoids and sterols.[1] Its central role extends to the production of cholesterol, a fundamental component of cell membranes and the essential precursor for all steroid hormones.[2][3] Steroid hormones, including glucocorticoids, mineralocorticoids, and sex hormones, are vital signaling molecules that regulate a vast array of physiological processes, from metabolism and stress responses to reproduction and immune function.[3][4] Consequently, understanding the intricate regulation and enzymatic steps of the mevalonate pathway is paramount for researchers in endocrinology, metabolic diseases, and drug development.
This technical guide provides a comprehensive overview of the mevalonic acid pathway and its direct linkage to steroid hormone production. It details the enzymatic reactions, regulatory mechanisms, and key intermediates involved. Furthermore, this guide presents detailed experimental protocols for studying this pathway and quantitative data on enzyme kinetics and steroid hormone production to serve as a valuable resource for laboratory research.
The this compound Pathway: From Acetyl-CoA to Cholesterol
The synthesis of cholesterol from acetyl-CoA is a multi-step process that can be broadly divided into the upper and lower mevalonate pathway, followed by the conversion of isoprenoid units into squalene (B77637) and finally cholesterol.
The Upper Mevalonate Pathway
The pathway begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by acetyl-CoA acetyltransferase (thiolase).[5] Subsequently, HMG-CoA synthase catalyzes the condensation of acetoacetyl-CoA with a third molecule of acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[3] The final and rate-limiting step of the upper mevalonate pathway is the reduction of HMG-CoA to this compound, catalyzed by the enzyme HMG-CoA reductase (HMGCR) .[4] This step is a major point of regulation for the entire pathway and is the target of statin drugs.[1]
The Lower Mevalonate Pathway
This compound is then sequentially phosphorylated by mevalonate kinase (MVK) and phosphomevalonate kinase (PMVK) to form mevalonate-5-pyrophosphate.[6] This is followed by a decarboxylation reaction catalyzed by mevalonate-5-pyrophosphate decarboxylase , yielding isopentenyl pyrophosphate (IPP).[6] IPP is the fundamental five-carbon building block for all isoprenoids.[1] An isomerization of IPP to dimethylallyl pyrophosphate (DMAPP) is catalyzed by isopentenyl pyrophosphate isomerase .[6]
From Isoprenoids to Cholesterol
IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP), which is then converted to farnesyl pyrophosphate (FPP).[7] Two molecules of FPP are then reductively dimerized by squalene synthase to form squalene.[8] Squalene epoxidase then catalyzes the epoxidation of squalene to 2,3-oxidosqualene (B107256).[8] Finally, lanosterol (B1674476) synthase (also known as oxidosqualene cyclase) catalyzes the complex cyclization of 2,3-oxidosqualene to form lanosterol, the first sterol intermediate.[9] A series of subsequent enzymatic reactions, including demethylations and isomerizations, convert lanosterol into cholesterol.
Signaling Pathway Diagram: Mevalonate Pathway to Cholesterol
Regulation of the Mevalonate Pathway
The flux through the mevalonate pathway is tightly regulated to maintain cellular cholesterol homeostasis. This regulation occurs at multiple levels, primarily through the transcriptional control of key enzymes and feedback inhibition.
Transcriptional Regulation by SREBPs
The primary regulators of the mevalonate pathway are the Sterol Regulatory Element-Binding Proteins (SREBPs) , particularly SREBP-2.[10] SREBPs are transcription factors that, when activated, bind to sterol regulatory elements (SREs) in the promoter regions of genes encoding enzymes of the mevalonate pathway, including HMG-CoA synthase, HMG-CoA reductase, and squalene synthase, thereby upregulating their expression.[11]
The activation of SREBP-2 is controlled by intracellular cholesterol levels. When cellular cholesterol is low, the SREBP-2/SCAP (SREBP cleavage-activating protein) complex is transported from the endoplasmic reticulum (ER) to the Golgi apparatus.[10] In the Golgi, SREBP-2 is proteolytically cleaved by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P), releasing the active N-terminal domain, which then translocates to the nucleus to activate gene transcription.[12] When cholesterol levels are high, cholesterol binds to SCAP, causing a conformational change that promotes the binding of SCAP to the INSIG (insulin-induced gene) protein, retaining the SREBP-2/SCAP complex in the ER and preventing its activation.[7]
Signaling Pathway Diagram: SREBP-2 Activation
From Cholesterol to Steroid Hormones
Cholesterol is the obligate precursor for the synthesis of all steroid hormones. This process, known as steroidogenesis, occurs primarily in the adrenal glands and gonads and involves a series of enzymatic modifications catalyzed by cytochrome P450 enzymes.
The rate-limiting step in steroidogenesis is the transport of cholesterol from the outer to the inner mitochondrial membrane, a process facilitated by the Steroidogenic Acute Regulatory (StAR) protein . Once in the inner mitochondrial membrane, the first enzymatic step is the conversion of cholesterol to pregnenolone (B344588) by the cholesterol side-chain cleavage enzyme (P450scc or CYP11A1) .[13] Pregnenolone is the common precursor from which all other steroid hormones are synthesized through the action of various cell-type-specific enzymes.
Signaling Pathway Diagram: Steroidogenesis
Quantitative Data
Enzyme Kinetic Parameters
The following table summarizes the kinetic parameters for key enzymes in the mevalonate and steroidogenesis pathways.
| Enzyme | Substrate | Km (µM) | Vmax or kcat | Source |
| Human HMG-CoA Reductase | HMG-CoA | ~4 | - | [14] |
| Human Mevalonate Kinase | DL-Mevalonic Acid | 24 | 37 units/mg | [15][16] |
| ATP | 74 | 37 units/mg | [15][16] | |
| Human Squalene Synthase | trans,trans-Farnesyl diphosphate | 2.3 | - | [17] |
| NADPH | 40 | - | [17] | |
| Human Lanosterol Synthase | (S)-2,3-Oxidosqualene | - | - | [18][19] |
| Human CYP11A1 (P450scc) | Cholesterol | 0.16 mol/mol phospholipid | 56 mol/min/mol P450scc | [20] |
| Ergosterol | 0.18 mol/mol phospholipid | 53 mol/min/mol P450scc | [20] |
Steroid Hormone Production in H295R Cells
The H295R human adrenocortical carcinoma cell line is a widely used in vitro model for studying steroidogenesis as it expresses all the necessary enzymes for the production of corticosteroids and sex steroids.[2][21] The table below presents example data on the effects of known modulators on steroid hormone production in H295R cells.
| Compound | Hormone | Effect | EC₅₀ (µM) | Source |
| Forskolin (Inducer) | Cortisol | Induction | 4.09 | [2] |
| Corticosterone | Induction | 0.28 | [2] | |
| Prochloraz (Inhibitor) | Cortisol | Inhibition | 0.06 | [2] |
| Corticosterone | Inhibition | 0.09 | [2] | |
| Ketoconazole (Inhibitor) | Cortisol | Inhibition | 0.24 | [2] |
| Corticosterone | Inhibition | 0.40 | [2] |
Experimental Protocols
H295R Steroidogenesis Assay
This protocol is a generalized procedure based on the OECD Test Guideline 456 for assessing the effects of chemicals on steroid hormone production.[5][22]
Materials:
-
H295R cells (ATCC CRL-2128)
-
Complete growth medium (e.g., DMEM/F12 with supplements)
-
24-well or 96-well cell culture plates
-
Test compounds and controls (e.g., Forskolin, Prochloraz)
-
Solvent for test compounds (e.g., DMSO)
Procedure:
-
Cell Seeding: Culture H295R cells according to standard protocols. Seed cells into multi-well plates at a density that will result in approximately 80-90% confluency at the end of the exposure period. Allow cells to attach and acclimate for 24 hours.
-
Chemical Exposure: Prepare serial dilutions of the test compound in serum-free medium. Remove the complete growth medium from the cells and replace it with the medium containing the test compound or controls. Include a solvent control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: After incubation, collect the cell culture medium for hormone analysis. The medium can be stored at -80°C until analysis.
-
Cell Viability Assay: Assess cell viability using a standard method (e.g., MTT assay) to ensure that observed effects on hormone production are not due to cytotoxicity.
-
Hormone Quantification: Quantify the concentrations of steroid hormones (e.g., testosterone, estradiol, cortisol) in the collected medium using a validated method such as ELISA or LC-MS/MS.
Quantification of Steroid Hormones by LC-MS/MS
This protocol provides a general workflow for the quantification of steroid hormones from biological samples.[1][23][24]
Materials:
-
Biological sample (e.g., cell culture medium, plasma)
-
Internal standards (deuterated analogs of the steroids of interest)
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or dichloromethane)
-
LC-MS/MS system with a suitable column (e.g., C18 or PFP)
Procedure:
-
Sample Preparation: Thaw the biological sample. Add a known amount of the internal standard mixture to the sample.
-
Liquid-Liquid Extraction: Add the extraction solvent to the sample, vortex vigorously, and centrifuge to separate the aqueous and organic phases.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a gradient elution program to separate the different steroid hormones. Detect and quantify the hormones using multiple reaction monitoring (MRM) in positive or negative electrospray ionization mode, depending on the analyte.
-
Data Analysis: Construct a calibration curve using known concentrations of steroid standards. Calculate the concentration of each steroid in the sample by comparing its peak area to that of the internal standard and the calibration curve.
Experimental Workflow Diagram: Steroid Quantification by LC-MS/MS
Conclusion
The this compound pathway is a fundamental metabolic route that provides the essential precursor, cholesterol, for the biosynthesis of all steroid hormones. The intricate regulation of this pathway, primarily through the SREBP signaling system, ensures a tightly controlled supply of cholesterol to meet the cell's demands for both membrane structure and steroidogenesis. A thorough understanding of the enzymes, intermediates, and regulatory networks of the mevalonate pathway is crucial for researchers investigating endocrine function, metabolic disorders, and for the development of novel therapeutic agents targeting these processes. The experimental protocols and quantitative data presented in this guide offer a valuable resource for facilitating further research in this important area of cell biology and endocrinology.
References
- 1. LC-MS/MS based profiling and dynamic modelling of the steroidogenesis pathway in adrenocarcinoma H295R cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Corticosteroid production in H295R cells during exposure to 3 endocrine disrupters analyzed with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of human squalene synthase. A key enzyme in cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lanosterol synthase - Wikipedia [en.wikipedia.org]
- 10. What are SREBP-2 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. uniprot.org [uniprot.org]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Identification of catalytic residues in human mevalonate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. squalene synthase | Lanosterol biosynthesis pathway | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. uniprot.org [uniprot.org]
- 19. researchgate.net [researchgate.net]
- 20. Human Cytochrome P450scc (CYP11A1) Catalyzes Epoxide Formation with Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. catalog.labcorp.com [catalog.labcorp.com]
- 23. Frontiers | Quantification of multiple steroid hormones in serum and human breast cancer tissue by liquid chromatography-tandem mass spectrometry analysis [frontiersin.org]
- 24. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Tapestry of Isoprenoid Biosynthesis: A Technical Guide to the Mevalonate Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mevalonate (B85504) (MVA) pathway represents a fundamental biochemical route for the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for the synthesis of a vast and diverse class of molecules known as isoprenoids. Isoprenoids are vital for cellular function across all three domains of life: Eukarya, Bacteria, and Archaea. Their roles range from structural components of membranes (cholesterol and archaeal lipids) to electron carriers (ubiquinone), hormones, and signaling molecules. This technical guide delves into the evolutionary conservation of the MVA pathway, highlighting its core components, the fascinating variations that have emerged across different life forms, and the implications for drug development. We will explore the key enzymes, their phylogenetic relationships, and the alternative non-mevalonate (MEP) pathway, providing a comprehensive overview for researchers in the field.
The Core Mevalonate Pathway: A Conserved Foundation
The MVA pathway is a cornerstone of cellular metabolism, responsible for the synthesis of the five-carbon isoprenoid building blocks.[1][2] The pathway can be conceptually divided into an "upper" and a "lower" segment.
The Upper Mevalonate Pathway: A Shared Ancestry
The initial steps of the MVA pathway, which convert acetyl-CoA to (R)-mevalonate, are remarkably conserved in eukaryotes, archaea, and the few bacteria that possess this pathway.[1] This shared architecture suggests a common evolutionary origin for this part of the pathway. The key enzymatic steps are:
-
Acetoacetyl-CoA Thiolase (AACT): Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.
-
HMG-CoA Synthase (HMGS): A third molecule of acetyl-CoA is added to acetoacetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).
-
HMG-CoA Reductase (HMGR): HMG-CoA is reduced to (R)-mevalonate. This is the rate-limiting step in eukaryotes and the target of statin drugs.[2][3]
The Lower Mevalonate Pathway: Divergent Evolutionary Paths
The conversion of mevalonate to IPP, the "lower" MVA pathway, exhibits significant evolutionary divergence, particularly between eukaryotes and archaea.[1]
-
Eukaryotic Pathway: In eukaryotes, mevalonate undergoes two sequential phosphorylations at the 5-OH position, followed by a decarboxylation to yield IPP.[1] The enzymes involved are Mevalonate Kinase (MVK), Phosphomevalonate Kinase (PMVK), and Mevalonate Diphosphate Decarboxylase (MVD).
-
Archaeal Variations: Archaea have evolved several alternative routes for this conversion, highlighting their metabolic plasticity.[1][4] These variations are crucial for the synthesis of their unique ether-linked membrane lipids, which contribute to their survival in extreme environments.[5]
The Archaeal Mevalonate Pathway: A World of Diversity
Archaea, known for their unique biochemistry, showcase a remarkable array of modifications to the canonical MVA pathway. At least three distinct variations have been identified.[4][6]
Archaeal Mevalonate Pathway I (Haloarchaea-type)
Found in some archaea like Haloferax volcanii, this pathway involves an initial phosphorylation of mevalonate at the 5-OH position, followed by a decarboxylation to form isopentenyl phosphate (B84403) (IP), and a final phosphorylation to yield IPP.[1]
Archaeal Mevalonate Pathway II (Thermoplasma-type)
A more unusual variation exists in organisms like Thermoplasma acidophilum. This pathway begins with the phosphorylation of mevalonate at the 3-OH position, followed by a second phosphorylation at the 5-OH position. The resulting mevalonate-3,5-bisphosphate is then decarboxylated to IP and subsequently phosphorylated to IPP.[1][7]
The Recently Discovered Archaeal-type MVA Pathway
A more widespread, recently discovered pathway in archaea involves the enzyme phosphomevalonate dehydratase, which converts mevalonate-5-phosphate to trans-anhydromevalonate-5-phosphate, an intermediate not seen in the eukaryotic pathway.[4]
The existence of these distinct archaeal pathways suggests a complex evolutionary history, possibly involving both vertical inheritance and horizontal gene transfer.
The Non-Mevalonate (MEP) Pathway: An Alternative Route to Isoprenoids
In addition to the MVA pathway, a second, evolutionarily unrelated pathway for IPP and DMAPP synthesis exists: the methylerythritol phosphate (MEP) pathway, also known as the non-mevalonate pathway.[1][8]
-
Distribution: The MEP pathway is prevalent in most bacteria, plants (where it operates in the plastids), and some protozoa.[1][8][9]
-
Precursors: This pathway utilizes pyruvate (B1213749) and glyceraldehyde 3-phosphate as its starting materials.[10]
-
Co-existence in Plants: Plants possess both the MVA pathway (in the cytosol) and the MEP pathway (in plastids), which operate in parallel to produce different classes of isoprenoids.[9]
The distinct evolutionary origins and distribution of the MVA and MEP pathways provide excellent targets for the development of specific antimicrobial and herbicidal agents.
Evolutionary Origins: A Tale of Three Domains
The evolutionary history of the MVA pathway is a subject of ongoing research and debate.
-
Ancestral Pathway: Some phylogenetic analyses suggest that the MVA pathway was present in the last universal common ancestor (LUCA) and was subsequently lost in most bacteria.[11][12]
-
Archaeal Origin Hypothesis: Other studies propose an archaeal origin for the MVA pathway, with subsequent horizontal gene transfer to eukaryotes and some bacteria.[6]
-
Horizontal Gene Transfer: The presence of the MVA pathway in a limited number of bacterial species is often attributed to horizontal gene transfer from archaeal or eukaryotic donors.[11][13]
The study of the MVA and MEP pathway enzymes across the three domains of life continues to provide valuable insights into early cellular evolution.
Regulation of the Mevalonate Pathway
The MVA pathway is tightly regulated to ensure a balanced supply of isoprenoids for various cellular processes.
-
Eukaryotic Regulation: In eukaryotes, the primary site of regulation is the enzyme HMG-CoA reductase (HMGR). Its activity is controlled at the transcriptional, translational, and post-translational levels.[1] The SREBP (sterol regulatory element-binding protein) family of transcription factors plays a crucial role in the transcriptional control of HMGR and other pathway enzymes in response to cellular sterol levels.[1][14]
-
Feedback Inhibition: Downstream products of the pathway, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), can also exert feedback inhibition on enzymes like mevalonate kinase.[15][16]
Data Presentation
Table 1: Distribution of Isoprenoid Biosynthesis Pathways Across the Three Domains of Life
| Domain | Mevalonate (MVA) Pathway | Non-Mevalonate (MEP) Pathway | Key Characteristics |
| Eukarya | Present (Cytosol) | Present in plants (Plastids) and some protists | Possess the canonical MVA pathway. Plants utilize both pathways for different isoprenoid classes.[1][9] |
| Bacteria | Present in a few species | Predominantly present | The MEP pathway is the primary route for isoprenoid synthesis. MVA pathway presence is likely due to horizontal gene transfer.[8][11] |
| Archaea | Present | Absent | Exclusively use the MVA pathway, but with significant variations from the eukaryotic pathway.[1][4] |
Table 2: Key Enzymes of the Canonical Eukaryotic and Archaeal Mevalonate Pathways
| Enzyme | Eukaryotic Pathway | Archaeal Pathway (Haloarchaea-type) | Function |
| Acetoacetyl-CoA Thiolase (AACT) | Present | Present | Condenses two acetyl-CoA molecules. |
| HMG-CoA Synthase (HMGS) | Present | Present | Forms HMG-CoA. |
| HMG-CoA Reductase (HMGR) | Present | Present | Reduces HMG-CoA to mevalonate. |
| Mevalonate Kinase (MVK) | Present | Present | Phosphorylates mevalonate. |
| Phosphomevalonate Kinase (PMVK) | Present | Absent | Phosphorylates mevalonate-5-phosphate. |
| Mevalonate Diphosphate Decarboxylase (MVD) | Present | Absent | Decarboxylates mevalonate-5-diphosphate. |
| Isopentenyl Phosphate Kinase (IPK) | Absent | Present | Phosphorylates isopentenyl phosphate.[17] |
| Mevalonate-5-phosphate Decarboxylase | Absent | Present | Decarboxylates mevalonate-5-phosphate.[7] |
Experimental Protocols
Phylogenetic Analysis of Mevalonate Pathway Enzymes
Objective: To infer the evolutionary relationships of a specific MVA pathway enzyme (e.g., HMGR) across different species.
Methodology:
-
Sequence Retrieval: Obtain amino acid sequences of the target enzyme from public databases such as NCBI and UniProt.
-
Multiple Sequence Alignment: Align the retrieved sequences using algorithms like ClustalW or MUSCLE to identify conserved regions.
-
Phylogenetic Tree Construction: Use methods such as Maximum Likelihood (e.g., with PhyML or RAxML) or Bayesian inference (e.g., with MrBayes) to construct the phylogenetic tree.
-
Tree Visualization and Interpretation: Visualize the tree using software like FigTree or iTOL to analyze the evolutionary relationships between the sequences.
Enzyme Assay for a Novel Archaeal Mevalonate Pathway Enzyme (e.g., Mevalonate-3-kinase)
Objective: To determine the enzymatic activity and kinetic parameters of a purified recombinant enzyme.
Methodology:
-
Gene Cloning and Expression: Clone the gene encoding the putative enzyme into an expression vector and express the recombinant protein in a suitable host (e.g., E. coli).
-
Protein Purification: Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assay:
-
Prepare a reaction mixture containing the purified enzyme, the substrate (mevalonate), ATP, and a suitable buffer.
-
Incubate the reaction at the optimal temperature for the enzyme.
-
Stop the reaction and analyze the formation of the product (mevalonate-3-phosphate) using techniques like HPLC or LC-MS.
-
-
Kinetic Analysis: Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by varying the substrate concentration and measuring the initial reaction rates.
Mandatory Visualizations
Caption: Canonical Mevalonate Pathway in Eukaryotes.
Caption: Archaeal Mevalonate Pathway (Haloarchaea-type).
Caption: Experimental Workflow for Phylogenetic Analysis.
Implications for Drug Development
The evolutionary conservation and divergence of the MVA pathway have significant implications for drug development.
-
Statins: The highly conserved nature of HMG-CoA reductase in eukaryotes has made it an effective target for statins, a class of drugs widely used to lower cholesterol levels.[18]
-
Antimicrobial Targets: The distinctness of the archaeal MVA pathway enzymes and the prevalence of the MEP pathway in bacteria present opportunities for the development of novel antimicrobial agents with high specificity and reduced off-target effects in humans.
-
Cancer Therapy: The MVA pathway is often upregulated in cancer cells to support their rapid proliferation and survival.[19] Targeting key enzymes in this pathway is a promising strategy for cancer therapy.
Conclusion
The mevalonate pathway is a testament to the evolutionary ingenuity of life. Its core structure is deeply conserved, reflecting its fundamental importance, while its variations, particularly in the archaeal domain, showcase the remarkable adaptability of metabolic pathways. A thorough understanding of the evolutionary conservation of the MVA pathway is not only crucial for deciphering the history of life but also for developing novel therapeutic strategies to combat a range of human diseases. The ongoing discovery of new enzymatic reactions and regulatory mechanisms within this ancient pathway promises to continue to be a fertile ground for scientific discovery.
References
- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Mevalonate Cascade and its Regulation in Cholesterol Metabolism in Different Tissues in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evidence of a Novel Mevalonate Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expanded Archaeal Genomes Shed New Light on the Evolution of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Non-mevalonate pathway - Wikipedia [en.wikipedia.org]
- 9. jkip.kit.edu [jkip.kit.edu]
- 10. Item - The non-mevalonate MEP pathway of isoprenoid biosynthesis. - Public Library of Science - Figshare [plos.figshare.com]
- 11. Origins and early evolution of the mevalonate pathway of isoprenoid biosynthesis in the three domains of life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Mevalonate Pathway: Origins, Regulation, and Health Implications - Creative Proteomics Blog [creative-proteomics.com]
- 15. ENZYMES OF THE MEVALONATE PATHWAY OF ISOPRENOID BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of a metabolic alternative to the classical mevalonate pathway | eLife [elifesciences.org]
- 18. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]
- 19. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]
mevalonic acid structure and chemical properties
An In-depth Exploration of its Structure, Chemical Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mevalonic acid (MVA) is a pivotal molecule in the realm of biochemistry, serving as a crucial intermediate in the mevalonate (B85504) pathway, the metabolic route responsible for the biosynthesis of a vast array of vital compounds, including cholesterol, steroid hormones, and other isoprenoids.[1][2] Its significance is underscored by the pharmacological action of statins, a class of cholesterol-lowering drugs that act by inhibiting HMG-CoA reductase, the enzyme that produces this compound. This guide provides a detailed overview of the structure and chemical properties of this compound, its role in the mevalonate pathway, and the experimental protocols used for its analysis.
Structure and Chemical Properties
This compound is a chiral organic compound with the systematic IUPAC name (3R)-3,5-dihydroxy-3-methylpentanoic acid.[2] The biologically active form is the (R)-enantiomer.[2] In biological environments, it primarily exists as its carboxylate anion, mevalonate.[2] An important characteristic of this compound is its equilibrium with its lactone form, mevalonolactone, which is formed through an intramolecular condensation reaction between the terminal alcohol and carboxylic acid functional groups.[2]
Chemical Structure of (R)-Mevalonic Acid
-
Open-chain form: HOOC-CH₂-C(CH₃)(OH)-CH₂-CH₂-OH
-
Lactone form (Mevalonolactone): A cyclic ester formed from the open-chain structure.
The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (3R)-3,5-dihydroxy-3-methylpentanoic acid | [2] |
| CAS Number | 150-97-0 | [3] |
| Molecular Formula | C₆H₁₂O₄ | [3] |
| Molecular Weight | 148.16 g/mol | [3] |
| Physical State | Oily liquid | [4] |
| Melting Point | 24 - 27 °C | [5] |
| Boiling Point | 364.1 °C at 760 mmHg | [6] |
| pKa (Strongest Acidic) | 4.38 (Predicted) | [5][7] |
| Solubility | Very soluble in water and polar organic solvents. | [2] |
The Mevalonate Pathway
The mevalonate pathway is a fundamental metabolic cascade that commences with acetyl-CoA and culminates in the production of two five-carbon building blocks: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] These molecules are the precursors to a vast array of isoprenoids. The pathway can be broadly divided into an upper and a lower phase.
Upper Mevalonate Pathway
-
Acetyl-CoA to Acetoacetyl-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, a reaction catalyzed by acetoacetyl-CoA thiolase .[1]
-
Acetoacetyl-CoA to HMG-CoA: A third molecule of acetyl-CoA is added to acetoacetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This step is mediated by HMG-CoA synthase .[1]
-
HMG-CoA to Mevalonate: HMG-CoA is reduced to (R)-mevalonate by the enzyme HMG-CoA reductase . This is the rate-limiting step of the mevalonate pathway and the primary target of statin drugs.[1]
Lower Mevalonate Pathway (Eukaryotic)
-
Mevalonate to Mevalonate-5-phosphate: Mevalonate is phosphorylated at the 5-hydroxyl group by mevalonate kinase , consuming one molecule of ATP.[1]
-
Mevalonate-5-phosphate to Mevalonate-5-pyrophosphate: A second phosphate (B84403) group is added by phosphomevalonate kinase , again utilizing ATP.[1]
-
Mevalonate-5-pyrophosphate to Isopentenyl pyrophosphate (IPP): Mevalonate-5-pyrophosphate is decarboxylated by mevalonate-5-pyrophosphate decarboxylase to yield IPP, a reaction that also consumes ATP.[1]
-
Isopentenyl pyrophosphate (IPP) to Dimethylallyl pyrophosphate (DMAPP): IPP is isomerized to DMAPP by isopentenyl pyrophosphate isomerase .[1]
Caption: The Mevalonate Pathway.
Experimental Protocols
Quantification of this compound by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in biological matrices.[8][9]
1. Sample Preparation: [9]
- For plasma or serum samples, an internal standard (e.g., deuterated this compound) is added.
- The sample is acidified (e.g., with hydrochloric acid) to facilitate the conversion of this compound to its lactone form, mevalonolactone.
- Solid-phase extraction (SPE) is employed to purify the sample.
- The purified sample is dried and then reconstituted in a basic solution (e.g., ammonium (B1175870) hydroxide) to convert the lactone back to the open-chain form of this compound.
2. HPLC Separation: [9]
- Column: A column suitable for the separation of polar compounds, such as a BioBasic AX column (150 x 2.1 mm, 5 µm), is used.
- Mobile Phase: A gradient elution is typically employed. For example, Mobile Phase A could be 10 mM ammonium formate (B1220265) (pH 8) and Mobile Phase B could be acetonitrile.
- Flow Rate: A flow rate of 200 µL/min is a common parameter.
- Injection Volume: 10 µL of the prepared sample is injected.
3. MS/MS Detection: [9]
- Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often used.
- Mass Transitions: Specific mass transitions for mevalonate and the internal standard are monitored. For instance, for mevalonate, the transition m/z 147 → 59 can be used for quantification.
- Data Analysis: Quantification is achieved by constructing a calibration curve using standards of known concentrations.
Analysis of this compound by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about this compound.
1. Sample Preparation: [10]
- A homogeneous solution of this compound is prepared in a suitable deuterated solvent (e.g., D₂O for water-soluble samples).
- For ¹H NMR, a concentration of 5-20 mg/mL is typically used, while for ¹³C NMR, a higher concentration (20-50 mg/mL) may be necessary.
- The sample is transferred to a clean NMR tube to a height of 4-5 cm.
2. NMR Data Acquisition: [11][12]
- The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.
- The magnetic field is shimmed to optimize resolution.
- The probe is tuned to the appropriate nucleus (¹H or ¹³C).
- A standard one-dimensional pulse sequence is typically used for acquisition.
3. Spectral Interpretation:
- The resulting spectrum will show characteristic chemical shifts and coupling patterns for the different protons or carbons in the this compound molecule, allowing for structural confirmation.
Conclusion
This compound is a cornerstone of isoprenoid biosynthesis, and a thorough understanding of its structure, chemical properties, and the pathway it belongs to is essential for researchers in biochemistry, medicine, and drug development. The analytical techniques outlined in this guide provide the means to accurately quantify and characterize this vital molecule, paving the way for further discoveries and therapeutic advancements.
References
- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C6H12O4 | CID 449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [drugfuture.com]
- 5. Milk Composition Database: Showing metabocard for this compound (BMDB0000227) [mcdb.ca]
- 6. L-Mevalonic acid | metabolite of the mevalonate pathway | CAS# 32451-23-3 | InvivoChem [invivochem.com]
- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0000227) [hmdb.ca]
- 8. epub.fh-joanneum.at [epub.fh-joanneum.at]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 11. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 12. emory.edu [emory.edu]
The Mevalonate Pathway: A Technical Guide to Key Intermediates and Their Analysis
For Researchers, Scientists, and Drug Development Professionals
The mevalonate (B85504) (MVA) pathway is a critical metabolic route in eukaryotes and archaea, responsible for the synthesis of a vast array of essential isoprenoid molecules.[1][2] These molecules include cholesterol, a fundamental component of cell membranes, as well as non-sterol isoprenoids vital for processes like protein prenylation, electron transport, and protein glycosylation.[3][4] Due to its central role in cellular physiology and its dysregulation in diseases such as cancer and cardiovascular disease, the MVA pathway is a subject of intense research and a key target for therapeutic intervention.[5][6] This guide provides an in-depth look at the core intermediates of the pathway, quantitative data on enzyme kinetics, and detailed protocols for their analysis.
Core Intermediates of the Mevalonate Pathway
The mevalonate pathway is a series of enzymatic reactions that convert acetyl-CoA into the primary five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[1][2] These molecules serve as the foundation for all isoprenoids. The pathway can be conceptually divided into an "upper" and "lower" segment.
Upper Mevalonate Pathway: This initial phase establishes the core C6 intermediate, mevalonate.
-
Acetyl-CoA: The primary two-carbon feedstock for the pathway.[1]
-
Acetoacetyl-CoA: Formed by the condensation of two acetyl-CoA molecules, catalyzed by acetoacetyl-CoA thiolase.[7]
-
3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA): A third molecule of acetyl-CoA is condensed with acetoacetyl-CoA by HMG-CoA synthase to form this crucial intermediate.[4][8]
-
(R)-Mevalonate: The rate-limiting step of the entire pathway is the reduction of HMG-CoA to mevalonate by HMG-CoA reductase (HMGCR), which is the target of statin drugs.[1][9]
Lower Mevalonate Pathway: This segment involves a series of phosphorylations and a decarboxylation to generate the universal C5 isoprenoid precursors.
-
Mevalonate-5-Phosphate: The first phosphorylation of mevalonate at the 5-OH position, catalyzed by mevalonate kinase (MVK).[3][10]
-
Mevalonate-5-Diphosphate: A second phosphorylation event, carried out by phosphomevalonate kinase (PMK), adds another phosphate (B84403) group.[3][11]
-
Isopentenyl Pyrophosphate (IPP): The final step in the main pathway involves the ATP-dependent decarboxylation of mevalonate-5-diphosphate by mevalonate diphosphate (B83284) decarboxylase (MVD) to yield IPP.[9][12]
-
Dimethylallyl Pyrophosphate (DMAPP): IPP is readily isomerized to DMAPP by the enzyme isopentenyl pyrophosphate isomerase.[13]
Key Branch Point Intermediates:
From IPP and DMAPP, the pathway branches to produce longer-chain isoprenoids.
-
Geranyl Pyrophosphate (GPP) (C10): Formed from the condensation of IPP and DMAPP.
-
Farnesyl Pyrophosphate (FPP) (C15): A key branch point, FPP is synthesized from GPP and another molecule of IPP.[3] It is a precursor for the synthesis of cholesterol, dolichol, coenzyme Q (ubiquinone), and is used in the farnesylation of proteins.[4][5]
-
Geranylgeranyl Pyrophosphate (GGPP) (C20): Also derived from FPP, GGPP is essential for the geranylgeranylation of proteins, a critical post-translational modification for many signaling proteins like Rho GTPases.[5]
The overall flow of these key intermediates is depicted in the following pathway diagram.
Quantitative Data: Enzyme Kinetic Parameters
Understanding the kinetic properties of the enzymes in the mevalonate pathway is crucial for modeling its flux and identifying potential bottlenecks for metabolic engineering or targets for inhibition. The Michaelis constant (Km) represents the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax), providing a measure of the enzyme's affinity for its substrate.
| Enzyme | Organism / Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference(s) |
| HMG-CoA Synthase (HMGCS1) | Homo sapiens (Cytosolic) | Acetyl-CoA | 29 | 0.7 | [4] |
| Saccharomyces cerevisiae | Acetyl-CoA | 42 | - | [4] | |
| Saccharomyces cerevisiae | Acetoacetyl-CoA | 6.7 | - | [4] | |
| Phosphomevalonate Kinase (PMK) | Saccharomyces cerevisiae | Mevalonate-5-Phosphate | 885 | 4.51 | [3] |
| Saccharomyces cerevisiae | ATP | 98.3 | - | [3] | |
| Streptococcus pneumoniae | Phosphomevalonate | 4.2 | - | [11] | |
| Streptococcus pneumoniae | ATP | 74 | - | [11] | |
| Mevalonate Diphosphate Decarboxylase (MVD) | Homo sapiens | (R,S) Mevalonate Diphosphate | 28.9 | 6.1 | [9] |
| Homo sapiens | ATP | 690 | - | [9] |
Note: Kinetic parameters can vary significantly based on the specific assay conditions (pH, temperature, ionic strength) and the source of the enzyme. The values presented are for comparative purposes.
Experimental Protocols
Accurate measurement of enzyme activity and intermediate concentrations is fundamental to studying the mevalonate pathway. Below are summarized methodologies for a key enzyme assay and a common metabolite quantification technique.
HMG-CoA Reductase (HMGCR) Activity Assay
This assay measures the activity of the rate-limiting enzyme, HMGCR, by monitoring the consumption of its cofactor, NADPH. The decrease in absorbance at 340 nm is directly proportional to the enzyme's activity.
Principle: HMG-CoA + 2 NADPH + 2 H+ → Mevalonate + 2 NADP+ + Coenzyme A
The rate of NADPH oxidation is followed by measuring the decrease in absorbance at 340 nm (ε = 6220 M-1cm-1).
Materials:
-
HMG-CoA Reductase Assay Buffer (e.g., 50 mM potassium phosphate, pH 6.8).
-
NADPH solution (reconstituted in assay buffer).
-
HMG-CoA solution (reconstituted in water).
-
Purified HMGCR enzyme or cell/tissue lysate.
-
UV-transparent 96-well plate or cuvettes.
-
Spectrophotometer capable of kinetic measurements at 340 nm, maintained at 37°C.
Procedure (96-well plate format):
-
Reagent Preparation: Prepare fresh solutions of NADPH and HMG-CoA. Pre-warm the assay buffer and microplate reader to 37°C.
-
Reaction Setup: In each well, add the components in the following order:
-
Assay Buffer.
-
Enzyme sample (e.g., purified enzyme or lysate). For inhibitor screening, add the test compound at this stage.
-
NADPH solution.
-
-
Initiate Reaction: Start the reaction by adding the HMG-CoA substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm in kinetic mode. Record measurements every 30-60 seconds for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA340/min) from the linear portion of the curve.
-
Use the Beer-Lambert law to convert the rate of absorbance change to the rate of NADPH consumed, which corresponds to HMGCR activity.
-
Enzyme activity is typically expressed as nmol/min/mg of protein.
-
Quantification of Mevalonate Pathway Intermediates by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of low-abundance, polar intermediates of the mevalonate pathway from biological samples.
Principle: Metabolites are extracted from cells or tissues, separated by liquid chromatography based on their physicochemical properties, and then detected and quantified by a mass spectrometer. The mass spectrometer uses specific parent-to-fragment ion transitions for each analyte, ensuring high specificity and sensitivity.
Materials:
-
Biological sample (e.g., cultured cells, plasma, tissue).
-
Extraction Solvent (e.g., cold acetonitrile/methanol/water mixture).
-
Internal Standards (stable isotope-labeled versions of the analytes).
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).
-
Appropriate LC column (e.g., reversed-phase or HILIC).
Procedure (General Outline):
-
Sample Collection and Quenching: Rapidly quench metabolic activity, typically by flash-freezing the sample in liquid nitrogen.
-
Metabolite Extraction:
-
Homogenize the frozen sample in a pre-chilled extraction solvent containing internal standards.
-
Incubate at a low temperature (e.g., -20°C) to precipitate proteins.
-
Centrifuge to pellet the precipitate and collect the supernatant containing the metabolites.
-
Dry the supernatant (e.g., under nitrogen or by vacuum centrifugation).
-
-
Sample Reconstitution: Reconstitute the dried extract in a suitable solvent compatible with the LC mobile phase.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC system.
-
Separate the intermediates using a specific chromatographic gradient.
-
Detect the analytes using the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, using pre-determined ion transitions.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Generate a standard curve using known concentrations of the analytes.
-
Calculate the concentration of each intermediate in the original sample based on the standard curve and the internal standard ratio.
-
This powerful technique allows for the simultaneous measurement of multiple pathway intermediates, providing a comprehensive snapshot of the metabolic state of the pathway.[14]
Conclusion
The mevalonate pathway is a complex and tightly regulated metabolic network that is fundamental to cellular health. Its intermediates are not merely stepping stones to cholesterol but are themselves critical for a multitude of cellular functions. For researchers in both academia and industry, a deep understanding of these core molecules, coupled with robust analytical methods to quantify their levels and the activity of the enzymes that produce them, is essential. The data and protocols outlined in this guide provide a technical foundation for professionals seeking to investigate this vital pathway, whether for basic research, disease modeling, or the development of novel therapeutics.
References
- 1. Applying asymptotic methods to synthetic biology: Modelling the reaction kinetics of the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Kinetics of Phosphomevalonate Kinase from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]
- 6. Mevalonate pathway: a review of clinical and therapeutical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ENZYMES OF THE MEVALONATE PATHWAY OF ISOPRENOID BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxymethylglutaryl-CoA synthase - Wikipedia [en.wikipedia.org]
- 9. Human mevalonate diphosphate decarboxylase: Characterization, investigation of the mevalonate diphosphate binding site, and crystal structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mevalonate kinase - Wikipedia [en.wikipedia.org]
- 11. The kinetic mechanism of phosphomevalonate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diphosphomevalonate decarboxylase - Wikipedia [en.wikipedia.org]
- 13. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
The Mevalonate Pathway: A Conserved Metabolic Route with Diverse Organismal Variations
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The mevalonate (B85504) (MVA) pathway is a fundamental metabolic cascade essential for the biosynthesis of isoprenoids, a vast and diverse class of over 30,000 biomolecules. These molecules, including cholesterol, steroid hormones, vitamin K, and coenzyme Q10, are vital for a myriad of cellular functions across all three domains of life: Eukaryota, Bacteria, and Archaea.[1] While the core pathway is highly conserved, significant variations exist between different organisms, offering unique insights into their biology and presenting potential targets for therapeutic intervention. This guide provides a comprehensive technical overview of the mevalonate pathway, its variations, quantitative data, and detailed experimental protocols relevant to researchers and drug development professionals.
The Core Mevalonate Pathway: A Step-by-Step Enzymatic Journey
The mevalonate pathway commences with acetyl-CoA and culminates in the production of two five-carbon building blocks: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] These serve as the universal precursors for all isoprenoid compounds. The pathway can be broadly divided into an upper and a lower segment.
The Upper Mevalonate Pathway: From Acetyl-CoA to Mevalonate
The initial steps of the mevalonate pathway are remarkably consistent across eukaryotes, archaea, and some bacteria.[1] This "upper pathway" involves three key enzymatic reactions:
-
Acetoacetyl-CoA Thiolase: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.
-
HMG-CoA Synthase: A third molecule of acetyl-CoA is added to acetoacetyl-CoA to generate 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).
-
HMG-CoA Reductase (HMGR): HMG-CoA is reduced to (R)-mevalonate in an NADPH-dependent reaction. This is the rate-limiting step of the entire pathway and a primary target for regulation and pharmacological intervention, notably by statin drugs.[1]
The Lower Mevalonate Pathway: Diversification from Mevalonate to IPP and DMAPP
The conversion of mevalonate to IPP and DMAPP, known as the "lower pathway," exhibits significant variations across the domains of life, highlighting distinct evolutionary adaptations.
In eukaryotes, the lower mevalonate pathway proceeds through three sequential steps:
-
Mevalonate Kinase (MVK): Mevalonate is phosphorylated at the 5-OH position to produce mevalonate-5-phosphate.
-
Phosphomevalonate Kinase (PMVK): A second phosphorylation at the 5-OH position yields mevalonate-5-pyrophosphate.
-
Mevalonate Diphosphate Decarboxylase (MVD): Mevalonate-5-pyrophosphate is decarboxylated to form IPP.
IPP is then reversibly isomerized to DMAPP by the enzyme Isopentenyl Pyrophosphate Isomerase (IDI) .
Archaea possess distinct variations of the lower mevalonate pathway, reflecting their unique biochemistry and adaptation to extreme environments.
-
Archaeal Mevalonate Pathway I: Found in organisms like Haloferax volcanii, this pathway involves:
-
Phosphorylation of mevalonate to mevalonate-5-phosphate by Mevalonate Kinase .
-
Decarboxylation to isopentenyl phosphate (B84403) (IP) by Phosphomevalonate Decarboxylase .
-
A final phosphorylation to IPP by Isopentenyl Phosphate Kinase .[1]
-
-
Archaeal Mevalonate Pathway II: Identified in Thermoplasma acidophilum, this pathway follows a different route:
-
Phosphorylation at the 3-OH position of mevalonate by Mevalonate-3-Kinase .
-
A second phosphorylation at the 5-OH position to yield mevalonate-3,5-bisphosphate by Mevalonate-3-phosphate-5-kinase .
-
Decarboxylation to isopentenyl phosphate (IP).
-
Phosphorylation to IPP by Isopentenyl Phosphate Kinase .[2][3]
-
While many bacteria utilize the alternative non-mevalonate (MEP) pathway, some, particularly Gram-positive cocci, possess a mevalonate pathway similar to that of eukaryotes.
The Non-Mevalonate (MEP) Pathway: An Alternative Route to Isoprenoids
Many bacteria, plants, and some protozoa employ an entirely different pathway for IPP and DMAPP synthesis, known as the methylerythritol phosphate (MEP) or non-mevalonate pathway. This pathway starts from pyruvate (B1213749) and glyceraldehyde-3-phosphate and proceeds through a distinct set of enzymatic reactions. The existence of this alternative pathway has significant implications for drug development, as inhibitors targeting the MEP pathway would be specific to organisms that rely on it, such as many pathogenic bacteria.
Regulation of the Mevalonate Pathway
The mevalonate pathway is tightly regulated at multiple levels to ensure a balanced supply of its diverse products while preventing the accumulation of potentially toxic intermediates. Key regulatory mechanisms include:
-
Transcriptional Regulation: The expression of genes encoding several pathway enzymes, most notably HMG-CoA reductase, is controlled by transcription factors such as Sterol Regulatory Element-Binding Proteins (SREBPs).
-
Post-Translational Modification: The activity of HMG-CoA reductase is also regulated by phosphorylation and ubiquitination, leading to its degradation.
-
Feedback Inhibition: Downstream products of the pathway, such as cholesterol and non-sterol isoprenoids, can allosterically inhibit the activity of key enzymes, including HMG-CoA reductase and mevalonate kinase.
Quantitative Data on the Mevalonate Pathway
The efficiency and flux through the mevalonate pathway vary between organisms and are influenced by environmental and genetic factors. The following tables summarize available quantitative data on enzyme kinetics and metabolite concentrations.
Table 1: Comparative Enzyme Kinetics of Key Mevalonate Pathway Enzymes
| Enzyme | Organism | Substrate(s) | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) |
| Phosphomevalonate Kinase (PMVK) | Saccharomyces cerevisiae | ATP | 98.3 | 4.51 | - |
| Mevalonate-5-P | 885 | 4.51 | - | ||
| Streptococcus pneumoniae | ATP | 74 | - | 3.4 | |
| Phosphomevalonate | 4.2 | - | 3.4 | ||
| Mevalonate Diphosphate Decarboxylase (MVD) | Homo sapiens | ATP | 690 | 6.1 | - |
| (R,S)-Mevalonate-PP | 28.9 | 6.1 | - | ||
| Isopentenyl Pyrophosphate Isomerase (IDI) | Escherichia coli | IPP | 10 | - | - |
| Mevalonate Kinase (MVK) | Homo sapiens | ATP | 74 | 37 | - |
| DL-Mevalonate | 24 | 37 | - |
Data compiled from various sources.[2][3][4][5][6] Note that assay conditions can vary, affecting absolute values.
Table 2: Intracellular Concentrations of Mevalonate Pathway Intermediates
| Metabolite | Organism | Condition | Concentration (mM) |
| ATP | Saccharomyces cerevisiae | Phosphorus-limited, slow growth | ~2.7 |
| Carbon-limited, slow growth | ~13 | ||
| ADP | Saccharomyces cerevisiae | Phosphorus-limited, slow growth | ~0.6 |
| Carbon-limited, slow growth | ~0.8 | ||
| AMP | Saccharomyces cerevisiae | Phosphorus-limited, slow growth | ~1.0 |
| Carbon-limited, slow growth | ~1.4 | ||
| Acetyl-CoA | Saccharomyces cerevisiae | Glucose batch, growth on glucose | Accumulates |
| Glucose batch, growth on ethanol | - | ||
| HMG-CoA | Saccharomyces cerevisiae | Glucose batch, growth on ethanol | Accumulates |
| Galactose batch, growth on galactose | Accumulates | ||
| Acetoacetyl-CoA | Saccharomyces cerevisiae | Glucose batch, growth on ethanol | Accumulates |
Concentrations are highly dependent on the specific strain, growth conditions, and analytical methods used.[7][8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the mevalonate pathway.
HMG-CoA Reductase Activity Assay (Spectrophotometric)
This assay measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Materials:
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM DTT and 0.5 mM EDTA)
-
NADPH solution
-
HMG-CoA solution
-
Purified HMG-CoA reductase or cell lysate containing the enzyme
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Pre-warm the assay buffer and spectrophotometer to 37°C.
-
In a cuvette, combine the assay buffer, NADPH solution, and the enzyme sample.
-
Incubate the mixture for a few minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the HMG-CoA solution.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
The rate of NADPH oxidation is proportional to the HMG-CoA reductase activity and can be calculated using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6.22 mM-1cm-1).
Mevalonate Kinase Activity Assay
The activity of mevalonate kinase can be determined using a coupled enzyme assay that links the production of ADP to the oxidation of NADH, which is monitored spectrophotometrically at 340 nm.
Materials:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 50 mM KCl)
-
ATP solution
-
Mevalonate solution
-
Phosphoenolpyruvate (PEP)
-
NADH solution
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Purified mevalonate kinase or cell lysate
Procedure:
-
Combine the assay buffer, ATP, mevalonate, PEP, NADH, PK, and LDH in a cuvette.
-
Incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the mevalonate kinase sample.
-
Monitor the decrease in absorbance at 340 nm. The rate of this decrease is proportional to the mevalonate kinase activity.
Quantification of Mevalonate Pathway Intermediates by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of mevalonate pathway intermediates.
Procedure Outline:
-
Metabolite Extraction:
-
Quench metabolic activity rapidly, often using cold methanol (B129727) or other organic solvents.
-
Lyse cells (e.g., by bead beating, sonication, or freeze-thaw cycles).
-
Extract metabolites using a suitable solvent system (e.g., acetonitrile/methanol/water mixtures).
-
Centrifuge to remove cell debris.
-
Collect and, if necessary, concentrate the supernatant.
-
-
LC-MS/MS Analysis:
-
Separate the extracted metabolites using a suitable liquid chromatography column (e.g., a reversed-phase or HILIC column).
-
Detect and quantify the metabolites using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity.
-
-
Data Analysis:
-
Generate standard curves for each metabolite using authentic standards.
-
Quantify the metabolites in the samples by comparing their peak areas to the standard curves.
-
Conclusion
The mevalonate pathway represents a central hub of metabolism, providing the essential building blocks for a vast array of vital biomolecules. Its conservation across the domains of life, coupled with significant organism-specific variations, makes it a fascinating subject of study and a rich source of potential drug targets. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of this essential metabolic pathway. A deeper understanding of the mevalonate pathway in different organisms will undoubtedly pave the way for novel therapeutic strategies and biotechnological applications.
References
- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evidence of a Novel Mevalonate Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applying asymptotic methods to synthetic biology: Modelling the reaction kinetics of the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a metabolic alternative to the classical mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. molbiolcell.org [molbiolcell.org]
The Discovery of HMG-CoA Reductase: A Technical Guide to the Rate-Limiting Step in Cholesterol Biosynthesis
Introduction
The intricate pathway of cholesterol biosynthesis, a cornerstone of cellular function, has been the subject of intensive research for over a century. Cholesterol is indispensable for maintaining the structural integrity of cell membranes and serves as a precursor for steroid hormones and bile acids. However, elevated levels of cholesterol are a major risk factor for atherosclerosis and subsequent cardiovascular diseases.[1] This understanding spurred the quest to identify a regulatory chokepoint within the biosynthetic pathway, an enzyme whose inhibition could effectively lower cholesterol levels without causing the accumulation of toxic precursors. This technical guide delves into the pivotal discovery of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase as the rate-limiting enzyme in this pathway, a breakthrough that paved the way for the development of the revolutionary statin drugs.
Identifying the Bottleneck: The Discovery of HMG-CoA Reductase as the Rate-Limiting Enzyme
By the 1960s, the major steps of the cholesterol biosynthetic pathway had been elucidated, earning Bloch and Lynen a Nobel Prize in 1964.[2] The pathway begins with acetyl-CoA and proceeds through numerous enzymatic reactions to produce cholesterol. The identification of HMG-CoA reductase as the key regulatory enzyme stemmed from several critical observations:
-
Feedback Inhibition: Early studies demonstrated that dietary cholesterol suppressed the liver's own cholesterol synthesis. This feedback mechanism was found to be mediated through changes in the activity of HMG-CoA reductase, which correlated directly with the overall rate of cholesterol synthesis.[2]
-
Hormonal and Diurnal Regulation: The activity of HMG-CoA reductase was observed to fluctuate with hormonal signals and exhibit a distinct diurnal rhythm. For instance, in rats, its activity is approximately four times higher at night than during the day, aligning with periods of active feeding and cholesterol synthesis.[3]
-
Pharmacological Evidence with Compactin: The definitive proof came from the work of Japanese microbiologist Akira Endo in the 1970s. While searching for antimicrobial agents, he discovered a substance in the fermentation broth of Penicillium citrinum called compactin (later known as mevastatin), the first statin.[1][4] Compactin was found to be an extremely potent competitive inhibitor of HMG-CoA reductase.[2][4] Crucially, the inhibitory effects of compactin on cell growth could be reversed by adding mevalonate, the direct product of the HMG-CoA reductase reaction. This demonstrated that the drug's effects were specific to this enzymatic step.[2]
These lines of evidence converged to unequivocally establish the reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, as the committed and rate-limiting step in cholesterol biosynthesis.[2][5][6]
Experimental Protocols: Assaying HMG-CoA Reductase Activity
The characterization of HMG-CoA reductase relied on the development of robust assays to measure its activity. Over the years, these methods have evolved in sensitivity and specificity.
Early Radiolabeling Assays
Initial experiments to pinpoint the site of regulation often used a dual-labeling approach to screen for inhibitors of the early stages of cholesterol synthesis.[2]
-
Objective: To identify microbial broths that inhibited the conversion of acetate (B1210297) to mevalonate.
-
Methodology:
-
Primary Screen: Microbial culture broths were incubated with cells or liver homogenates in the presence of [¹⁴C]acetate. The incorporation of radioactivity into nonsaponifiable lipids (including cholesterol) was measured. A decrease in radioactivity indicated inhibition of the overall pathway.
-
Secondary Screen: Active broths from the primary screen were then tested in a similar assay but with [³H]mevalonate as the precursor.
-
Interpretation: Broths that were active in the first assay (inhibiting [¹⁴C]acetate incorporation) but inactive in the second (not inhibiting [³H]mevalonate incorporation) were identified as containing inhibitors of the pathway at a step between acetate and mevalonate.[2] This strategy was instrumental in the discovery of compactin.
-
Spectrophotometric Assay
The most common method for quantifying HMG-CoA reductase activity relies on monitoring the consumption of its cofactor, NADPH, which absorbs light at 340 nm.
-
Objective: To measure the rate of NADPH oxidation, which is stoichiometric to the formation of mevalonate.
-
Principle: The HMG-CoA reductase reaction consumes two molecules of NADPH for every molecule of HMG-CoA reduced. The decrease in absorbance at 340 nm as NADPH is converted to NADP+ is directly proportional to the enzyme's activity.[7]
-
Typical Protocol:
-
Reaction Mixture Preparation: A reaction buffer is prepared, typically containing 50 mM sodium phosphate (B84403) (pH 6.8), 0.8 mM NADPH, and the enzyme source (e.g., purified enzyme or liver microsomes).[8]
-
Inhibitor/Control Incubation: The test inhibitor (e.g., a statin) or a vehicle control (e.g., DMSO) is added to the reaction mixture in a 96-well microplate. The plate is pre-incubated at 37°C for approximately 15 minutes to allow for compound-enzyme interaction.[9]
-
Reaction Initiation: The reaction is started by adding the substrate, HMG-CoA (e.g., to a final concentration of 0.8 mM).[8]
-
Kinetic Measurement: The plate is immediately placed in a microplate reader pre-heated to 37°C. The absorbance at 340 nm is measured kinetically, with readings taken every 30-60 seconds for 10-20 minutes.[9]
-
Data Analysis: The rate of reaction (decrease in absorbance per minute) is calculated from the linear portion of the kinetic curve. This rate is then used to determine the specific activity of the enzyme.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assay
Modern approaches offer superior sensitivity and specificity by directly measuring the product of the reaction, mevalonic acid.
-
Objective: To directly quantify this compound (which equilibrates with mevalonolactone (B1676541), MVL) produced by the enzyme.
-
Methodology:
-
Enzymatic Reaction: The HMG-CoA reductase reaction is carried out as in other assays.
-
Sample Preparation: The reaction is stopped, and an internal standard (e.g., MVL-D7) is added. The product, this compound, is converted to mevalonolactone (MVL) under acidic conditions, extracted, and derivatized to enhance its detection by mass spectrometry.[10][11]
-
UPLC-MS/MS Analysis: The prepared sample is injected into an ultra-performance liquid chromatography system coupled to a tandem mass spectrometer. The MVL is separated from other components and quantified using multiple reaction monitoring.[11]
-
-
Advantages: This method is significantly more sensitive than radioisotope or spectrophotometric methods, with detection limits in the attomole range, allowing for the measurement of enzyme activity in very small samples.[10]
Quantitative Data Summary
The following tables summarize key quantitative data from foundational and modern studies on HMG-CoA reductase.
| Parameter | Value | Organism/System | Reference |
| Inhibitor Potency | |||
| Compactin (Mevastatin) IC₅₀ | ~1 x 10⁻⁹ M (for 50% inhibition of sterol synthesis) | Cultured Human Cells | [2] |
| Enzyme Regulation | |||
| Diurnal Activity Variation | ~4-fold higher at night than daytime | Rat Liver Microsomes | [3] |
| Induction by Compactin | 8- to 10-fold increase in enzyme amount | Rat Liver | [2] |
| Mevinolin-induced Activity | 17-fold increase at 90% cholesterolgenesis inhibition | Cultured IM-9 Cells | [12] |
| Assay Performance | |||
| LC-MS/MS Detection Limit | 240 amol | N/A | [10] |
| LC-MS/MS Sensitivity vs. RI | ~833 times more sensitive | N/A | [10] |
| UPLC-MS/MS LLOQ | 0.12 µg/L | N/A | [11] |
| UPLC-MS/MS Inter-assay Imprecision | <2.9% | N/A | [11] |
IC₅₀: Half-maximal inhibitory concentration; LLOQ: Lower limit of quantification; RI: Radioisotope method.
Regulatory Pathways and Visualizations
The activity of HMG-CoA reductase is exquisitely controlled at multiple levels to maintain cholesterol homeostasis. This regulation occurs via transcriptional control, post-translational modification, and protein degradation.
Cholesterol Biosynthesis Pathway
The conversion of HMG-CoA to Mevalonate is the committed step in the synthesis of cholesterol and other isoprenoids.
Caption: Simplified cholesterol biosynthesis pathway highlighting HMG-CoA reductase.
Experimental Workflow: Spectrophotometric Assay
This workflow outlines the key steps in measuring HMG-CoA reductase activity by monitoring NADPH consumption.
Caption: Experimental workflow for a spectrophotometric HMG-CoA reductase assay.
Transcriptional Regulation by SREBP
When cellular sterol levels are low, the SREBP pathway is activated to increase the transcription of the HMG-CoA reductase gene.
Caption: SREBP-mediated transcriptional control of HMG-CoA reductase.
Post-Translational Regulation by ERAD
When cellular sterol levels are high, HMG-CoA reductase is targeted for degradation via the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway, mediated by Insig proteins.
Caption: Insig-mediated degradation of HMG-CoA reductase via the ERAD pathway.
Conclusion
The identification of HMG-CoA reductase as the rate-limiting enzyme of cholesterol biosynthesis was a landmark achievement in biochemistry and medicine. It was the culmination of meticulous research into the pathway's regulation and was definitively proven by the specific inhibitory action of the first statin, compactin. This discovery provided a clear and rational target for pharmacological intervention. The subsequent development of a suite of statin drugs, all of which act by competitively inhibiting HMG-CoA reductase, has transformed the management of hypercholesterolemia and dramatically reduced the morbidity and mortality associated with cardiovascular disease. The ongoing study of the complex regulatory networks governing HMG-CoA reductase continues to offer new insights into cellular lipid homeostasis and potential avenues for future therapeutic strategies.
References
- 1. Discovery and development of statins - Wikipedia [en.wikipedia.org]
- 2. A historical perspective on the discovery of statins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Studies on the regulatory factors of 3-hydroxy-3-methylglutaryl CoA reductase (HMG CoA reductase) activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From Fleming to Endo: The discovery of statins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 6.35 Cholesterol Synthesis | Nutrition Flexbook [courses.lumenlearning.com]
- 7. HMG-CoA Reductase Activity Assay Kit (Colorimetric) (ab204701) is not available | Abcam [abcam.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Highly sensitive assay of HMG-CoA reductase activity by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of HMG CoA reductase activity in different human cell lines by ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HMG-CoA reductase regulation: use of structurally diverse first half-reaction squalene synthetase inhibitors to characterize the site of mevalonate-derived nonsterol regulator production in cultured IM-9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Mevalonic Acid in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mevalonic acid (MVA) is a key intermediate in the mevalonate (B85504) pathway, an essential metabolic route for the synthesis of cholesterol and a variety of non-sterol isoprenoids. These molecules are vital for numerous cellular functions, including the maintenance of cell membrane integrity, cell signaling, protein synthesis, and cell cycle progression. The enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, which catalyzes the conversion of HMG-CoA to this compound, is the rate-limiting step in this pathway.
Dysregulation of the mevalonate pathway has been implicated in several diseases, including cancer. Many cancer cell types exhibit an upregulated mevalonate pathway to meet the high demands of rapid proliferation and survival.[1][2][3] This makes the quantification of this compound a critical tool for understanding cancer metabolism and for the development of therapeutics that target this pathway, such as statins.[4]
This application note provides detailed protocols for the quantification of this compound in cell culture samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays.
Signaling Pathway
The mevalonate pathway is a complex series of enzymatic reactions that begins with acetyl-CoA and results in the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the building blocks for isoprenoid synthesis.
Caption: The Mevalonate Pathway, highlighting the conversion of Acetyl-CoA to isoprenoids and the inhibitory action of statins on HMG-CoA Reductase.
Experimental Workflow Overview
The general workflow for the quantification of this compound from cell culture samples involves several key steps from sample collection to data analysis.
Caption: General experimental workflow for the quantification of this compound from cell culture samples.
Quantitative Data Summary
The following tables summarize quantitative data related to this compound metabolism in various cancer cell lines, providing insights into basal pathway activity and the effects of inhibitors.
Table 1: HMG-CoA Reductase Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Basal HMG-CoA Reductase Activity (pmol/min/mg protein) | Effect of Statin Treatment | Reference |
| HGT-1 | Gastric Cancer | 18 ± 2 | Undetectable after Lovastatin treatment | [5] |
| Hs578T | Breast Cancer | ~2.5-3 (in serum-free media) | Activity depressed with Mevinolin treatment | [6] |
| MDA-MB-231 | Breast Cancer | ~2.5-3 (in serum-free media) | Activity depressed with Mevinolin treatment | [6] |
| A549 | Lung Adenocarcinoma | Higher than normal human fibroblasts | - | [7] |
Table 2: Exogenous this compound Concentrations for Statin Rescue
| Cell Line | Cancer Type | Statin Used | This compound Concentration for Rescue | Reference |
| MDA-MB-231 | Breast Cancer | Mevinolin | 0.77 mM | [6] |
| Hs578T | Breast Cancer | Mevinolin | 23.1 mM | [6] |
| MDA-MB-231 | Breast Cancer | Simvastatin | Various concentrations | [8] |
| 4T1 | Breast Cancer | Simvastatin | Various concentrations | [8] |
| CT26.WT | Colon Cancer | Simvastatin | Various concentrations | [8] |
Table 3: IC50 Values of Statins in Cancer Cell Lines
| Cell Line | Cancer Type | Statin | IC50 (µM) | Reference |
| A172 | Glioblastoma | Cerivastatin | 0.098 | [9] |
| A172 | Glioblastoma | Pitavastatin | 0.334 | [9] |
| A172 | Glioblastoma | Fluvastatin | 0.922 | [9] |
| MDA-MB-231 | Breast Cancer | Simvastatin | ~2 | [8] |
| MDA-MB-231 | Breast Cancer | Atorvastatin | ~30 | [8] |
Experimental Protocols
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol is adapted from methodologies that emphasize the conversion of this compound to its more analytically amenable lactone form, mevalonolactone (B1676541).
1. Sample Preparation
-
Cell Culture and Treatment: Culture cells to the desired confluency. Apply experimental treatments (e.g., statins) for the specified duration.
-
Harvesting and Quenching:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add a specific volume of ice-cold 80% methanol to quench metabolic activity and lyse the cells.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
-
Extraction:
-
Vortex the cell lysate vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Acidification and Lactonization:
-
Purification (Optional but Recommended):
-
Perform solid-phase extraction (SPE) to remove interfering substances.[10]
-
-
Final Preparation:
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[10]
-
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable column for separating small polar molecules, such as a C18 reversed-phase column or a mixed-mode column.
-
Mobile Phase: A gradient of aqueous and organic solvents, for example, water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
MS System: A tandem mass spectrometer capable of multiple reaction monitoring (MRM).
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the derivatization and adduct formation.
-
MRM Transitions:
-
Mevalonolactone: Monitor specific precursor-to-product ion transitions.
-
Internal Standard (e.g., Mevalonate-d7): Monitor the corresponding transitions for the deuterated analog.
-
3. Data Analysis
-
Integrate the peak areas for mevalonolactone and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentration of this compound in the sample by comparing this ratio to a standard curve prepared with known concentrations of this compound.
-
Normalize the this compound concentration to the total protein content or cell number of the original sample.
Protocol 2: Quantification of this compound by GC-MS
This method is suitable for the analysis of this compound, often after conversion to mevalonolactone and derivatization.
1. Sample Preparation
-
Follow steps 1-4 from the LC-MS/MS sample preparation protocol (Cell Culture to Acidification).
-
Extraction: Perform a liquid-liquid extraction with an organic solvent like ethyl acetate.
-
Derivatization:
-
Evaporate the organic solvent to dryness.
-
Derivatize the sample to increase volatility and thermal stability (e.g., silylation).
-
-
Final Preparation: Reconstitute the derivatized sample in a suitable solvent for GC-MS injection.
2. GC-MS Analysis
-
GC System: A gas chromatograph with a suitable capillary column (e.g., DB-5ms).
-
Injection Mode: Splitless injection.
-
Oven Program: A temperature gradient to separate the analytes.
-
MS System: A mass spectrometer capable of selected ion monitoring (SIM).
-
Ionization Mode: Electron ionization (EI).
-
SIM Ions: Monitor characteristic ions for the derivatized mevalonolactone and the internal standard.
3. Data Analysis
Follow a similar procedure as for the LC-MS/MS data analysis, using the peak areas of the selected ions for quantification.
Protocol 3: Enzymatic Assay for HMG-CoA Reductase Activity
This assay indirectly quantifies this compound production by measuring the activity of the rate-limiting enzyme, HMG-CoA reductase.
1. Sample Preparation (Cell Lysate)
-
Harvest cells as described in the LC-MS/MS protocol (steps 1 and 2, but without the methanol quench).
-
Lyse the cells in a suitable buffer (e.g., a buffer containing protease inhibitors).
-
Determine the protein concentration of the cell lysate.
2. Enzymatic Reaction
-
Prepare a reaction mixture containing the cell lysate, HMG-CoA, and NADPH.
-
Incubate the reaction at 37°C for a specific time.
-
Monitor the consumption of NADPH by measuring the decrease in absorbance at 340 nm.
3. Data Analysis
-
Calculate the rate of NADPH consumption.
-
Convert this rate to the rate of this compound production using the stoichiometry of the reaction (1 mole of this compound is produced for every 2 moles of NADPH consumed).
-
Express the HMG-CoA reductase activity as pmol of this compound produced per minute per mg of protein.[5][6]
References
- 1. Mevalonate Cascade Inhibition by Simvastatin Induces the Intrinsic Apoptosis Pathway via Depletion of Isoprenoids in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Mevalonate Pathway, a Metabolic Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pluriomics Reveals Mevalonate Pathway Disruption in Cancer - Creative Proteomics [creative-proteomics.com]
- 6. Requirement for mevalonate in the control of proliferation of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Importance of mevalonate-derived products in the control of HMG-CoA reductase activity and growth of human lung adenocarcinoma cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gavinpublishers.com [gavinpublishers.com]
- 9. In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Mevalonic Acid Extraction from Tissues
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction of mevalonic acid from biological tissues for quantitative analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS).
Introduction
This compound (MVA) is a key intermediate in the mevalonate (B85504) pathway, an essential metabolic route for the biosynthesis of cholesterol, isoprenoids, and other vital biomolecules.[1] The quantification of MVA in tissues is crucial for studying lipid metabolism, and for investigating the effects of drugs, such as statins, that target this pathway.[1] Dysregulation of the mevalonate pathway has been implicated in various diseases, including cardiovascular disease, cancer, and neurodegenerative disorders.[1]
This protocol describes a robust method for the extraction of this compound from soft tissues such as the liver, brain, and kidney. The methodology is based on a liquid-liquid extraction procedure, which involves tissue homogenization, protein precipitation, and extraction of the analyte of interest. For accurate quantification, the use of a stable isotope-labeled internal standard is highly recommended.[2][3]
The Mevalonate Pathway
The mevalonate pathway begins with Acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the foundational blocks for all isoprenoids. A critical regulatory step in this pathway is the conversion of HMG-CoA to this compound by HMG-CoA reductase.
Figure 1: The Mevalonate Pathway.
Quantitative Data Summary
The following table summarizes quantitative data related to this compound quantification from various sources. It is important to note that extraction efficiency and recovery can be highly dependent on the tissue matrix and the specific protocol used.
| Parameter | Matrix | Method | Value | Reference |
| Concentration | Fetal Brain Tissue | GC-MS | 1810 µmol/kg | [2][3] |
| Fetal Liver Tissue | GC-MS | 840 - 1120 µmol/kg | [2][3] | |
| Control Fetal Tissues | GC-MS | ~1 µmol/kg | [2][3] | |
| Lower Limit of Quantification (LLOQ) | Human Plasma | LC-MS/MS | 0.5 ng/mL | [4][5] |
| Linearity Range | Human Plasma | LC-MS/MS | 0.5 - 50.0 ng/mL | [4][5] |
| Recovery | Human Plasma | LC-MS/MS | Low (due to significant matrix effect) | [4][5] |
Experimental Protocol: this compound Extraction from Tissues
This protocol is a generalized procedure and may require optimization for specific tissue types and downstream analytical methods.
Materials and Reagents
-
Tissues: Fresh or frozen (-80°C) tissue samples (e.g., liver, brain, kidney).
-
Internal Standard (IS): Deuterated this compound (e.g., D3-Mevalonic acid or D7-Mevalonic acid).[2][3][6]
-
Homogenization Buffer: Ice-cold Phosphate Buffered Saline (PBS), pH 7.4.
-
Protein Precipitation/Extraction Solvent: Ice-cold Acetonitrile (B52724) (ACN) or a mixture of Methanol:Acetonitrile (1:1, v/v).
-
Acidification Agent: 1M Hydrochloric Acid (HCl).
-
Extraction Solvent: Ethyl Acetate (B1210297) or Diethyl Ether.[1]
-
Reconstitution Solvent: Mobile phase compatible with the analytical method (e.g., for LC-MS/MS, a mixture of ammonium (B1175870) formate (B1220265) buffer and acetonitrile).[4][5]
-
Equipment:
-
Homogenizer (e.g., bead beater, rotor-stator homogenizer, or Potter-Elvehjem homogenizer).
-
Refrigerated centrifuge.
-
Vortex mixer.
-
Nitrogen evaporator or vacuum concentrator.
-
Analytical balance.
-
Calibrated pipettes.
-
Microcentrifuge tubes (1.5 mL or 2.0 mL).
-
Experimental Workflow Diagram
Figure 2: this compound Extraction Workflow.
Step-by-Step Methodology
-
Sample Preparation:
-
On an analytical balance, weigh approximately 50-100 mg of frozen tissue. Record the exact weight.
-
Perform all initial steps on ice to minimize enzymatic activity.
-
-
Homogenization:
-
Place the weighed tissue in a pre-chilled homogenization tube.
-
Add 500 µL of ice-cold PBS.
-
Spike the sample with a known amount of the deuterated this compound internal standard.
-
Homogenize the tissue until no visible particles remain. The choice of homogenizer may depend on the tissue type; bead beaters are generally effective for most soft tissues.[7]
-
-
Protein Precipitation:
-
To the homogenate, add 1 mL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 20 minutes to facilitate protein precipitation.
-
-
First Centrifugation:
-
Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the this compound, and transfer it to a new microcentrifuge tube.
-
-
Acidification and Lactonization:
-
Liquid-Liquid Extraction:
-
Add 1 mL of ethyl acetate to the acidified supernatant.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of mevalonolactone into the organic phase.
-
-
Second Centrifugation:
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
-
Collection of Organic Layer:
-
Carefully collect the upper organic layer (ethyl acetate) and transfer it to a clean tube. Be cautious not to disturb the aqueous layer.
-
-
Evaporation:
-
Evaporate the ethyl acetate to complete dryness using a gentle stream of nitrogen or a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of a solvent compatible with your analytical method (e.g., 50:50 acetonitrile:water for LC-MS/MS).
-
Vortex for 30 seconds and centrifuge at high speed for 5 minutes to pellet any insoluble debris.
-
Transfer the clear supernatant to an autosampler vial for analysis.
-
Analytical Considerations
-
GC-MS Analysis: For GC-MS, derivatization of the mevalonolactone is typically required to improve its volatility and chromatographic properties. Common derivatizing agents include silylating agents (e.g., BSTFA with TMCS).
-
LC-MS/MS Analysis: For LC-MS/MS, direct analysis of the reconstituted extract is usually possible. A reversed-phase C18 column is often used with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile or methanol.[4][5]
-
Quantification: Create a calibration curve using known concentrations of this compound standard spiked with the same amount of internal standard as the samples. The concentration of this compound in the tissue samples can then be determined from this curve and normalized to the initial tissue weight.
Conclusion
This application note provides a comprehensive protocol for the extraction of this compound from tissues. Adherence to this protocol, coupled with the use of an appropriate internal standard and a validated analytical method, will enable accurate and reproducible quantification of this compound, facilitating research in metabolic diseases and drug development. Optimization of the protocol for specific tissue types may be necessary to achieve the best results.
References
- 1. researchgate.net [researchgate.net]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Facts and artefacts in mevalonic aciduria: development of a stable isotope dilution GCMS assay for this compound and its application to physiological fluids, tissue samples, prenatal diagnosis and carrier detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of the LC-MS/MS method for the quantification of this compound in human plasma and determination of the matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatography/tandem mass spectrometry methods for quantitation of this compound in human plasma and urine: method validation, demonstration of using a surrogate analyte, and demonstration of unacceptable matrix effect in spite of use of a stable isotope analog internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Quantification of Mevalonate Pathway Intermediates using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mevalonate (B85504) (MVA) pathway is a critical metabolic route responsible for the synthesis of a diverse array of essential biomolecules, including cholesterol, steroid hormones, and non-sterol isoprenoids like coenzyme Q10.[1][2] This pathway begins with acetyl-CoA and produces key five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] The enzyme HMG-CoA reductase, which converts HMG-CoA to mevalonate, is the rate-limiting step and a primary target for cholesterol-lowering drugs such as statins.[1][2][3] Given its central role in cellular function and its implications in cardiovascular disease, cancer, and neurodegenerative disorders, the accurate quantification of its intermediates is vital for biomedical research and drug development.[1][4][5]
This application note provides a detailed protocol for the sensitive and specific quantification of key mevalonate pathway intermediates using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is suitable for various biological matrices, including plasma and cultured cells.
Mevalonate Signaling Pathway
The mevalonate pathway is a linear and branched series of enzymatic reactions. It starts with the condensation of three acetyl-CoA molecules and proceeds through several phosphorylated intermediates to produce IPP and DMAPP, the foundational units for all isoprenoids.
References
- 1. Mevalonate Pathway Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]
- 3. Determination of Key Intermediates in Cholesterol and Bile Acid Biosynthesis by Stable Isotope Dilution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mevalonic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. Sensitive quantification of mevalonate pathway intermediates and prediction of relative novel analogs by chemical derivatization-based LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Mevalonic Acid Production In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mevalonic acid (MVA) is a key intermediate in the mevalonate (B85504) pathway, an essential metabolic route for the biosynthesis of cholesterol, isoprenoids, and other vital biomolecules.[1][2] The in vivo measurement of this compound production serves as a critical biomarker for assessing the activity of the mevalonate pathway and the efficacy of drugs that target this pathway, such as statins.[3][4] These application notes provide detailed protocols for the quantitative analysis of this compound in various biological samples, guidelines for data interpretation, and a summary of reported in vivo concentrations.
Signaling Pathway
The mevalonate pathway is a complex and tightly regulated cascade of enzymatic reactions. The pathway begins with acetyl-CoA and proceeds through a series of intermediates to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the foundational blocks for isoprenoid synthesis.[1] Key regulatory points include the enzyme HMG-CoA reductase (HMGCR), which is the rate-limiting step and the primary target of statin drugs.[5][6]
Caption: The Mevalonate Pathway.
Experimental Workflow
The general workflow for the in vivo measurement of this compound involves several key steps, from sample collection to data analysis. The specific details of each step will vary depending on the chosen analytical method and the biological matrix.
Caption: Experimental workflow for in vivo this compound measurement.
Quantitative Data Summary
The concentration of this compound in biological fluids and tissues can vary significantly depending on the species, physiological state, and the presence of pathway inhibitors. The following tables summarize reported in vivo concentrations of this compound.
Table 1: this compound Concentrations in Human Plasma/Serum
| Condition | Mean Concentration (ng/mL) | Range (ng/mL) | Analytical Method | Reference |
| Normolipidemic Subjects | 2.37 ± 1.2 | 0.41 - 5.31 | GC-ECMS | [2] |
| Healthy Volunteer | 24 | - | LC-MS/MS | [7] |
| Familial Hypercholesterolemia (Pre-treatment) | 6.2 ± 0.60 | - | Not Specified | [4] |
| Familial Hypercholesterolemia (Below Average Responders, Pre-treatment) | 4.3 ± 0.61 | - | Not Specified | [4] |
Table 2: this compound Concentrations in Fetal Tissues (Mevalonic Aciduria)
| Tissue | Concentration (µmol/kg) | Analytical Method | Reference |
| Various Tissues | 840 - 1120 | GC-MS | [8] |
| Brain | 1810 | GC-MS | [8] |
| Control Fetal Tissues | ~1 | GC-MS | [8] |
Experimental Protocols
Protocol 1: LC-MS/MS for this compound in Plasma
This protocol is adapted from a method for the quantitative analysis of mevalonate in plasma using a linear ion trap mass spectrometer.[7]
1. Sample Preparation
-
To 500 µL of plasma, add 20 ng of deuterated mevalonate (Mevalonate-D7) as an internal standard.
-
Acidify the sample with hydrochloric acid to facilitate the conversion of mevalonate to mevalonolactone (B1676541).
-
Purify the sample using solid-phase extraction (SPE).
-
Dry the purified sample.
-
Reconstitute the dried sample in 400 µL of 0.2% ammonium (B1175870) hydroxide (B78521) to convert mevalonolactone back to mevalonate.
-
Inject 10 µL for LC-MS/MS analysis.
2. HPLC Conditions
-
Column: Thermo Scientific BioBasic AX (150 x 2.1 mm, 5 µm)
-
Mobile Phase A: 10 mM ammonium formate, pH 8
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 200 µL/min
-
Gradient: A gradient elution is typically used.
3. Mass Spectrometry Conditions
-
Instrument: LTQ linear ion trap mass spectrometer with an electrospray ionization (ESI) source.
-
Polarity: Negative
-
Selected Ions for Quantification: m/z 147 → 59 for mevalonate and m/z 154 → 59 for mevalonate-D7.
4. Quantification
-
Generate a calibration curve using known concentrations of mevalonate, ranging from 2.5 to 250 ng/mL.
-
Quantify the mevalonate concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: GC-MS for this compound in Urine (Stable Isotope Dilution)
This protocol is based on a stable isotope dilution method for the measurement of this compound in urine.[9]
1. Sample Preparation
-
To 100 µL of urine, add a known amount of deuterated this compound (e.g., ²H₇-MVA) as an internal standard.
-
Convert this compound to its lactone form (mevalonolactone) by acidification.
-
Extract the mevalonolactone.
-
Convert the mevalonolactone back to this compound by adding NaOH.
-
Dry the sample.
-
Derivatize the this compound to its tris-t-butyldimethylsilyl (tri-TBDMS) derivative.
2. GC-MS Conditions
-
Column: A capillary column suitable for the separation of the derivatized this compound.
-
Ionization: Electron Impact (EI)
-
Selected Ion Monitoring (SIM): Monitor the characteristic ions for the derivatized this compound and the deuterated internal standard (e.g., m/z 317, 320, and 324).
3. Quantification
-
Calculate the ratio of the peak areas of the endogenous this compound derivative to the deuterated internal standard derivative.
-
Determine the concentration of this compound in the urine sample based on the known amount of the added internal standard.
Protocol 3: Enzymatic Assay for this compound in Serum
This protocol describes a sensitive enzymatic cycling method for measuring serum this compound.[3][10]
1. Principle this compound participates in an enzyme cycling reaction involving HMG-CoA reductase (HMGR). The rate of production of a chromogenic product (thio-NADH) is proportional to the concentration of this compound and is measured by the change in absorbance at 405 nm. To ensure specificity, a parallel reaction is run in the presence of mevalonate kinase (MVK), which phosphorylates mevalonate, preventing it from participating in the cycling reaction. The difference in the reaction rates between the two conditions is used to calculate the this compound concentration.[10]
2. Reagents
-
Reaction mixture containing HMG-CoA reductase, thio-NAD, NADH, and CoA.
-
Mevalonate kinase (for the specificity control reaction).
-
This compound standards.
3. Procedure
-
Prepare two sets of reactions for each serum sample: one with and one without mevalonate kinase.
-
Add the serum sample to the reaction mixtures.
-
Incubate the reactions at a controlled temperature (e.g., 37°C).
-
Monitor the change in absorbance at 405 nm over time using a spectrophotometer.
-
Calculate the rate of thio-NADH production for each reaction.
4. Quantification
-
Subtract the reaction rate of the MVK-containing reaction from the reaction rate of the reaction without MVK to obtain the specific rate of this compound-dependent thio-NADH production.
-
Generate a standard curve using known concentrations of this compound.
-
Determine the this compound concentration in the serum samples by comparing their specific reaction rates to the standard curve.
Protocol 4: this compound Extraction from Tissues
This is a general protocol for the extraction of polar metabolites, including this compound, from tissues.[11]
1. Tissue Homogenization
-
Snap-freeze the tissue sample in liquid nitrogen immediately after collection and store at -80°C.
-
Weigh the frozen tissue.
-
Homogenize the tissue in a pre-chilled solvent mixture, typically a combination of methanol (B129727), chloroform (B151607), and water, often with ceramic beads. An 80% methanol solution is a common starting point.
2. Phase Separation
-
After homogenization, perform a liquid-liquid extraction by adding chloroform and water to the homogenate to achieve a final ratio that allows for phase separation (e.g., 2:2:1 methanol:chloroform:water).
-
Centrifuge the mixture to separate the aqueous (upper) and organic (lower) phases.
3. Metabolite Collection
-
Carefully collect the upper aqueous phase, which contains the polar metabolites, including this compound.
-
Dry the aqueous phase using a speed vacuum concentrator without heat.
4. Reconstitution
-
Reconstitute the dried extract in a suitable solvent for the chosen analytical method (e.g., water or a mobile phase-compatible solvent for LC-MS).
5. Analysis
-
Proceed with the analysis using one of the quantitative methods described above (LC-MS/MS or GC-MS).
Conclusion
The accurate in vivo measurement of this compound is crucial for understanding the regulation of the mevalonate pathway and for the development of therapeutic agents targeting this pathway. The choice of analytical method will depend on the specific research question, the available instrumentation, and the biological matrix being analyzed. LC-MS/MS and GC-MS offer high sensitivity and specificity, particularly when combined with stable isotope dilution. Enzymatic assays provide a higher-throughput and more accessible alternative for clinical applications. The protocols and data presented in these application notes provide a comprehensive resource for researchers to effectively measure this compound production in vivo.
References
- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. An ultrasensitive enzymatic method for measuring this compound in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma this compound, an index of cholesterol synthesis in vivo, and responsiveness to HMG-CoA reductase inhibitors in familial hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]
- 6. Key Enzymes for the Mevalonate Pathway in the Cardiovascular System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Facts and artefacts in mevalonic aciduria: development of a stable isotope dilution GCMS assay for this compound and its application to physiological fluids, tissue samples, prenatal diagnosis and carrier detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of urinary this compound using isotope dilution technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An ultrasensitive enzymatic method for measuring this compound in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. southalabama.edu [southalabama.edu]
Application Notes and Protocols: Mevalonic Acid Supplementation in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mevalonic acid (MVA) is a critical intermediate in the mevalonate (B85504) pathway, an essential metabolic route for the synthesis of cholesterol and a variety of non-sterol isoprenoids.[1][2][3][4] These isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are vital for numerous cellular processes, including protein prenylation, cell signaling, and cell growth and proliferation.[5][6][7] Consequently, the modulation of the mevalonate pathway is a key area of research in cancer biology, neurodegenerative diseases, and immunology.[1][8][9]
Statins, a class of drugs that inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, are widely used to study the effects of pathway inhibition.[8][10][11] this compound supplementation is a crucial experimental technique used to rescue the effects of statins, thereby confirming that the observed cellular phenotypes are a direct result of mevalonate pathway inhibition.[10][11][12][13][14] These application notes provide detailed protocols and supporting data for the use of this compound in cell culture experiments.
Data Presentation
Table 1: Recommended Concentrations for this compound and Related Compounds in Cell Culture
| Compound | Cell Line Examples | Typical Concentration Range | Application | Reference(s) |
| This compound / Mevalonolactone (B1676541) | C2C12, N2a, U87, Human bone marrow cells, Rat aorta smooth muscle cells, Human mesenchymal stem cells, Mouse embryos | 80 µM - 10 mM | Rescue of statin-induced effects, stimulation of DNA synthesis | [8][12][13][15][16][17][18][19] |
| Statins (e.g., Simvastatin, Atorvastatin, Lovastatin) | N2a, U87, Human mesenchymal stem cells, Colon cancer cell lines, Rat aorta smooth muscle cells | 0.1 µM - 10 µM | Inhibition of the mevalonate pathway | [8][13][19][20] |
| Farnesyl Pyrophosphate (FPP) | Gastric cancer cells, Rat aorta smooth muscle cells | 7.5 µM - 10 µM | Rescue of statin-induced effects, studying protein farnesylation | [19][21] |
| Geranylgeranyl Pyrophosphate (GGPP) | U87, Gastric cancer cells, Mouse embryos, Rat aorta smooth muscle cells | 5 µM - 7.5 µM | Rescue of statin-induced effects, studying protein geranylgeranylation | [10][12][19][21] |
Signaling Pathways and Experimental Workflows
The Mevalonate Pathway
The mevalonate pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the foundational blocks for isoprenoid synthesis.[4][22] A critical regulatory step is the conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, which is the target of statin drugs.[4][23] Downstream products include cholesterol and non-sterol isoprenoids like FPP and GGPP, which are essential for protein prenylation.[24]
Experimental Workflow: Statin Rescue with this compound
A common application of this compound in cell culture is to rescue the cytotoxic or cytostatic effects of statins. This experimental design is crucial for demonstrating that the observed effects of a statin are specifically due to the inhibition of the mevalonate pathway.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution from Mevalonolactone
This compound is often supplied as mevalonolactone, which needs to be hydrolyzed to the active mevalonate form.
Materials:
-
DL-Mevalonolactone (e.g., Sigma-Aldrich M4667)
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Sterile, deionized water
-
Sterile filter (0.22 µm)
-
pH meter
Procedure:
-
Prepare a stock solution of mevalonolactone in ethanol. The concentration will depend on the final desired concentration, but a 1 M stock is a common starting point.
-
For hydrolysis, add an excess of KOH. A common approach is to use a final concentration of 2 M KOH.
-
Incubate the solution at 37°C for 30-60 minutes to facilitate the opening of the lactone ring.
-
Neutralize the solution to a physiological pH of approximately 7.2-7.4 using hydrochloric acid (HCl).
-
Bring the solution to the final desired volume with sterile, deionized water.
-
Sterilize the this compound stock solution by passing it through a 0.22 µm filter.
-
Store the stock solution in aliquots at -20°C.
Protocol 2: Rescue of Statin-Induced Cytotoxicity
This protocol details a typical experiment to demonstrate that this compound can rescue the effects of a statin on cell viability.
Materials:
-
Cells of interest (e.g., U87 glioblastoma, HCT116 colon cancer)
-
Complete cell culture medium
-
Statin of choice (e.g., simvastatin, lovastatin) dissolved in a suitable solvent (e.g., DMSO)
-
This compound stock solution (prepared as in Protocol 1)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, Sulforhodamine B)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Treatment Preparation: Prepare dilutions of the statin and this compound in complete cell culture medium. A typical statin concentration that induces significant but not complete cell death should be determined beforehand through a dose-response experiment.
-
Experimental Groups:
-
Control: Treat cells with vehicle control (e.g., DMSO).
-
Statin: Treat cells with the chosen concentration of the statin.
-
Rescue: Co-treat cells with the statin and a range of this compound concentrations (e.g., 100 µM to 1 mM).
-
This compound Control: Treat cells with the highest concentration of this compound alone to ensure it is not toxic.
-
-
Incubation: Incubate the cells for a period determined by the cell type and the desired endpoint (typically 24 to 72 hours).[15]
-
Cell Viability Assessment: After the incubation period, assess cell viability using a standard assay such as MTT or Sulforhodamine B, following the manufacturer's instructions.[25]
-
Data Analysis: Measure the absorbance using a plate reader. Normalize the data to the control group (100% viability) and plot the results. A successful rescue will show a significant increase in cell viability in the "Rescue" group compared to the "Statin" group.
Protocol 3: Analysis of Protein Prenylation
Inhibition of the mevalonate pathway prevents the synthesis of FPP and GGPP, which are necessary for the prenylation of small GTPases like Ras and Rho.[6] This protocol outlines a method to assess changes in protein prenylation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Statin of choice
-
This compound stock solution
-
6-well or 10 cm cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies against unprenylated forms of small GTPases (e.g., unprenylated Rap1A) or antibodies that recognize proteins whose localization is prenylation-dependent.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in larger format plates (e.g., 6-well or 10 cm dishes) and allow them to adhere. Treat the cells as described in Protocol 2 (Control, Statin, Rescue, this compound Control).
-
Cell Lysis: After the desired incubation period, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Densitometry analysis can be used to quantify the changes in the levels of unprenylated proteins. A successful experiment will show an accumulation of unprenylated proteins in the statin-treated group, which is reversed in the rescue group.
References
- 1. The interplay between cell signalling and the mevalonate pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. The interplay between cell signalling and the mevalonate pathway in cancer [cancer.fr]
- 4. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 5. Mevalonate pathway: Significance and symbolism [wisdomlib.org]
- 6. scispace.com [scispace.com]
- 7. Cholesterol and this compound modulation in cell metabolism and multiplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Decoding the crosstalk between mevalonate metabolism and T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Statins inhibit blastocyst formation by preventing geranylgeranylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Statins impair survival of primary human mesenchymal progenitor cells via mevalonate depletion, NF-κB signaling, and Bnip3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. ashpublications.org [ashpublications.org]
- 17. This compound as an initiator of cell growth. Studies using human lymphocytes and inhibitors of endogenous mevalonate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Pharmacological control of the mevalonate pathway: effect on arterial smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The mevalonate coordinates energy input and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
- 22. pnas.org [pnas.org]
- 23. med.libretexts.org [med.libretexts.org]
- 24. researchgate.net [researchgate.net]
- 25. Importance of Mevalonate Pathway Lipids on the Growth and Survival of Primary and Metastatic Gastric Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracing Isoprenoid Synthesis Using Radiolabeled Mevalonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for tracing the biosynthesis of isoprenoids using radiolabeled mevalonic acid. This technique is a powerful tool for investigating the activity of the mevalonate (B85504) (MVA) pathway, which is a crucial therapeutic target for various diseases, including cancer, hypercholesterolemia, and certain inflammatory disorders.
Introduction
The mevalonate pathway is a fundamental metabolic cascade responsible for the synthesis of a diverse array of isoprenoid compounds. These molecules are vital for numerous cellular functions, including the formation of cholesterol, steroid hormones, dolichols, and the prenyl groups necessary for the post-translational modification of proteins like those in the Ras superfamily of small GTPases.[1][2] The pathway begins with the conversion of acetyl-CoA to mevalonate, which is the key precursor for all downstream isoprenoids.[3] By using this compound labeled with a radioisotope, such as Carbon-14 (¹⁴C) or Tritium (³H), researchers can effectively trace the flow of carbon through the pathway and quantify the synthesis of various isoprenoid end-products.
Key Applications
-
Drug Discovery and Development: Evaluating the efficacy of inhibitors targeting enzymes within the mevalonate pathway, such as HMG-CoA reductase (the target of statins).[4]
-
Cancer Biology: Investigating the role of protein prenylation in oncogenic signaling and cell proliferation.[5]
-
Metabolic Research: Studying the regulation of cholesterol biosynthesis and the interplay between different metabolic pathways.[6]
-
Cell Biology: Elucidating the function of specific isoprenoids in cellular processes like membrane integrity, signaling, and protein trafficking.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mevalonate pathway and a general workflow for tracing isoprenoid synthesis using radiolabeled this compound.
Caption: The Mevalonate Pathway for Isoprenoid Biosynthesis.
Caption: Experimental Workflow for Tracing Isoprenoid Synthesis.
Experimental Protocols
Protocol 1: In Vitro Radiolabeling of Cultured Cells with [¹⁴C]this compound
This protocol describes the general procedure for labeling cultured mammalian cells with [¹⁴C]this compound to trace the synthesis of isoprenoids.
Materials:
-
Cultured cells (e.g., Chinese Hamster Ovary (CHO) cells, HepG2 cells)
-
Complete cell culture medium
-
[¹⁴C]this compound (DBED salt or lactone)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scrapers
-
Microcentrifuge tubes
-
Reagents for lipid and protein extraction (see Protocol 2)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Seeding: Plate cells in appropriate culture dishes (e.g., 60 mm dishes) and grow to approximately 70-80% confluency.
-
Radiolabeling:
-
Prepare a stock solution of [¹⁴C]this compound in sterile water or culture medium.
-
Remove the growth medium from the cells and replace it with fresh medium containing [¹⁴C]this compound. A final concentration of 1-5 µCi/mL is a common starting point.
-
Incubate the cells for a desired period (e.g., 4-24 hours) at 37°C in a humidified incubator with 5% CO₂. The incubation time will depend on the specific isoprenoids of interest and the cell type.
-
-
Cell Harvesting:
-
After incubation, place the culture dishes on ice.
-
Aspirate the radioactive medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS to each dish and scrape the cells using a cell scraper.
-
Transfer the cell suspension to a microcentrifuge tube.
-
-
Cell Lysis and Fractionation:
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C to pellet the cells.
-
Discard the supernatant.
-
The cell pellet can now be used for the extraction of lipids and proteins as described in Protocol 2.
-
Protocol 2: Extraction of Radiolabeled Lipids and Proteins
This protocol outlines a method for the sequential extraction of lipids and proteins from radiolabeled cells.
Materials:
-
Radiolabeled cell pellet (from Protocol 1)
-
Methanol
-
0.9% NaCl solution
-
Trichloroacetic acid (TCA), 20% (w/v)
-
Diethyl ether
-
NaOH solution (e.g., 1 M)
-
Microcentrifuge tubes
Procedure:
-
Lipid Extraction (Folch Method):
-
Resuspend the cell pellet in 100 µL of water.
-
Add 375 µL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly.
-
Add 125 µL of chloroform and vortex.
-
Add 125 µL of 0.9% NaCl and vortex.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase (containing lipids) into a new tube. This is the lipid extract.
-
The upper aqueous phase and the protein interphase can be processed for protein precipitation.
-
-
Protein Precipitation:
-
To the remaining aqueous phase and protein interphase, add an equal volume of cold 20% TCA.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein.
-
Discard the supernatant.
-
-
Protein Washing:
-
Wash the protein pellet sequentially with ethanol and then with diethyl ether to remove any remaining lipids. Centrifuge after each wash and discard the supernatant.
-
Allow the protein pellet to air dry.
-
-
Solubilization of Protein:
-
Resuspend the protein pellet in a suitable buffer or 1 M NaOH for quantification of radioactivity.
-
Protocol 3: Separation of Radiolabeled Isoprenoids by Thin-Layer Chromatography (TLC)
This protocol provides a method for separating different classes of radiolabeled isoprenoids from the lipid extract.
Materials:
-
Radiolabeled lipid extract (from Protocol 2, dried under a stream of nitrogen)
-
Silica (B1680970) gel TLC plates
-
Developing chamber
-
Solvent system (e.g., n-hexane:diethyl ether:acetic acid, 90:20:2, v/v/v)[7]
-
Iodine vapor or other visualization agent (for non-radioactive standards)
-
Phosphorimager or autoradiography film
-
Scintillation vials and fluid
Procedure:
-
Sample Application:
-
Resuspend the dried lipid extract in a small volume of chloroform.
-
Spot the sample onto the origin of a silica gel TLC plate. It is advisable to also spot non-radioactive standards (e.g., cholesterol, farnesol, geranylgeraniol) in adjacent lanes.
-
-
Development:
-
Place the TLC plate in a developing chamber containing the solvent system.
-
Allow the solvent to migrate up the plate until it is about 1 cm from the top.
-
-
Visualization and Quantification:
-
Remove the plate from the chamber and allow it to air dry.
-
Visualize the non-radioactive standards using iodine vapor.
-
For the radiolabeled samples, expose the plate to a phosphorimager screen or autoradiography film.
-
Alternatively, the silica corresponding to the separated spots (identified by standards or autoradiography) can be scraped into scintillation vials, and the radioactivity can be quantified by liquid scintillation counting.
-
Data Presentation
The quantitative data obtained from these experiments can be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Incorporation of [³H]Mevalonate into Cellular Proteins and Lipids in Hortaea werneckii
| Treatment Condition | [³H]Mevalonate Incorporation into Total Protein (pmol/mg protein) | [³H]Mevalonate Incorporation into Lipid Fraction from Protein (pmol/mg protein) |
| Control | 1.5 | 0.8 |
| Lovastatin (inhibitor) | 2.5 | 1.8 |
Data adapted from a study on H. werneckii, demonstrating increased incorporation of exogenous radiolabeled mevalonate when endogenous synthesis is inhibited.[8]
Table 2: Relative Incorporation of [¹⁴C]Mevalonate into Different Isoprenoid Fractions in Cultured Cells (Hypothetical Data)
| Isoprenoid Fraction | Radioactivity (DPM) | Percentage of Total Incorporation (%) |
| Cholesterol | 150,000 | 60 |
| Farnesyl Pyrophosphate | 25,000 | 10 |
| Geranylgeranyl Pyrophosphate | 50,000 | 20 |
| Other Isoprenoids | 25,000 | 10 |
| Total | 250,000 | 100 |
This table represents hypothetical data from a typical experiment to illustrate how results can be presented. The distribution of radioactivity will vary depending on the cell type and experimental conditions.
Concluding Remarks
The use of radiolabeled this compound remains a cornerstone technique for the investigation of the mevalonate pathway. The protocols provided herein offer a framework for researchers to trace the synthesis of isoprenoids in vitro. These methods, in conjunction with modern analytical techniques, will continue to be invaluable in the fields of drug discovery, metabolic research, and cell biology.
References
- 1. Importance of Mevalonate Pathway Lipids on the Growth and Survival of Primary and Metastatic Gastric Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Current Development in Isoprenoid Precursor Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The analytical determination of isoprenoid intermediates from the mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compromised Protein Prenylation as Pathogenic Mechanism in Mevalonate Kinase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vitro Inhibition of the Mevalonate Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mevalonate (B85504) (MVA) pathway is a fundamental metabolic cascade essential for the synthesis of cholesterol and non-sterol isoprenoids.[1][2] These isoprenoid molecules are critical for a multitude of cellular functions, including the post-translational modification of proteins (prenylation), which is vital for the proper function and membrane localization of signaling proteins like small GTPases.[2][3] Dysregulation of the MVA pathway is implicated in numerous diseases, most notably cancer, where it supports cell proliferation, survival, and metastasis.[4] Consequently, targeting this pathway with inhibitors has emerged as a promising therapeutic strategy.
These application notes provide detailed protocols for the in vitro inhibition of the mevalonate pathway, focusing on the use of statins and nitrogen-containing bisphosphonates (N-BPs). The protocols are designed for researchers in academic and industrial settings to investigate the cellular consequences of MVA pathway inhibition.
Key Classes of Mevalonate Pathway Inhibitors
Two primary classes of drugs are widely used to inhibit the mevalonate pathway in vitro:
-
Statins: These drugs are competitive inhibitors of HMG-CoA reductase (HMGCR), the rate-limiting enzyme in the MVA pathway.[1] By blocking the conversion of HMG-CoA to mevalonate, statins deplete the cellular pool of all downstream isoprenoids.[4]
-
Nitrogen-Containing Bisphosphonates (N-BPs): This class of drugs, which includes zoledronic acid, inhibits farnesyl pyrophosphate synthase (FPPS).[5][6] This enzyme is downstream of HMGCR and its inhibition specifically prevents the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for protein prenylation.[2]
Experimental Protocols
Protocol 1: Assessing the Anti-proliferative Effects of Statins on Cancer Cells
Objective: To determine the half-maximal inhibitory concentration (IC50) of various statins on cancer cell lines and observe morphological changes associated with MVA pathway inhibition.
Materials:
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% fetal bovine serum (FBS)
-
Statins (e.g., simvastatin, atorvastatin, fluvastatin, pitavastatin, rosuvastatin)[7][8]
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
Cell proliferation/viability assay reagent (e.g., MTT, WST-1)
-
Microplate reader
-
Microscope
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the end of the experiment. Incubate overnight to allow for cell attachment.
-
Statin Treatment: Prepare a serial dilution of each statin in complete culture medium. Remove the existing medium from the cells and replace it with the statin-containing medium. Include wells with vehicle control.
-
Incubation: Incubate the plates for 24 to 72 hours.
-
Morphological Assessment: At 24 hours post-treatment, observe the cells under a microscope for morphological changes such as rounding and detachment, which are indicative of statin-induced stress.[9]
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each statin concentration. Plot the results and determine the IC50 value for each statin.
Protocol 2: Rescue Experiment to Confirm On-Target Effect
Objective: To confirm that the observed effects of statins are due to the inhibition of the mevalonate pathway.
Materials:
-
Cells treated with statins as in Protocol 1
-
Mevalonate (MVA)
-
Geranylgeranyl pyrophosphate (GGPP)[7]
Procedure:
-
Co-treat cells with a fixed concentration of a statin (e.g., at its IC50 value) and varying concentrations of MVA or GGPP.[7]
-
Incubate for the same duration as in Protocol 1.
-
Perform a cell viability assay.
-
Analysis: A rescue of cell viability in the presence of MVA or GGPP confirms that the statin's effect is on-target.[7]
Protocol 3: In Vitro Protein Prenylation Assay
Objective: To assess the inhibition of protein prenylation by N-BPs.
Materials:
-
Cell line of interest (e.g., J774 macrophages)[10]
-
Nitrogen-containing bisphosphonate (e.g., zoledronic acid)
-
Cell lysis buffer
-
Recombinant geranylgeranyltransferase (GGTase)[10]
-
Biotinylated-geranyl pyrophosphate (Biotin-GPP)[11]
-
Streptavidin-HRP
-
Western blot equipment and reagents
Procedure:
-
Cell Treatment: Treat cells with the N-BP for a specified period (e.g., 48 hours).[10]
-
Cell Lysis: Lyse the cells to obtain total protein extracts.
-
In Vitro Prenylation Reaction: Incubate the cell lysates with recombinant GGTase and Biotin-GPP.[10][11] In this reaction, unprenylated proteins in the lysate will be biotinylated.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Detection: Probe the membrane with streptavidin-HRP to detect the biotinylated (i.e., newly prenylated) proteins.
-
Analysis: An increase in the biotin (B1667282) signal in N-BP-treated cells compared to control cells indicates an accumulation of unprenylated proteins due to FPPS inhibition.
Data Presentation
Table 1: IC50 Values of Various Statins on Different Cancer Cell Lines
| Statin | Cell Line | IC50 Value (µM) |
| Cerivastatin | A172 (Glioblastoma) | 0.098[7] |
| Pitavastatin | A172 (Glioblastoma) | 0.334[7] |
| Fluvastatin | A172 (Glioblastoma) | 0.922[7] |
| Fluvastatin | PC9 (Lung Cancer) | 2[12] |
| Simvastatin | PC9 (Lung Cancer) | 4[12] |
| Fluvastatin | A549 (Lung Cancer) | 5.3[12] |
| Simvastatin | A549 (Lung Cancer) | 50[8] |
| Atorvastatin | A549 (Lung Cancer) | 150[8] |
| Pravastatin | A549 (Lung Cancer) | 150[8] |
| Fluvastatin | A549 (Lung Cancer) | 170[8] |
| Lovastatin | A549 (Lung Cancer) | 200[8] |
| Rosuvastatin | A549 (Lung Cancer) | 200[8] |
Visualizations
Caption: The Mevalonate Pathway with points of inhibition by Statins and N-BPs.
Caption: General experimental workflow for studying mevalonate pathway inhibition.
Caption: Signaling consequences of mevalonate pathway inhibition.
References
- 1. Inhibition of the mevalonate pathway affects epigenetic regulation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pub.dzne.de [pub.dzne.de]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the Effects of Statins on A549 Nonsmall-Cell Lung Cancer Cell Line Lipids Using Fourier Transform Infrared Spectroscopy: Rosuvastatin Stands Out - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A highly sensitive prenylation assay reveals in vivo effects of bisphosphonate drug on the Rab prenylome of macrophages outside the skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Paradoxical effects of statins on endothelial and cancer cells: the impact of concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis of Mevalonate Pathway Enzymes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing the gene expression of enzymes in the mevalonate (B85504) pathway. This pathway is a critical metabolic route responsible for the synthesis of cholesterol and numerous non-sterol isoprenoids essential for cell function. Dysregulation of the mevalonate pathway has been implicated in various diseases, including cancer, making its study crucial for both basic research and therapeutic development.
This document offers detailed protocols for two common gene expression analysis techniques: quantitative Real-Time PCR (qPCR) and RNA-Sequencing (RNA-Seq). Additionally, it presents quantitative data on the differential expression of mevalonate pathway enzymes in cancer and in response to therapeutic agents, providing a valuable resource for experimental design and data interpretation.
The Mevalonate Pathway: A Key Metabolic Hub
The mevalonate pathway begins with the conversion of Acetyl-CoA to mevalonate, a reaction catalyzed by the rate-limiting enzyme HMG-CoA reductase (HMGCR).[1][2][3] Subsequent enzymatic steps lead to the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for the synthesis of a vast array of isoprenoids.[1] These include cholesterol, essential for membrane integrity and hormone synthesis, and non-sterol isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are vital for protein prenylation and cell signaling.
Given its central role, the mevalonate pathway is tightly regulated at multiple levels. The transcription of many pathway genes is controlled by Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP2.[1][4] When cellular sterol levels are low, SREBP2 is activated and induces the expression of genes such as HMGCR, HMGCS1, MVK, PMVK, MVD, and FDPS.
Dysregulation of this pathway is a hallmark of several cancers, including breast, lung, and Ewing sarcoma, where an upregulated mevalonate pathway supports tumor growth and survival.[2][3][4][5][6][7] Consequently, targeting this pathway with drugs like statins, which inhibit HMGCR, is a promising anti-cancer strategy.[4][8]
Data Presentation: Gene Expression of Mevalonate Pathway Enzymes
The following tables summarize quantitative data on the gene expression of key mevalonate pathway enzymes in different cancer contexts and in response to statin treatment. This data is presented as fold change relative to a control condition.
Table 1: Relative mRNA Expression of Mevalonate Pathway Genes in Breast Cancer Cells. [1][5]
| Gene Symbol | Gene Name | Fold Change (p140Cap expressing SKBR3 cells vs. mock)[1] | Fold Change (VAV knockdown 4T1 cells vs. control)[5] |
| HMGCR | 3-hydroxy-3-methylglutaryl-CoA reductase | ~1.8 | Downregulated |
| HMGCS1 | 3-hydroxy-3-methylglutaryl-CoA synthase 1 | ~1.2 | Downregulated |
| MVK | Mevalonate kinase | ~1.1 | Downregulated |
| PMVK | Phosphomevalonate kinase | ~1.1 | Downregulated |
| MVD | Mevalonate diphosphate (B83284) decarboxylase | ~1.2 | Downregulated |
| IDI1 | Isopentenyl-diphosphate delta isomerase 1 | ~1.1 | Not Reported |
| FDPS | Farnesyl diphosphate synthase | ~1.2 | Downregulated |
| FDFT1 | Farnesyl-diphosphate farnesyltransferase 1 | ~1.2 | Downregulated |
| SQLE | Squalene epoxidase | ~1.6 | Downregulated |
| LSS | Lanosterol synthase | ~1.5* | Downregulated |
*Statistically significant increase.
Table 2: Statin-Induced Upregulation of Mevalonate Pathway Gene Expression. [2][4]
| Gene Symbol | Cell Line | Treatment | Fold Change (vs. control) |
| HMGCR | HepG2 | 20 µM Lovastatin (48h) | Upregulated[2] |
| HMGCR | A549 (shControl) | Fluvastatin | Significantly Upregulated[4] |
| HMGCS1 | A549 (shControl) | Fluvastatin | Significantly Upregulated[4] |
| HMGCR | MCF7 (shControl) | Fluvastatin | Upregulated[4] |
| HMGCS1 | MCF7 (shControl) | Fluvastatin | Not Reported |
Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qPCR) for Mevalonate Pathway Gene Expression
This protocol details the steps for analyzing the mRNA expression levels of key mevalonate pathway enzymes using SYBR Green-based qPCR.
1. RNA Isolation and cDNA Synthesis
-
1.1. RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit (e.g., TRIzol reagent or RNeasy kit) according to the manufacturer's instructions. To prevent degradation, it is advisable to proceed immediately to reverse transcription.
-
1.2. RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity by gel electrophoresis or a bioanalyzer.
-
1.3. cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.[9] The reaction is typically incubated at 42°C for 50-60 minutes, followed by enzyme inactivation at 70°C for 15 minutes.[9]
2. qPCR Primer Design and Validation
-
2.1. Primer Design: Design gene-specific primers for the target mevalonate pathway genes (e.g., HMGCR, MVK, PMVK, MVD, FDPS) and a stable housekeeping gene (e.g., ACTB, GAPDH, RPL32). Primers should be 18-24 nucleotides in length, with a GC content of 40-60%, and produce an amplicon of 100-200 bp.
-
2.2. Primer Validation: Validate the efficiency of each primer pair by running a standard curve of serially diluted cDNA. The amplification efficiency should be between 90% and 110%.
3. qPCR Reaction Setup and Execution
-
3.1. Reaction Mixture: Prepare the qPCR reaction mix in a 10-20 µL final volume containing:
-
3.2. Thermocycling Conditions: Perform the qPCR in a real-time PCR cycler using a typical two-step cycling protocol:[9]
-
Initial denaturation: 95°C for 2-10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
3.3. Melt Curve Analysis: After the amplification cycles, perform a melt curve analysis to verify the specificity of the PCR product.
4. Data Analysis
-
4.1. Determine Ct Values: The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a defined threshold.
-
4.2. Relative Quantification (ΔΔCt Method):
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene for each sample (ΔCt = Cttarget - Cthousekeeping).
-
Normalize the ΔCt of the experimental sample to the ΔCt of the control sample (ΔΔCt = ΔCtexperimental - ΔCtcontrol).
-
Calculate the fold change in gene expression as 2-ΔΔCt.[1]
-
Protocol 2: RNA-Sequencing (RNA-Seq) for Global Mevalonate Pathway Gene Expression Analysis
This protocol provides a general workflow for analyzing the differential expression of all mevalonate pathway genes using RNA-Seq.
1. Library Preparation and Sequencing
-
1.1. RNA Isolation and Quality Control: Isolate high-quality total RNA as described in the qPCR protocol (Section 1.1 & 1.2). RNA integrity is critical for RNA-Seq.
-
1.2. Library Preparation:
-
Deplete ribosomal RNA (rRNA) or enrich for messenger RNA (mRNA) using poly-A selection.
-
Fragment the RNA and synthesize first- and second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
-
1.3. Library Quantification and Sequencing: Quantify the final library and sequence it on a next-generation sequencing platform (e.g., Illumina).
2. Bioinformatic Data Analysis
-
2.1. Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
2.2. Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic.[12]
-
2.3. Alignment to Reference Genome: Align the trimmed reads to a reference genome using a splice-aware aligner such as STAR.[12]
-
2.4. Read Quantification: Count the number of reads that map to each gene using tools like featureCounts or HTSeq.[12]
-
2.5. Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify differentially expressed genes between experimental groups.[12] These tools normalize the count data and perform statistical tests to determine significance.
-
2.6. Pathway and Gene Ontology Analysis: Perform functional enrichment analysis on the list of differentially expressed genes to identify over-represented pathways (e.g., the mevalonate pathway) and Gene Ontology terms.
Mandatory Visualizations
Caption: The Mevalonate Pathway.
Caption: qPCR Experimental Workflow.
Caption: RNA-Seq Experimental Workflow.
References
- 1. p140Cap modulates the mevalonate pathway decreasing cell migration and enhancing drug sensitivity in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dysregulation of the mevalonate pathway promotes transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mevalonate pathway contributes to breast primary tumorigenesis and lung metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. Upregulation of the Mevalonate Pathway through EWSR1-FLI1/EGR2 Regulatory Axis Confers Ewing Cells Exquisite Sensitivity to Statins | MDPI [mdpi.com]
- 7. The mevalonate pathway contributes to breast primary tumorigenesis and lung metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. stackscientific.nd.edu [stackscientific.nd.edu]
- 10. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 11. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.genewiz.com [blog.genewiz.com]
Application Notes: Metabolic Flux Analysis of the Mevalonate Pathway
Introduction
The mevalonate (B85504) (MVA) pathway is a fundamental metabolic route present in eukaryotes, archaea, and some bacteria, responsible for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] These five-carbon isoprenoid precursors are the building blocks for a vast array of vital biomolecules, including cholesterol, steroid hormones, coenzyme Q10, and dolichols.[1][2] Given its central role in cellular physiology, the MVA pathway is a critical target for drug development, most notably by statins, which inhibit the rate-limiting enzyme HMG-CoA reductase (HMGR) to lower cholesterol levels.[3][4][5] Furthermore, engineering this pathway in microorganisms is a key strategy for the biotechnological production of valuable isoprenoids like pharmaceuticals, biofuels, and fragrances.
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[6] When applied to the MVA pathway, MFA provides a detailed, quantitative understanding of how carbon is processed through the pathway, how it responds to genetic or environmental perturbations, and where metabolic bottlenecks may occur. This is often achieved using 13C-MFA, where a 13C-labeled substrate (e.g., glucose) is fed to cells, and the resulting distribution of 13C isotopes in downstream metabolites is measured to deduce the active metabolic routes and their fluxes.[7][8]
Applications for Researchers and Drug Development Professionals:
-
Drug Discovery and Mechanism of Action: Quantify the precise impact of inhibitor drugs (e.g., statins, bisphosphonates) on carbon flow through the MVA pathway and related central metabolic pathways.[4][9]
-
Metabolic Engineering: Identify rate-limiting steps and inefficient precursor supply to guide the rational engineering of microbial strains for enhanced production of high-value isoprenoids.[10][11]
-
Disease Research: Investigate dysregulation of the MVA pathway in various diseases, including cancer and metabolic disorders, by comparing flux maps between healthy and diseased states.[3][12]
-
Systems Biology: Understand the integration and regulation of the MVA pathway with other major metabolic networks, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[8][13]
Visualizing the Mevalonate Pathway and Analysis Workflows
A clear understanding of the pathway and experimental process is crucial for successful metabolic flux analysis.
References
- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 2. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]
- 3. researchgate.net [researchgate.net]
- 4. Mevalonate Pathway Blockade, Mitochondrial Dysfunction and Autophagy: A Possible Link - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic flux ratio analysis by parallel 13C labeling of isoprenoid biosynthesis in Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancing fluxes through the mevalonate pathway in Saccharomyces cerevisiae by engineering the HMGR and β‐alanine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Decoding the crosstalk between mevalonate metabolism and T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 13C-metabolic flux analysis for mevalonate-producing strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Robust Solid-Phase Extraction of Mevalonic Acid from Plasma for LC-MS/MS Analysis
Abstract
This application note presents a detailed and reliable protocol for the solid-phase extraction (SPE) of mevalonic acid (MVA) from human plasma. This compound is a key intermediate in the cholesterol biosynthesis pathway, and its quantification in plasma is a valuable tool for researchers and drug development professionals studying lipid metabolism and the effects of cholesterol-lowering therapies.[1][2] The described method involves the conversion of this compound to its lactone form, followed by a streamlined SPE procedure for sample cleanup and concentration prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is designed for high throughput and provides excellent recovery and reproducibility.
Introduction
This compound is a critical precursor in the synthesis of cholesterol and other isoprenoids.[2] The enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to this compound, is the rate-limiting step in this pathway and a primary target for statin drugs.[2] Consequently, the accurate measurement of this compound levels in plasma serves as a direct biomarker of HMG-CoA reductase activity and the efficacy of statin therapies.
Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex biological matrices like plasma. For acidic compounds such as this compound, SPE offers significant advantages over simpler methods like protein precipitation by providing cleaner extracts and reducing matrix effects in subsequent LC-MS/MS analysis.[3] This application note details a robust SPE protocol that has been validated for the quantification of this compound in human plasma.
Experimental Workflow
The overall experimental workflow for the solid-phase extraction of this compound from plasma is depicted below.
Caption: Experimental workflow for the solid-phase extraction of this compound from plasma.
Materials and Reagents
-
Human plasma (collected in EDTA or heparin tubes)[2]
-
This compound standard
-
Deuterated this compound (MVA-d7) or other suitable internal standard[1]
-
Hydrochloric acid (HCl), 0.1 N
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Ammonium hydroxide (B78521), 0.2%
-
Solid-Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase or anion exchange)
Experimental Protocols
Sample Preparation and Lactonization
-
Thaw frozen plasma samples in water.
-
To a 500 µL aliquot of plasma in a glass tube, add the internal standard (e.g., 100 µL of 200 ng/mL MVA-d7).[4]
-
Add 1 mL of 0.1 N HCl and 0.5 mL of water.[4]
-
Vortex-mix the sample.
-
Allow the sample to stand for 30 minutes at room temperature to facilitate the conversion of this compound to mevalonolactone.[4]
Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of 0.1 N HCl through the cartridge.[4] Do not allow the cartridge to dry out between steps.
-
Sample Loading: Load the entire pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Drying: Allow the cartridge to dry completely.
-
Elution: Elute the mevalonolactone from the cartridge with three 0.5 mL aliquots of methanol.[4]
Evaporation and Reconstitution
-
Evaporate the combined methanol eluates to dryness under a gentle stream of nitrogen at 40°C.[4]
-
Reconstitute the dried residue in 100 µL of 0.2% ammonium hydroxide solution to convert the mevalonolactone back to this compound.[4]
-
Vortex the sample to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.
Downstream Analysis: LC-MS/MS Conditions
While the primary focus of this note is the SPE protocol, typical LC-MS/MS conditions for the analysis of this compound are provided below for context.
| Parameter | Condition |
| LC System | Agilent 1290 or equivalent[5] |
| Column | HyPurity Advance, 50 x 4.6 mm[5] or Thermo Scientific BioBasic AX, 150 x 2.1 mm, 5 µm[1] |
| Mobile Phase A | 10 mM Ammonium Formate, pH 8.0[1][5] |
| Mobile Phase B | Acetonitrile[1][5] |
| Flow Rate | 0.2 - 0.8 mL/min[1][5] |
| Injection Volume | 10 µL[1] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[1] |
| MRM Transitions | This compound: m/z 147 → 59; Mevalonate-D7: m/z 154 → 59[1] |
Quantitative Data Summary
The following table summarizes the performance characteristics of LC-MS/MS methods for the quantification of this compound in human plasma following solid-phase extraction.
| Parameter | Method 1[4] | Method 2[1] | Method 3[5] |
| Linearity Range (ng/mL) | 0.5 - 50.0 | 2.5 - 250 | 50 - 1000 |
| Correlation Coefficient (r²) | > 0.99 | 0.999 | Not Reported |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 2.5 | 50 |
| Intra-day Precision (%CV) | Not Reported | 0.5 - 4.0 | Not Reported |
| Inter-assay Precision (%CV) | ≤7.00% | Not Reported | Not Reported |
| Accuracy (%RE) | ≤6.10% | Not Reported | Not Reported |
Signaling Pathway Context
The extraction and quantification of this compound are crucial for studying the mevalonate (B85504) pathway, which is central to cholesterol biosynthesis.
Caption: Simplified overview of the mevalonate pathway leading to cholesterol synthesis.
Conclusion
This application note provides a comprehensive and detailed protocol for the solid-phase extraction of this compound from plasma. The method is robust, reproducible, and suitable for high-throughput applications in both research and clinical settings. The clean extracts obtained through this SPE protocol are amenable to sensitive and accurate quantification by LC-MS/MS, enabling the reliable measurement of this important biomarker of cholesterol metabolism.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Mevalonic Acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mevalonic acid (MVA) is a key intermediate in the mevalonate (B85504) pathway, a vital metabolic route for the biosynthesis of cholesterol, isoprenoids, and other essential biomolecules. Accurate quantification of MVA is crucial for studying cholesterol metabolism, diagnosing certain metabolic disorders like mevalonic aciduria, and for monitoring the efficacy of cholesterol-lowering drugs such as statins. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and specific quantification of MVA. However, due to its polar nature and low volatility, direct GC-MS analysis of this compound is not feasible. Chemical derivatization is a necessary sample preparation step to convert MVA into a more volatile and thermally stable form suitable for GC-MS analysis.
This document provides detailed application notes and protocols for two common and effective derivatization methods for this compound: One-Step Trimethylsilylation and Two-Step Esterification-Silylation .
Derivatization Strategies
The primary goal of derivatization is to replace the active hydrogens in the hydroxyl (-OH) and carboxyl (-COOH) groups of this compound with non-polar, thermally stable groups. This reduces the polarity and increases the volatility of the analyte, leading to improved chromatographic peak shape and sensitivity.
Method 1: One-Step Trimethylsilylation
This method involves the direct conversion of both the hydroxyl and carboxyl groups of this compound to their corresponding trimethylsilyl (B98337) (TMS) ethers and esters in a single step. Silylating reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of the silylating agent.
Method 2: Two-Step Esterification-Silylation
This approach involves a two-step reaction. First, the carboxylic acid group of this compound is converted into an ester. A common method involves the formation of a 3,5-bis(trifluoromethyl)benzyl ester. In the second step, the hydroxyl groups are silylated to form TMS ethers. This two-step process can offer improved derivative stability and chromatographic properties.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the described derivatization methods based on published literature.
| Parameter | Method 1: One-Step Trimethylsilylation (as Mevalonolactone) | Method 2: Two-Step Esterification-Silylation |
| Analyte Form | Mevalonolactone-TMS derivative | This compound-bis(trifluoromethyl)benzyl ester-TMS ether |
| Limit of Detection (LOD) | 110 pg/mL in plasma[1] | < 10 pg (derivatized MVA)[1] |
| Limit of Quantification (LOQ) | 7.5 ng/mL in urine[2] | Not explicitly stated |
| Linearity Range | Up to 300 ng/mL[2] | 0.25-20 ng on-column[1] |
| Intra-assay Variation (%CV) | < 15%[2] | 5.11%[3] |
| Inter-assay Variation (%CV) | < 15%[2] | 7.7%[3] |
| Recovery | > 76%[1] | Not explicitly stated |
Experimental Protocols
Preliminary Step: Conversion of this compound to Mevalonolactone (B1676541)
For many GC-MS applications, it is advantageous to first convert this compound to its more stable lactone form, mevalonolactone. This is achieved through acidification.
Protocol:
-
To the aqueous sample (e.g., urine, plasma extract), add a sufficient amount of a strong acid (e.g., HCl) to adjust the pH to acidic conditions (pH < 3).
-
Incubate the sample overnight at room temperature to facilitate the conversion of this compound to mevalonolactone[2].
-
The mevalonolactone can then be extracted from the aqueous phase using an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
Figure 1. Workflow for the conversion of this compound to mevalonolactone.
Protocol 1: One-Step Trimethylsilylation of Mevalonolactone
This protocol details the derivatization of mevalonolactone using MSTFA.
Materials:
-
Dried mevalonolactone extract
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Ensure the mevalonolactone extract is completely dry. This can be achieved by evaporation under a stream of nitrogen or by using a vacuum concentrator.
-
To the dried extract in a GC-MS vial, add 50 µL of MSTFA + 1% TMCS and 50 µL of anhydrous pyridine.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the vial at 60°C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature before GC-MS analysis.
Figure 2. Workflow for the one-step trimethylsilylation of mevalonolactone.
Protocol 2: Two-Step Esterification-Silylation of this compound
This protocol describes the derivatization of this compound by forming a 3,5-bis(trifluoromethyl)benzyl ester followed by trimethylsilylation.[1]
Materials:
-
Dried this compound extract
-
Acetonitrile (anhydrous)
-
Diisopropylethylamine
-
3,5-bis(trifluoromethyl)benzyl bromide
-
Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Nitrogen gas line
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
Step 1: Esterification
-
To the dried this compound extract in a vial, add 30 µL of acetonitrile, 10 µL of diisopropylethylamine, and 10 µL of 3,5-bis(trifluoromethyl)benzyl bromide.
-
Incubate at room temperature for 30 minutes.
-
Remove the reagents under a stream of nitrogen.
Step 2: Silylation
-
To the dried esterified product, add 30 µL of BSTFA.
-
Incubate at 60°C for 1 hour.
-
Remove the excess BSTFA under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., 10 µL of octane) for GC-MS analysis.
Figure 3. Workflow for the two-step esterification-silylation of this compound.
GC-MS Parameters
The following are general GC-MS parameters that can be used as a starting point for the analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Suggested Setting |
| GC System | Agilent 7890 or equivalent |
| MS System | Agilent 5977 or equivalent |
| Column | HP-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Oven Program | Initial temp 70°C, hold for 1 min; ramp at 10°C/min to 280°C; hold for 5 min |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 650 m/z |
Conclusion
The choice of derivatization method for this compound analysis by GC-MS depends on the specific requirements of the study, including the sample matrix, desired sensitivity, and available instrumentation. The one-step trimethylsilylation of mevalonolactone is a simpler and faster method suitable for many applications. The two-step esterification-silylation method, while more complex, may offer enhanced sensitivity and derivative stability. The detailed protocols and quantitative data provided in these application notes serve as a comprehensive guide for researchers to successfully implement the derivatization and GC-MS analysis of this compound in their own laboratories.
References
- 1. Determination of this compound in human urine as this compound lactone by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Intracellular Mevalonate Concentrations
Audience: Researchers, scientists, and drug development professionals.
Introduction The mevalonate (B85504) (MVA) pathway is a vital metabolic cascade responsible for the synthesis of cholesterol and a wide array of non-sterol isoprenoids.[1][2] These molecules are fundamental to numerous cellular processes, including membrane integrity, protein prenylation, cellular signaling, and mitochondrial function.[3][4] The pathway's rate-limiting step is the conversion of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonate, catalyzed by HMG-CoA reductase (HMGCR).[3][5]
Given its central role, dysregulation of the MVA pathway is implicated in various diseases, including cancer, cardiovascular disease, and inflammatory disorders.[3][6][7] In many cancers, the pathway is upregulated to support rapid cell proliferation and survival.[1][3] Consequently, HMGCR is a major therapeutic target for drugs like statins.[6][8] Measuring intracellular mevalonate concentrations is critical for understanding the pathway's activity, assessing the efficacy of inhibitors, and developing novel therapeutic strategies. This document provides detailed protocols for the quantification of intracellular mevalonate using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Mevalonate Pathway
The mevalonate pathway begins with Acetyl-CoA and proceeds through a series of enzymatic reactions to produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[2] These are precursors to a vast number of biomolecules.[2]
Caption: The Mevalonate (MVA) biosynthetic pathway.
Overview of Analytical Methods
The quantification of intracellular mevalonate presents challenges due to its low concentration and high polarity.[9] The primary analytical techniques employed are mass spectrometry-based methods, which offer high sensitivity and specificity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique. It requires chemical derivatization to increase the volatility of mevalonate, typically by converting it to a trimethylsilyl (B98337) (TMS) derivative.[10][11]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Often provides higher sensitivity and specificity than GC-MS and can sometimes analyze mevalonate without derivatization.[4] However, challenges with chromatographic retention of the polar mevalonate molecule may necessitate specialized techniques like ion-pair chromatography or chemical derivatization to improve performance.[9][12]
-
Enzymatic Assays: These methods are based on the activity of enzymes like HMG-CoA reductase and can be highly sensitive.[13] They measure mevalonate based on the production of a detectable product (e.g., thio-NADH), but may be less common in research labs than mass spectrometry approaches.[13]
Data Presentation: Comparison of Analytical Methods
The following table summarizes key performance characteristics of various published methods for mevalonate quantification.
| Method | Sample Type | Key Preparation Step | Limit of Quantification (LOQ) | Linear Range | Reference |
| LC-MS/MS | Plasma | SPE, conversion to mevalonolactone | 2.5 ng/mL | 2.5 - 250 ng/mL | [14] |
| LC-MS/MS | Cancer Cell Culture | Ion-pair chromatography | 0.030 µM (for IPP/DMAPP) | Not specified | [12] |
| LC-MS/MS | Engineered E. coli | Acetonitrile extraction | Not specified for MVA | Not specified | [15] |
| LC-MS/MS | Bio-matrices | Chemical Derivatization | 0.1 ng/mL (for GGPP) | 0.05 - 10 µg/mL | [16] |
| GC-MS | Cell-free supernatants | Methanol (B129727) extraction, derivatization | Not specified | Not specified | [17] |
| Enzymatic Assay | Serum | Enzymatic cycling reaction | 0.4 ng/mL | Up to 44 ng/mL | [13] |
Protocol 1: Quantification of Intracellular Mevalonate by GC-MS
This protocol describes the analysis of mevalonate via GC-MS following metabolite extraction and a two-step derivatization process (methoximation and silylation) to ensure volatility and stability.[10][11]
Caption: Experimental workflow for GC-MS analysis of mevalonate.
A. Materials and Reagents
-
Cells of interest (e.g., HCT116, MCF-7)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
LC-MS grade methanol, acetonitrile, and water
-
Internal Standard (IS): Mevalonic acid-d7 or other suitable stable isotope-labeled standard
-
Derivatization Reagents:
-
Methoxyamine hydrochloride (MeOx)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
-
Nitrogen gas source or lyophilizer
-
Heating block or thermal shaker
B. Experimental Protocol
-
Cell Culture and Harvest:
-
Plate cells (e.g., in 6-well plates) and grow to desired confluency (~80%).
-
Apply experimental treatments (e.g., statins, drug candidates) for the desired duration.
-
To harvest, quickly aspirate the culture medium.
-
-
Metabolite Quenching and Extraction:
-
Immediately wash the cells twice with 1 mL of ice-cold PBS to remove extracellular metabolites.
-
Aspirate the final PBS wash completely.
-
Add 1 mL of pre-chilled (-20°C or colder) extraction solvent (e.g., 80% methanol in water) to each well.[18][19] This step simultaneously quenches enzymatic activity and lyses the cells.[19]
-
Spike the extraction solvent with the internal standard (e.g., Mevalonate-d7) at a known concentration.
-
Scrape the cells from the plate into the solvent.
-
Transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for at least 20 minutes to precipitate proteins.
-
Centrifuge at >13,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant (containing metabolites) to a new tube.
-
-
Sample Drying:
-
Chemical Derivatization: [10][11]
-
Step 1: Methoximation:
-
To the dried metabolite pellet, add 20 µL of methoxyamine hydrochloride solution (20 mg/mL in anhydrous pyridine).
-
Vortex to dissolve the pellet.
-
Incubate at 37°C for 90 minutes with shaking. This step protects aldehyde and keto groups and prevents the formation of multiple derivative peaks.[10]
-
-
Step 2: Trimethylsilylation (TMS):
-
Add 30 µL of MSTFA to the sample.
-
Vortex briefly.
-
Incubate at 37°C for 30 minutes with shaking. This step replaces active hydrogens on hydroxyl and carboxyl groups with TMS groups, increasing volatility.[10]
-
-
After incubation, transfer the derivatized sample to a GC-MS autosampler vial with a micro-insert.
-
C. GC-MS Analysis
-
System: Agilent GC-MS system or equivalent.
-
Column: Zebron ZB-WAXplus column (30 m x 0.25 mm I.D., 0.25 µm film) or similar.[17]
-
Injection: 1 µL, splitless mode.
-
Injector Temperature: 280°C.[17]
-
Oven Program: Start at 70°C for 3 min, ramp to 250°C at 10°C/min, hold for 8 min.[17] (Note: This is an example program and must be optimized for your specific system and analytes).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI), 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for profiling. Monitor characteristic ions for derivatized mevalonate and the internal standard.
-
D. Quantification
-
Integrate the peak areas for the target analyte and the internal standard.
-
Generate a calibration curve using standards of known mevalonate concentration (prepared and derivatized in the same manner as the samples).
-
Calculate the concentration of mevalonate in the original sample by normalizing to the internal standard and relating it to the initial cell number or protein content.
Protocol 2: Quantification of Intracellular Mevalonate by LC-MS/MS
This protocol uses reversed-phase LC-MS/MS, a highly sensitive method for targeted metabolite quantification. Given mevalonate's polarity, chromatographic conditions are critical.
Caption: Experimental workflow for LC-MS/MS analysis of mevalonate.
A. Materials and Reagents
-
Cells of interest
-
Cell culture supplies
-
PBS, ice-cold
-
LC-MS grade methanol, acetonitrile, and water
-
Ammonium (B1175870) formate or ammonium carbonate
-
Ammonium hydroxide (B78521)
-
Internal Standard (IS): this compound-d7
-
LC-MS/MS system (e.g., Thermo, Sciex, Agilent, Waters)
B. Experimental Protocol
-
Cell Culture and Harvest:
-
Follow the same procedure as in Protocol 1, Section B.1.
-
-
Metabolite Quenching and Extraction:
-
Follow the same washing procedure as in Protocol 1, Section B.2.
-
Add 1 mL of a pre-chilled (-20°C) extraction solvent, such as acetonitrile:50 mM ammonium formate (pH 9.5) (7:3 v/v).[15]
-
Spike the solvent with the internal standard (Mevalonate-d7).
-
Scrape, collect, and vortex the cell lysate as described previously.
-
Centrifuge at >13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an LC-MS autosampler vial.
-
C. LC-MS/MS Analysis
-
System: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Reversed-phase C18 column (e.g., ACCQ-TAG Ultra C18, 1.7 µm, 100 mm × 2.1 mm).[16]
-
Mobile Phase A: 10 mM ammonium carbonate with 0.1% ammonium hydroxide in water.[16]
-
Mobile Phase B: 0.1% ammonium hydroxide in acetonitrile/methanol (75:25).[16]
-
Flow Rate: 0.25 mL/min.[16]
-
Gradient: A linear gradient must be optimized to ensure retention and separation of mevalonate from other cellular components.
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These must be determined empirically by infusing pure mevalonate and mevalonate-d7 standards. The transition from the precursor ion [M-H]⁻ to a characteristic product ion is monitored.
-
D. Quantification
-
Integrate the peak areas for the specific MRM transitions of the analyte and the internal standard.
-
Generate a calibration curve using standards of known mevalonate concentration prepared in a matrix similar to the sample (e.g., extraction solvent).
-
Calculate the concentration of mevalonate in the original sample, normalizing to the internal standard and the initial cell number or protein content.
Troubleshooting and Considerations
-
Rapid Metabolite Turnover: Intracellular metabolites can degrade quickly. The quenching step must be performed as rapidly as possible, and samples should be kept cold throughout the extraction process to ensure that measured levels reflect the true physiological state.[19]
-
Matrix Effects: Co-eluting compounds from the complex biological matrix can suppress or enhance the ionization of the target analyte in the MS source, leading to inaccurate quantification.[11] The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to correct for matrix effects.
-
Incomplete Derivatization (GC-MS): The presence of water can inhibit silylation reactions. Ensure that samples are completely dry before adding derivatization reagents and use anhydrous solvents.
-
Poor Chromatographic Peak Shape (LC-MS/MS): High polarity can lead to poor retention and peak shape on standard C18 columns. Consider using columns with alternative chemistry (e.g., polar-embedded) or advanced techniques like chemical derivatization to enhance retention and sensitivity.[9]
References
- 1. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]
- 2. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]
- 4. Mevalonate Pathway Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. Mevalonate Pathway: Origins, Regulation, and Health Implications - Creative Proteomics Blog [creative-proteomics.com]
- 6. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Basic and Clinical Observations of Mevalonate Depletion on the Mevalonate Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Sensitive quantification of mevalonate pathway intermediates and prediction of relative novel analogs by chemical derivatization-based LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]
- 12. Analysis of endogenous ATP analogs and mevalonate pathway metabolites in cancer cell cultures using liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An ultrasensitive enzymatic method for measuring this compound in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Optimization of extraction conditions for LC-ToF-MS analysis of mevalonate pathway metabolites in engineered E. coli strain via statistical experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Transcriptomics Reveals the Mevalonate and Cholesterol Pathways Blocking as Part of the Bacterial Cyclodipeptides Cytotoxic Effects in HeLa Cells of Human Cervix Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pluriomics Reveals Mevalonate Pathway Disruption in Cancer - Creative Proteomics [creative-proteomics.com]
- 19. Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Targeting the Mevalonate Pathway in Cancer Cells with Statins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Statins, widely recognized for their cholesterol-lowering properties, are gaining significant attention in oncology for their potential as anticancer agents. By competitively inhibiting 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGCR), the rate-limiting enzyme in the mevalonate (B85504) pathway, statins disrupt the synthesis of cholesterol and essential non-sterol isoprenoids.[1][2] This disruption impedes critical cellular processes in cancer cells, including proliferation, survival, and metastasis, making statins a promising candidate for cancer therapy, both as monotherapy and in combination with existing treatments.[3][4] These application notes provide a comprehensive overview of the use of statins to block mevalonate synthesis in cancer cells, including detailed experimental protocols and data presentation.
Introduction
The mevalonate (MVA) pathway is a vital metabolic cascade responsible for the production of cholesterol and numerous non-sterol isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[5] These isoprenoids are crucial for the post-translational modification (prenylation) of small GTPases like Ras and Rho, which are key regulators of cell growth, differentiation, and survival.[2][6] In many cancers, the MVA pathway is upregulated to meet the demands of rapid cell proliferation and membrane synthesis.[7][8]
Statins, as HMG-CoA reductase inhibitors, effectively curtail the production of mevalonate and its downstream products.[2] This leads to a variety of anticancer effects, including:
-
Inhibition of Proliferation: By depleting isoprenoids, statins prevent the proper localization and function of growth-promoting proteins like Ras, leading to cell cycle arrest.[1][6]
-
Induction of Apoptosis: Statin-induced disruption of the MVA pathway can trigger programmed cell death in cancer cells.[1]
-
Suppression of Angiogenesis and Metastasis: Statins have been shown to inhibit the formation of new blood vessels and the spread of cancer cells.[1]
-
Induction of Autophagy: Some studies indicate that statins can induce autophagy, a cellular self-degradation process, in cancer cells.[9]
The lipophilicity of statins plays a crucial role in their anticancer efficacy, with lipophilic statins (e.g., simvastatin, atorvastatin, lovastatin) generally exhibiting greater bioavailability to peripheral tissues and more potent antitumor effects compared to hydrophilic statins (e.g., pravastatin, rosuvastatin).[10][11][12][13]
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of Statins in Various Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of different statins on the proliferation/viability of human cancer cell lines. Lower IC50 values indicate higher potency.
| Statin | Cancer Cell Line | IC50 (µM) | Reference |
| Cerivastatin | U87 (Glioblastoma) | ~0.1 | [14] |
| Pitavastatin | U87 (Glioblastoma) | ~0.5 | [14] |
| Fluvastatin | U87 (Glioblastoma) | ~1.0 | [14] |
| Simvastatin | MDA-MB-435 (Breast Cancer) | ~2.0 | [14] |
| Atorvastatin | U251 (Glioblastoma) | ~5.0 | [14] |
| Lovastatin | U251 (Glioblastoma) | ~5.0 | [14] |
| Mevastatin | U251 (Glioblastoma) | ~5.0 | [14] |
| Rosuvastatin | U87 (Glioblastoma) | >10 | [14] |
| Pravastatin | U87 (Glioblastoma) | >20 | [14] |
| Simvastatin | HepG2 (Hepatocellular Carcinoma) | Concentration-dependent decrease in viability | [11][13] |
| Pravastatin | HepG2 (Hepatocellular Carcinoma) | Minimal cytotoxic effects | [11][13] |
| Lovastatin | Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines | Dose-dependent cytotoxicity (50% cell death) | [15] |
Note: IC50 values can vary depending on the specific cell line, experimental conditions, and duration of treatment.
Table 2: Effects of Statins in Combination with Chemotherapeutic Agents
Statins have been shown to enhance the efficacy of conventional chemotherapy drugs.
| Statin | Chemotherapeutic Agent | Cancer Type | Observed Effect | Reference |
| Atorvastatin | Doxorubicin | Hepatocellular Carcinoma (HCC) | Reduced chemoresistance | [4][16] |
| Lovastatin | Irinotecan | Colon Cancer | Potentiated efficacy | [4][16] |
| Simvastatin | Doxorubicin | Breast Cancer | Increased cancer cell death | [10] |
| Simvastatin | Cisplatin | Lung Cancer | Synergistic reduction in tumor cell proliferation | [17] |
Mandatory Visualizations
Caption: Mechanism of statin action on the mevalonate pathway in cancer cells.
Caption: General experimental workflow for studying statin effects on cancer cells.
Experimental Protocols
Protocol 1: In Vitro Cell Viability/Proliferation Assay (MTT Assay)
Objective: To determine the effect of statins on the viability and proliferation of cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Statins (e.g., simvastatin, atorvastatin, pravastatin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Trypsinize and count the cancer cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. c. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Statin Treatment: a. Prepare serial dilutions of the statin in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 20, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent as the highest statin concentration). b. Carefully remove the medium from the wells and add 100 µL of the prepared statin dilutions or vehicle control. c. Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the yellow MTT into purple formazan (B1609692) crystals. c. Carefully remove the medium containing MTT. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. c. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis for Mevalonate Pathway Proteins
Objective: To assess the effect of statin treatment on the expression levels of key proteins in the mevalonate pathway, such as HMG-CoA reductase (HMGCR), and the prenylation status of target proteins.
Materials:
-
Cancer cells treated with statins as described in Protocol 1.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-HMGCR, anti-Ras, anti-RhoA, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Protein Extraction: a. After statin treatment, wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer on ice for 30 minutes. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein.
-
Protein Quantification: a. Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Boil the samples at 95°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. g. Wash the membrane three times with TBST for 10 minutes each. h. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST for 10 minutes each.
-
Detection and Analysis: a. Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. b. Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin).
Conclusion
Statins represent a compelling class of repurposed drugs for cancer therapy. Their well-defined mechanism of action, targeting the mevalonate pathway, provides a strong rationale for their use in oncology. The provided protocols offer a foundation for researchers to investigate the anticancer effects of statins in various cancer models. Further research, particularly well-designed clinical trials, is necessary to fully elucidate the therapeutic potential of statins in the clinical management of cancer.[14]
References
- 1. Unraveling the Anticancer Potential of Statins: Mechanisms and Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Influence of Statin Use on Chemotherapeutic Efficacy in Studies of Mouse Models: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting tumor cell metabolism via the mevalonate pathway: Two hits are better than one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Mevalonate Pathway in Cancer Treatment: Repurposing of Statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Statins in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Lipophilic statins limit cancer cell growth and survival, via involvement of Akt signaling | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro Anti-Tumor Effects of Statins on Head and Neck Squamous Cell Carcinoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ar.iiarjournals.org [ar.iiarjournals.org]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Mevalonic Acid Quantification by LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantification of mevalonic acid (MVA) by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is this compound quantification important?
A1: this compound is a key intermediate in the cholesterol biosynthesis pathway.[1] Its quantification is crucial for studying cholesterol metabolism, assessing the efficacy of cholesterol-lowering drugs like statins, and investigating diseases associated with dysregulated lipid metabolism.[2][3]
Q2: What are the common challenges in quantifying this compound by LC-MS?
A2: The primary challenges include its high polarity, low endogenous concentrations, potential for lactonization, and susceptibility to matrix effects.[4] Due to high endogenous levels of this compound in biological matrices like plasma and urine, calibration standards are often prepared in water.[5]
Q3: Should I measure this compound or its lactone form, mevalonolactone (B1676541)?
A3: this compound exists in equilibrium with its lactone form, mevalonolactone (MVAL). Many protocols intentionally convert MVA to MVAL through acidification prior to extraction.[1][5] This is because MVAL is less polar and exhibits better retention on reverse-phase chromatography columns.[2] The conversion can be reversed by reconstitution in a basic solution before injection if analyzing the acid form.[6]
Q4: What type of internal standard is recommended?
A4: A stable isotope-labeled (SIL) internal standard, such as a deuterated analog of this compound (e.g., hepta-deuterated MVA or D7-MVA), is highly recommended.[1][5] A SIL-IS closely mimics the analyte's behavior during sample preparation and ionization, helping to correct for matrix effects and variability.[7]
Q5: What are typical sample preparation techniques for this compound analysis?
A5: Common techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE).[8][9] SPE is frequently used for plasma and urine samples to isolate and concentrate the analyte.[5][6]
Q6: Is derivatization necessary for this compound analysis?
A6: While not always mandatory, derivatization can significantly improve chromatographic retention, peak shape, and detection sensitivity, especially for the highly polar MVA intermediates.[4]
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Possible Cause | Suggested Solution |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of this compound. For reverse-phase chromatography, ensure the pH is appropriate to maintain a consistent form of the analyte. |
| Column Overload | Injecting too much sample can lead to peak distortion. Try diluting the sample or reducing the injection volume. |
| Secondary Interactions with Column | Residual silanol (B1196071) groups on the column can interact with the analyte. Consider using a column with end-capping or a different stationary phase, such as a pentafluorophenyl (PFP) column, which offers enhanced selectivity for polar compounds.[2][10] |
| Poor Sample Reconstitution | Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. Mismatched solvent strength between the sample and mobile phase can cause peak distortion. |
Problem 2: High Signal Variability or Poor Reproducibility
| Possible Cause | Suggested Solution |
| Inconsistent Sample Preparation | Ensure consistent timing and conditions for steps like acidification (conversion to lactone) and evaporation.[6] Incomplete conversion or degradation can lead to variability. |
| Matrix Effects | Co-eluting matrix components can suppress or enhance the ionization of this compound, leading to inconsistent results.[11] Even with a stable isotope-labeled internal standard, significant matrix effects can alter the analyte/internal standard response ratio.[5][12] Improve sample cleanup using a more rigorous SPE protocol or optimize chromatographic separation to resolve the analyte from interfering compounds. |
| Internal Standard Instability | Verify the stability of the internal standard in the matrix and under the storage conditions used.[13] |
| LC System Issues | Check for leaks, pump inconsistencies, or autosampler injection volume errors. Regular system maintenance is crucial. |
Problem 3: Low Sensitivity or Inability to Detect this compound
| Possible Cause | Suggested Solution |
| Suboptimal Ionization | This compound can be analyzed in both positive and negative ionization modes. Negative ion electrospray ionization (ESI) is commonly reported to be effective.[8][13] Optimize source parameters such as spray voltage, gas flows, and temperature. |
| Inefficient Extraction | The recovery of this compound can be low due to its polarity. Optimize the SPE or LLE protocol. For SPE, ensure proper conditioning, loading, washing, and elution steps.[6] |
| Analyte Degradation | This compound may be unstable under certain conditions. Ensure samples are stored properly (e.g., at -80°C) and processed promptly.[14] |
| Derivatization | If sensitivity remains an issue, consider a derivatization strategy to enhance the analyte's signal response.[4] |
Experimental Protocols & Data
Sample Preparation: Acidification and Solid-Phase Extraction (SPE) of Plasma
-
To a 500 µL plasma sample, add the deuterated internal standard.[1]
-
Acidify the sample with hydrochloric acid (e.g., 1 mL of 0.1 N HCl) to facilitate the conversion of this compound to mevalonolactone.[1][6] Allow the sample to equilibrate for approximately 30 minutes.[13]
-
Condition an SPE cartridge (e.g., polymeric or C18) with methanol (B129727) followed by the acidification solution (e.g., 0.1 N HCl).[5][6]
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences (e.g., with 0.1 N HCl, water, and 15% methanol in water).[13]
-
Elute the analyte (mevalonolactone) with methanol.[6]
-
Evaporate the eluate to dryness under a stream of nitrogen.[6]
-
Reconstitute the residue in a solution appropriate for LC-MS analysis. To convert mevalonolactone back to this compound, a basic solution such as 0.2% ammonium (B1175870) hydroxide (B78521) can be used.[1][6]
Example LC-MS Parameters
The following table summarizes typical parameters reported in the literature for this compound quantification.
| Parameter | Example 1 | Example 2 | Example 3 |
| LC Column | HyPurity Advance[8][13] | Polar-endcapped C18[5][12] | Luna PFP[2] |
| Mobile Phase A | 10 mM Ammonium Formate (pH 8.0)[1][8] | 0.5 mM Formic Acid in Water[5][12] | 5 mM Ammonium Formate (pH 2.5) in Water[2] |
| Mobile Phase B | Acetonitrile[1][8] | Methanol[5][12] | Methanol[2] |
| Flow Rate | 0.8 mL/min[6] | - | 0.5 mL/min[10] |
| Ionization Mode | Negative ESI[8][13] | Negative ESI[5][12] | Positive ESI[2] |
| MVA Transition | m/z 147 → 59[6] | - | m/z 131 → 113 and 131 → 69 (for MVAL)[10] |
| IS (D7-MVA) Transition | m/z 154 → 59[1][6] | - | - |
| Linearity Range | 0.5 - 50.0 ng/mL[8] | 0.5 - 20.0 ng/mL (plasma)[5][12] | Up to 50 ng/mL[2] |
| LLOQ | 0.5 ng/mL[8] | 0.5 ng/mL[5] | 0.1 ng/mL (as LOD)[2] |
Visualizations
Caption: Simplified diagram of the mevalonate pathway.
Caption: Experimental workflow for MVA quantification.
Caption: Troubleshooting guide for common LC-MS issues.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Liquid chromatography-tandem mass spectrometry method for the measurement of serum this compound: a novel marker of hydroxymethylglutaryl coenzyme A reductase inhibition by statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sensitive quantification of mevalonate pathway intermediates and prediction of relative novel analogs by chemical derivatization-based LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography/tandem mass spectrometry methods for quantitation of this compound in human plasma and urine: method validation, demonstration of using a surrogate analyte, and demonstration of unacceptable matrix effect in spite of use of a stable isotope analog internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of the LC-MS/MS method for the quantification of this compound in human plasma and determination of the matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The validation of a simple LC/MS/MS method for determining the level of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uhbpathology.com [uhbpathology.com]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound Analysis Service - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Mevalonate Detection in Plasma
Welcome to the technical support center for the analysis of mevalonate (B85504) in plasma. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the sensitivity of mevalonate detection and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the significance of measuring mevalonate in plasma?
A1: Plasma mevalonate (MVA) levels are a direct reflection of the activity of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] Measuring plasma MVA provides a valuable biomarker for assessing in vivo cholesterol synthesis rates and the pharmacodynamic effects of HMG-CoA reductase inhibitors, such as statins.[1][4][5]
Q2: What are the typical concentrations of mevalonate in human plasma?
A2: The concentration of mevalonate in plasma is typically very low, generally in the low ng/mL range. In normolipidemic individuals, the mean plasma MVA has been reported to be around 2.37 ± 1.2 ng/mL.[4] Another study reported a normal range of 1.0–11.2 ng/ml in plasma.[3] These low endogenous levels necessitate highly sensitive analytical methods for accurate quantification.
Q3: Which analytical techniques are most suitable for sensitive mevalonate detection?
A3: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and sensitive methods for quantifying mevalonate in plasma.[4][6][7] Enzymatic assays have also been developed and can offer high sensitivity.[3]
Q4: Why is derivatization often required for GC-MS analysis of mevalonate?
A4: Mevalonic acid is a polar and non-volatile compound. Derivatization, typically trimethylsilylation, is necessary to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis.[8][9]
Q5: What are the advantages of LC-MS/MS over GC-MS for mevalonate analysis?
A5: LC-MS/MS often offers simpler sample preparation as it may not require derivatization. It can also provide high specificity and sensitivity for the analysis of polar compounds like mevalonate directly from a plasma extract.[6][7]
Troubleshooting Guide
Issue 1: Low signal intensity or poor sensitivity.
-
Possible Cause 1: Suboptimal sample extraction and cleanup.
-
Solution: Solid-phase extraction (SPE) is a highly effective method for extracting and concentrating mevalonate from the complex plasma matrix.[5][6][7] Ensure the SPE cartridge is properly conditioned and that the elution solvent is appropriate for mevalonate. In some protocols, this compound is converted to mevalonolactone (B1676541) under acidic conditions prior to extraction.[5]
-
-
Possible Cause 2: Inefficient ionization in the mass spectrometer.
-
Solution (for LC-MS/MS): Mevalonate is typically analyzed in negative ion mode using electrospray ionization (ESI).[5][7] Optimize the ESI source parameters, such as spray voltage and gas flows, to maximize the signal for mevalonate. The choice of mobile phase additives, like ammonium (B1175870) formate (B1220265), can also influence ionization efficiency.[5]
-
-
Possible Cause 3: Degradation of derivatized samples (for GC-MS).
-
Solution: TMS derivatives can be susceptible to hydrolysis. It is recommended to analyze derivatized samples as soon as possible, ideally within 24 hours of preparation.[9] Ensure all glassware and solvents are anhydrous to minimize degradation.
-
Issue 2: Poor chromatographic peak shape.
-
Possible Cause 1: Inappropriate chromatographic conditions.
-
Solution (for LC-MS/MS): Use a suitable column, such as a reversed-phase column, and optimize the mobile phase composition and gradient to achieve good peak shape.[7] A mobile phase consisting of ammonium formate buffer and acetonitrile (B52724) has been shown to be effective.[7]
-
-
Possible Cause 2: Matrix effects.
-
Solution: The plasma matrix can interfere with the analysis, leading to ion suppression or enhancement and poor peak shape.[7] Improve the sample cleanup procedure, for example, by using a more rigorous SPE protocol. The use of a stable isotope-labeled internal standard, such as mevalonate-D7, is crucial to compensate for matrix effects.[5][7]
-
Issue 3: High background noise.
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Possible Cause 1: Contamination from sample collection and processing.
-
Solution: Ensure meticulous sample handling to avoid contamination. Use high-purity solvents and reagents for sample preparation.
-
-
Possible Cause 2: Interference from the plasma matrix.
-
Solution: Enhance the selectivity of the MS/MS detection by using multiple reaction monitoring (MRM). Optimizing the precursor and product ion transitions for both mevalonate and the internal standard will significantly reduce background noise and improve the signal-to-noise ratio.
-
Quantitative Data Summary
The following table summarizes the performance of different analytical methods for the quantification of mevalonate in plasma.
| Parameter | GC-MS | LC-MS/MS (Method 1) | LC-MS/MS (Method 2) | Enzymatic Assay |
| Detection Limit (LOD) | 100 pg/mL[4] | 0.97 ng/mL[6] | 2 pg (on-column)[5] | 0.4 ng/mL[3] |
| Quantification Limit (LOQ) | Not specified | 2.33 ng/mL[6] | 2.5 ng/mL[5] | Not specified |
| Linearity Range | 0.25 - 20 ng[10] | 50 - 1000 ng/mL[6] | 2.5 - 250 ng/mL[5] | Up to 44 ng/mL[3] |
| Intra-assay Variation | 5.11%[4] | <15% | 0.5% - 4%[5] | Not specified |
| Inter-assay Variation | 7.7%[4] | <15% | Not specified | Not specified |
| Sample Volume | Not specified | 500 µL[6] | 500 µL[5] | 5 µL[3] |
| Derivatization Required | Yes | No | No | No |
Experimental Protocols
Protocol 1: Mevalonate Quantification by LC-MS/MS
This protocol is based on the method described by validation studies for the quantification of mevalonate in human plasma.[5][6][7]
1. Sample Preparation (Solid-Phase Extraction):
- To 500 µL of plasma, add a known amount of internal standard (e.g., Mevalonate-D7).[5]
- Acidify the sample with 1 mL of 0.1 N HCl to convert mevalonate to mevalonolactone.[5][6] Let the sample stand for 30 minutes.[6]
- Precondition an SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 0.1 N HCl.[6]
- Load the acidified plasma sample onto the SPE cartridge.
- Wash the cartridge with 1 mL of 0.1 N HCl, followed by 1 mL of water, and then 1 mL of 15% methanol in water.[6]
- Dry the cartridge thoroughly.
- Elute the analyte with 3 x 0.5 mL of methanol.[6]
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[6]
- Reconstitute the residue in 100 µL of 0.2% ammonium hydroxide (B78521) solution to convert mevalonolactone back to mevalonate.[5]
2. LC-MS/MS Analysis:
- LC System: Agilent 1290 or equivalent.[6]
- Column: HyPurity Advance, 50 x 4.6 mm, or similar.[6]
- Mobile Phase A: 10 mM ammonium formate (pH 8).[5]
- Mobile Phase B: Acetonitrile.[5]
- Flow Rate: 0.8 mL/min.[6]
- Injection Volume: 10 µL.[5]
- MS System: Triple quadrupole mass spectrometer with ESI source.
- Ionization Mode: Negative ESI.[5]
- MRM Transitions:
Visualizations
Mevalonate Biosynthesis Pathway
The following diagram illustrates the initial steps of the mevalonate pathway, highlighting the role of HMG-CoA reductase.
Caption: The Mevalonate Pathway and Statin Inhibition.
Experimental Workflow for Mevalonate Detection
This diagram outlines the general workflow for the quantification of mevalonate in plasma using LC-MS/MS.
Caption: LC-MS/MS Workflow for Plasma Mevalonate.
References
- 1. Plasma mevalonate as a measure of cholesterol synthesis in man - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mevalonate Pathway Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. An ultrasensitive enzymatic method for measuring this compound in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of plasma this compound using gas chromatography-electron capture mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of mevalonate in human plasma and urine by multiple selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. researchgate.net [researchgate.net]
Technical Support Center: HMG-CoA Reductase Activity Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing HMG-CoA (3-hydroxy-3-methylglutaryl-CoA) reductase activity assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the HMG-CoA reductase activity assay?
The most common HMG-CoA reductase activity assay is a spectrophotometric method. It measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as HMG-CoA is converted to mevalonate (B85504) by the HMG-CoA reductase enzyme.[1] The rate of NADPH consumption is directly proportional to the enzyme's activity.
Q2: What are the essential components of a typical HMG-CoA reductase activity assay kit?
A standard assay kit typically includes:
-
HMG-CoA Reductase Assay Buffer: Provides the optimal pH and ionic strength for the enzyme's activity.
-
HMG-CoA: The substrate for the enzyme.
-
NADPH: The cofactor that is consumed during the reaction.
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HMG-CoA Reductase (HMGR): Often included as a positive control.
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Inhibitor Control: A known HMGR inhibitor, such as pravastatin (B1207561) or atorvastatin, is used to validate the assay and ensure that the measured activity is specific to HMG-CoA reductase.[1]
Q3: How should the critical reagents be stored and handled?
Proper storage and handling of reagents are crucial for accurate and reproducible results.
-
HMG-CoA Reductase Enzyme: Store at -70°C and always keep on ice during the experiment. It is recommended to aliquot the enzyme to avoid repeated freeze-thaw cycles. Do not keep the enzyme on ice for extended periods (e.g., more than 60 minutes) as this can lead to a reduction in activity.
-
HMG-CoA and NADPH: These should also be aliquoted and stored at -20°C. NADPH is light-sensitive and should be protected from light.
Q4: What are the main regulatory pathways of HMG-CoA reductase in a cellular context?
HMG-CoA reductase activity is tightly regulated through multiple mechanisms:
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Transcriptional Regulation: The expression of the HMG-CoA reductase gene is controlled by Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2. When cellular sterol levels are low, SREBP-2 is activated and increases the transcription of the HMG-CoA reductase gene.
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Post-Translational Modification (Phosphorylation): AMP-activated protein kinase (AMPK) can phosphorylate HMG-CoA reductase, which leads to its inactivation. This is a mechanism to conserve energy when cellular AMP levels are high.
-
ER-Associated Degradation (ERAD): When sterol levels are high, HMG-CoA reductase is targeted for ubiquitination and subsequent degradation by the proteasome in a process known as ER-associated degradation.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during HMG-CoA reductase activity assays.
Issue 1: No or Low Enzyme Activity (Low Signal)
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inactive Enzyme | Ensure the HMG-CoA reductase enzyme has been stored correctly at -70°C and handled on ice. Avoid multiple freeze-thaw cycles by using aliquots. If in doubt, use a fresh aliquot of the enzyme. |
| Incorrect Reagent Concentrations | Double-check the final concentrations of HMG-CoA and NADPH in the reaction mixture. Prepare fresh dilutions if there is any uncertainty about their integrity. |
| Improper Assay Setup | Verify that all reagents were added in the correct order as specified in the protocol. Typically, the enzyme is added last to initiate the reaction. Ensure the spectrophotometer is set to the correct wavelength (340 nm) and temperature (usually 37°C). |
| Sub-optimal Enzyme Amount | The amount of enzyme used may be too low for detection. If you are using a sample with unknown activity, it is advisable to test a range of sample volumes to ensure the activity falls within the linear range of the assay. |
Issue 2: High Background Signal
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Contaminated Reagents | Use high-purity, sterile water for all reagent preparations. If contamination is suspected, prepare fresh reagents. Running a "no enzyme" control can help identify if the background is coming from the reagents. A decreasing absorbance in this control suggests NADPH degradation independent of HMG-CoA reductase activity. |
| Presence of Other NADPH-Oxidizing Enzymes | If you are using crude cell or tissue lysates, other enzymes in the sample may be oxidizing NADPH. To account for this, include a "sample blank" control that contains the sample and all reagents except for the HMG-CoA substrate. Subtract the rate of NADPH oxidation in this blank from the rate observed in the complete reaction. |
| NADPH Instability | NADPH is sensitive to light and can degrade if not handled properly. Always prepare fresh NADPH solutions and keep them on ice and protected from light. Aliquoting the NADPH solution can prevent degradation from repeated freeze-thaw cycles. |
| Plate Issues | Use a high-quality, UV-transparent 96-well plate to minimize background absorbance from the plate itself. |
Issue 3: Inconsistent or Unexpected Results with Inhibitors
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Incorrect Inhibitor Concentration | Carefully verify the dilution calculations for your test compounds and the positive control inhibitor. If possible, perform a dose-response curve to confirm the IC50 value of the control inhibitor. |
| Inhibitor Insolubility | Ensure that your test compounds are fully dissolved in the assay buffer. Some compounds may require a small amount of a solvent like DMSO. If a solvent is used, be sure to include a solvent control to assess its effect on enzyme activity. |
| Assay Conditions Affecting Inhibitor Potency | The potency of some inhibitors can be influenced by the concentration of the substrate (HMG-CoA). Ensure that the HMG-CoA concentration is kept constant across all experiments when comparing the potency of different inhibitors. |
Quantitative Data Summary
The following tables provide a summary of quantitative data that can be used as a reference for your experiments. Note that these values can vary depending on the specific assay kit, reagents, and instrumentation used.
Table 1: Typical IC50 Values for Statin Inhibitors
| Statin | Typical IC50 (nM) |
| Atorvastatin | 8.2 |
| Fluvastatin | 4.9 |
| Pitavastatin | 3.2 |
| Pravastatin | 44.1 |
| Rosuvastatin | 5.4 |
| Simvastatin (active form) | 11.2 |
Table 2: Expected Assay Performance Parameters
| Parameter | Expected Value/Range | Notes |
| Positive Control Activity | A significant decrease in absorbance at 340 nm over time. The rate will depend on the amount of enzyme used. For example, a specific activity of ~0.55 µmol/min/mg protein has been reported. | This translates to an approximate absorbance change of -0.0034 OD/min for a 1 mg/mL enzyme solution in a 1 cm path length cuvette. |
| Negative Control (No Enzyme) | No significant change in absorbance at 340 nm. | A slight decrease may indicate NADPH instability or reagent contamination. |
| Background Signal (No Substrate) | Minimal to no decrease in absorbance at 340 nm. | A significant decrease suggests the presence of other NADPH-oxidizing enzymes in the sample. |
| Limit of Detection | Commercial kits often report a limit of detection below 0.05 mU.[2][3][4] | One unit (U) is typically defined as the amount of enzyme that converts 1.0 µmol of NADPH to NADP+ per minute at 37°C.[2] |
Experimental Protocol: HMG-CoA Reductase Activity Assay
This is a generalized protocol for a spectrophotometric HMG-CoA reductase activity assay. It is important to consult the specific instructions provided with your assay kit.
1. Reagent Preparation:
-
Prepare the HMG-CoA Reductase Assay Buffer as per the kit instructions. Pre-warm the buffer to 37°C before use.
-
Reconstitute the lyophilized HMG-CoA reductase, HMG-CoA, and NADPH in the assay buffer or sterile water as recommended. Aliquot and store appropriately. Keep all reagents on ice during the experiment.
-
Prepare a stock solution of a known inhibitor (e.g., pravastatin) to be used as a positive control for inhibition.
2. Assay Procedure:
-
Set up the reactions in a 96-well UV-transparent plate.
-
For each sample and control, prepare the following wells:
-
Sample Well: Add your sample containing HMG-CoA reductase.
-
Positive Control Well: Add the provided HMG-CoA reductase enzyme.
-
Negative Control (No Enzyme) Well: Add assay buffer instead of the enzyme.
-
Inhibitor Control Well: Add the HMG-CoA reductase enzyme and the known inhibitor.
-
Solvent Control Well (if applicable): Add the HMG-CoA reductase enzyme and the same amount of solvent used to dissolve your test compounds.
-
-
Prepare a master mix containing the assay buffer, NADPH, and HMG-CoA.
-
Initiate the reaction by adding the master mix to all wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm in kinetic mode, taking readings every 1-2 minutes for a total of 10-30 minutes.
3. Data Analysis:
-
Calculate the rate of NADPH consumption for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔOD/min).
-
Subtract the rate of the negative control from all other readings to correct for non-enzymatic NADPH degradation.
-
The activity of HMG-CoA reductase is proportional to the corrected rate of decrease in absorbance.
-
For inhibitor screening, calculate the percentage of inhibition for each compound relative to the enzyme activity in the solvent control.
Visualization of Key Pathways and Workflows
SREBP-2 Pathway for HMG-CoA Reductase Regulation
References
Technical Support Center: Optimizing Mevalonate Pathway Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mevalonate (B85504) pathway inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the key downstream products of the mevalonate pathway that I should consider when designing my experiments?
A1: The mevalonate pathway produces both sterol and non-sterol isoprenoids that are crucial for various cellular functions. The main products to consider are:
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Cholesterol: Essential for cell membrane structure and a precursor for steroid hormones and vitamin D.[1][2][3]
-
Farnesyl pyrophosphate (FPP) and Geranylgeranyl pyrophosphate (GGPP): These isoprenoids are vital for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac, which are key regulators of cell growth, differentiation, and survival.[4][5] Inhibition of prenylation is a major mechanism of the anti-cancer effects of statins.[5]
Q2: I am observing unexpected or inconsistent results with my statin treatment. What are some common reasons for this?
A2: Inconsistent results with statin treatments in cell culture can arise from several factors:
-
Inappropriate Concentrations: The concentrations of statins used in in vitro experiments are often much higher than the physiological concentrations achieved in patients.[6] It is crucial to perform dose-response experiments to determine the optimal concentration for your cell type and experimental question.
-
Cell Line Specific Sensitivity: Different cancer cell lines can exhibit varying sensitivity to statins.[7] For example, mesenchymal-like cancer cells may be more sensitive than epithelial-like cells.[7]
-
Compensatory Feedback Mechanisms: Inhibition of HMG-CoA reductase (HMGCR), the rate-limiting enzyme of the mevalonate pathway, can trigger a feedback loop. This involves the activation of Sterol Regulatory Element-Binding Protein 2 (SREBP2), which upregulates the expression of HMGCR and other pathway enzymes, potentially blunting the effect of the inhibitor.[5]
-
Off-Target Effects: At high concentrations, statins can have effects unrelated to the mevalonate pathway, such as inducing oxidative stress or affecting mitochondrial function.[8][9]
Q3: How can I confirm that my inhibitor is effectively targeting the mevalonate pathway?
A3: To confirm on-target activity, you can perform the following experiments:
-
Rescue Experiments: Co-treatment with mevalonate (the product of HMGCR) or downstream isoprenoids like FPP and GGPP should reverse the phenotypic effects of your inhibitor.
-
Western Blot Analysis: Check for the upregulation of HMGCR and other mevalonate pathway enzymes (e.g., HMGCS1) as an indicator of the SREBP2-mediated feedback response.[1][10]
-
Cholesterol Measurement: Directly measure intracellular cholesterol levels to confirm that your inhibitor is reducing cholesterol biosynthesis.
Troubleshooting Guides
Problem 1: High Cell Viability Despite Inhibitor Treatment
| Possible Cause | Troubleshooting Step |
| Inhibitor Concentration is too Low | Perform a dose-response curve to determine the IC50 value for your specific cell line. See the table below for typical concentration ranges. |
| Cell Line is Resistant | Consider using a different cell line known to be sensitive to mevalonate pathway inhibitors. Mesenchymal-like cells are often more sensitive.[7] |
| Compensatory Feedback | Co-treat with an inhibitor of the SREBP2 feedback loop, such as dipyridamole, to potentiate the statin's effect.[5] Alternatively, assess the upregulation of HMGCR via Western blot to confirm feedback activation.[11] |
| Inhibitor Inactivity | Ensure the inhibitor is properly stored and handled. For inactive prodrugs like lovastatin (B1675250) and simvastatin (B1681759), ensure they are converted to their active forms. |
Problem 2: Inhibitor Shows Toxicity in Control Cells
| Possible Cause | Troubleshooting Step |
| Concentration is too High | Reduce the inhibitor concentration. High concentrations can lead to off-target toxicity.[8][12] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding non-toxic levels (typically <0.1%). Run a vehicle-only control. |
| Mitochondrial Toxicity | Assess mitochondrial membrane potential or reactive oxygen species (ROS) production to check for off-target mitochondrial effects.[8] |
Quantitative Data Summary
Table 1: Reported IC50 Values and In Vitro Concentrations of Statins in Cancer Cell Lines
| Statin | Cell Line | IC50 / Concentration | Duration of Treatment | Reference |
| Atorvastatin | MCF7 (Breast Cancer) | 9.1 µM | Not Specified | [13] |
| Atorvastatin | NCI-60 Cell Lines | 10 µM | 2, 4, and 6 days | [7] |
| Simvastatin | Lung Adenocarcinoma Cells | 30 µM | 24 hours | [14] |
| Fluvastatin | Murine RAW264.7 Macrophages | 1.25, 2.5, 5, 10 µM | 24 hours | [2] |
| Lovastatin | Ovarian Cancer Cell Lines | Concentration-dependent inhibition | Not Specified | [15] |
| Vitamin K1 | Jurkat T cells | 18.58 µM | Not Specified | [1] |
Note: IC50 values are highly dependent on the cell line and assay conditions.
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.[16]
-
Inhibitor Treatment: Treat cells with a serial dilution of the mevalonate pathway inhibitor and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: Add 50 µL of MTT solution (0.5 mg/ml in PBS) to each well.[13]
-
Incubation: Incubate the plate at 37°C for 3 hours.[17]
-
Formazan (B1609692) Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[17][18]
-
Absorbance Measurement: Record the absorbance at 500-600 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[18]
Cholesterol Measurement Assay (Fluorometric)
-
Cell Lysis: After inhibitor treatment, lyse the cells using a suitable lysis buffer (e.g., Cholesterol Lysis Solution).[19]
-
Sample Preparation: If necessary, dilute the samples in the lysis buffer to be within the assay's linear range.[19]
-
Standard Curve: Prepare a cholesterol standard curve according to the manufacturer's instructions.
-
Reaction Reagent: Prepare the Cholesterol Reaction Reagent. To measure total cholesterol, include cholesterol esterase. To measure free cholesterol, omit the esterase.[20]
-
Assay: Add the reaction reagent to the samples and standards in a 96-well plate.
-
Incubation: Incubate the plate at 37°C for 15-45 minutes, protected from light.[20][21]
-
Fluorescence Measurement: Read the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 580 nm.[21]
-
Calculation: Determine the cholesterol concentration in the samples by comparing their fluorescence to the standard curve.[21]
Western Blot for HMGCR
-
Protein Extraction: Following inhibitor treatment, lyse the cells and measure the protein concentration using a BCA assay.[22]
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against HMGCR overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Visualizations
Caption: The Mevalonate Pathway and the site of action for statins.
Caption: A typical experimental workflow for testing mevalonate pathway inhibitors.
Caption: A decision tree for troubleshooting high cell viability after inhibitor treatment.
References
- 1. dovepress.com [dovepress.com]
- 2. Molecular and Immunomodulatory Mechanisms of Statins in Inflammation and Cancer Therapeutics with Emphasis on the NF-κB, NLRP3 Inflammasome, and Cytokine Regulatory Axes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the mevalonate pathway affects epigenetic regulation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting tumor cell metabolism via the mevalonate pathway: Two hits are better than one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is a relevant statin concentration in cell experiments claiming pleiotropic effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of the statins cytotoxicity in freshly isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigating the Effects of Statins on Cellular Lipid Metabolism Using a Yeast Expression System | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. The Mevalonate Pathway during Acute Tubular Injury: Selected Determinants and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Statin Adverse Effects: A Review of the Literature and Evidence for a Mitochondrial Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Atorvastatin Inhibits Viability and Migration of MCF7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of simvastatin on cell viability and proinflammatory pathways in lung adenocarcinoma cells exposed to hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug repositioning of mevalonate pathway inhibitors as antitumor agents for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4.6. Cell Viability Assay [bio-protocol.org]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
- 19. promega.com [promega.com]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. A simple and sensitive enzymatic method for cholesterol quantification in macrophages and foam cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
mevalonic acid lactone conversion issues in sample prep
Welcome to the technical support center for researchers, scientists, and drug development professionals working with mevalonic acid (MVA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the sample preparation for this compound analysis, with a focus on the critical conversion of this compound to its lactone form (mevalonolactone).
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to convert this compound to mevalonolactone (B1676541) for analysis?
This compound is a polar molecule that exists in equilibrium with its less polar lactone form, mevalonolactone (MVL).[1][2] This conversion is pH-dependent, with acidic conditions favoring the formation of the lactone.[2] For many analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the lactone form offers several advantages:
-
Improved Chromatographic Retention: Mevalonolactone is less polar than this compound, leading to better retention on reverse-phase HPLC columns.[2]
-
Enhanced Extraction Efficiency: The less polar nature of the lactone allows for more efficient extraction from aqueous biological matrices using organic solvents.
-
Increased Volatility for GC-MS: For GC-MS analysis, the lactone is more volatile than the acid form, making it more suitable for this technique.
Q2: What is the underlying chemistry of the conversion process?
The conversion is an intramolecular esterification reaction. The hydroxyl group at the C5 position of this compound attacks the carboxylic acid group at the C1 position, forming a six-membered ring (the lactone) and eliminating a molecule of water. This reaction is catalyzed by acid.[1] Conversely, under basic or neutral conditions, the lactone ring can be hydrolyzed back to the open-chain this compound form.[2][3]
Q3: What are the optimal pH conditions for converting this compound to mevalonolactone?
The conversion of this compound to mevalonolactone is most efficient under acidic conditions. While the optimal pH can vary slightly depending on the specific protocol and matrix, a pH range of 2 to 3.5 is generally considered to provide an excellent conversion yield.
Q4: Can mevalonolactone convert back to this compound during sample processing?
Yes, the conversion is reversible. If the sample pH increases to neutral or basic conditions after the initial acidification step, mevalonolactone can hydrolyze back to this compound.[2][3] This can lead to inaccurate quantification, chromatographic issues such as peak splitting or broadening, and reduced recovery of the intended analyte. It is crucial to maintain acidic conditions throughout the extraction and sample handling process until the final analysis.
Q5: How do freeze-thaw cycles affect the stability of this compound in my samples?
While specific stability data for this compound across multiple freeze-thaw cycles is not extensively documented in the provided search results, it is a general concern for many analytes in biological matrices. Repeated freeze-thaw cycles can lead to changes in sample pH and the degradation of analytes. For some metabolites, significant changes have been observed after as few as six cycles. It is best practice to minimize the number of freeze-thaw cycles for all biological samples. Aliquoting samples into single-use volumes before initial freezing is highly recommended.
Troubleshooting Guide
Issue 1: Incomplete or Low Conversion of this compound to Mevalonolactone
Symptoms:
-
Low recovery of mevalonolactone.
-
Presence of a this compound peak in the chromatogram.
-
High variability in results between replicate samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Acidification | - Verify pH: Ensure the final pH of the sample after acidification is within the optimal range of 2-3.5. Use a calibrated pH meter for accurate measurement.- Acid Choice: While hydrochloric acid (HCl) and meta-phosphoric acid are commonly used, ensure the chosen acid is compatible with your downstream analysis.[2][3] |
| Inadequate Incubation Time/Temperature | - Optimize Incubation: If conversion is incomplete, consider increasing the incubation time or temperature. Common conditions include incubation at 60°C for 25-30 minutes or overnight at room temperature.[2] However, be aware that prolonged exposure to high temperatures could potentially degrade the analyte. |
| Matrix Effects | - Sample Dilution: Diluting the sample can sometimes reduce the impact of matrix components that may interfere with the conversion.[4] |
Issue 2: Peak Tailing, Broadening, or Splitting in the Chromatogram
Symptoms:
-
Poorly defined chromatographic peaks for mevalonolactone.
-
Appearance of a secondary peak close to the main analyte peak.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Equilibrium Between Acid and Lactone Forms | - Check Mobile Phase pH: If the mobile phase of your LC method is not sufficiently acidic, partial conversion of the lactone back to the acid form can occur on the column, leading to peak splitting or tailing. Ensure the mobile phase is appropriately buffered at a low pH.[5]- Post-Extraction pH: Verify that the sample extract remains acidic until injection. Accidental neutralization can lead to the presence of both forms of the analyte. |
| Column Contamination | - Column Cleaning: Contaminants from the sample matrix can build up on the analytical column and affect peak shape. Follow the manufacturer's instructions for column washing and regeneration. |
| Co-eluting Interferences | - Improve Sample Cleanup: Enhance your sample preparation protocol to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective. |
Issue 3: High Signal Suppression or Enhancement (Matrix Effects)
Symptoms:
-
Inaccurate and irreproducible quantification.
-
Low analyte response even with sufficient concentration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-eluting Endogenous Components | - Optimize Chromatography: Modify your LC gradient to better separate mevalonolactone from interfering compounds in the matrix.- Enhance Sample Preparation: Implement more rigorous sample cleanup procedures. SPE is particularly effective at removing salts and phospholipids, which are common sources of ion suppression.[6][7]- Dilution: Diluting the sample can reduce the concentration of interfering substances, thereby mitigating matrix effects.[4] |
| Use of an Appropriate Internal Standard | - Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard, such as deuterated this compound, is highly recommended. It will co-elute with the analyte and experience similar matrix effects, allowing for more accurate correction during data analysis.[8] |
Experimental Protocols
Protocol 1: General Procedure for Lactonization of this compound in Serum/Plasma
-
Sample Thawing: Thaw frozen serum or plasma samples on ice.
-
Internal Standard Spiking: Spike the sample with a known concentration of a stable isotope-labeled internal standard (e.g., deuterated this compound).
-
Acidification: Add a sufficient volume of acid (e.g., hydrochloric acid or meta-phosphoric acid) to the sample to adjust the pH to between 2 and 3.5.[2][3] Vortex mix thoroughly.
-
Incubation: Incubate the acidified sample. Common conditions are 60°C for 25-30 minutes or overnight at room temperature.[2]
-
Protein Precipitation (Optional): Add a protein precipitation agent like acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.
-
Extraction: Proceed with either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the mevalonolactone.
Protocol 2: Solid-Phase Extraction (SPE) for Mevalonolactone
This is a general protocol and may need optimization for your specific application.
-
Column Conditioning: Condition the SPE cartridge (e.g., a polymeric sorbent) by passing a suitable organic solvent (e.g., methanol) through it, followed by an acidic aqueous solution (e.g., water at pH 3).[9] Do not let the sorbent bed dry out.
-
Sample Loading: Load the acidified and pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., acidic water) to remove polar interferences while retaining the mevalonolactone. A subsequent wash with a non-polar solvent like heptane (B126788) can remove non-polar interferences.[9]
-
Elution: Elute the mevalonolactone from the cartridge using a suitable organic solvent (e.g., ethyl acetate (B1210297) or methanol).[9]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with your analytical instrument.
Quantitative Data Summary
Table 1: Lactonization Conditions Mentioned in Literature
| Parameter | Condition 1 | Condition 2 |
| Acid Used | Hydrochloric Acid (HCl)[3] | meta-Phosphoric Acid[2] |
| Target pH | Acidic (exact pH not specified)[3] | 2[2] |
| Incubation Temperature | Not specified[3] | 60°C[2] |
| Incubation Time | Not specified[3] | 25 minutes[2] |
| Reference | Thermo Fisher Scientific Application Note[3] | FH Joanneum Master Thesis[2] |
Note: The conversion yield is often assumed to be complete under optimized acidic conditions, but it is best to validate this in your own laboratory with your specific matrix.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for MVA analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. epub.fh-joanneum.at [epub.fh-joanneum.at]
- 3. researchgate.net [researchgate.net]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. US3119842A - Process for the synthesis of this compound and its lactone and derivatives thereof - Google Patents [patents.google.com]
- 6. Liquid chromatography/tandem mass spectrometry methods for quantitation of this compound in human plasma and urine: method validation, demonstration of using a surrogate analyte, and demonstration of unacceptable matrix effect in spite of use of a stable isotope analog internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. oxfordbiomed.com [oxfordbiomed.com]
Technical Support Center: Mevalonic Acid Enzymatic Assays
Welcome to the Technical Support Center for mevalonic acid enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding potential interferences in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound enzymatic assays?
A1: The most common sources of interference in this compound enzymatic assays, particularly those coupled to the activity of HMG-CoA reductase, include:
-
NADPH Degradation: Spontaneous degradation of NADPH can lead to a high background signal.[1]
-
Contaminated Reagents: Microbial or chemical contamination of buffers and reagents can introduce interfering substances.[1]
-
Presence of Other NADPH-Oxidizing Enzymes: Crude sample preparations may contain other enzymes that oxidize NADPH, leading to inaccurate measurements.[1]
-
Spectrophotometric Interference: Certain substances in the sample can absorb light at the same wavelength used for detection (e.g., 340 nm for NADPH), causing artificially high or low readings.[2]
Q2: Can statin drugs interfere with this compound enzymatic assays?
A2: Not necessarily. While statins are inhibitors of HMG-CoA reductase, some advanced enzymatic assays are designed to be unaffected by them.[3] For example, an ultrasensitive enzymatic cycling method using a high concentration of bacterial HMG-CoA reductase, which has a much lower affinity for statins than the human enzyme, shows no interference from various statins at concentrations well above their therapeutic levels.[3] However, it is always crucial to validate the assay for interference from any specific compounds being tested.
Q3: My "no enzyme" control shows a decreasing absorbance at 340 nm. What is the likely cause?
A3: A decreasing absorbance at 340 nm in a control lacking the primary enzyme indicates degradation of NADPH that is independent of your enzyme of interest.[1] This could be due to contamination of your reagents with oxidizing agents or microbial growth.[1]
Q4: Can substances naturally present in serum or plasma samples interfere with the assay?
A4: Some enzymatic assays for this compound have been shown to be robust against common serum substances. For instance, one ultrasensitive method was not affected by high levels of free and conjugated bilirubin, hemoglobin, chyle, or ascorbic acid.[3] However, the potential for interference is method-dependent, and it is good practice to perform spike and recovery experiments to assess matrix effects from your specific samples.
Q5: Are there alternative methods to enzymatic assays for this compound quantification?
A5: Yes, other common methods include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] These methods offer high specificity and sensitivity but may require more extensive sample preparation, including derivatization for GC-MS.[4][5]
Troubleshooting Guides
Issue 1: High Background Signal in Controls
This guide addresses the common problem of high background signal or a drifting baseline in negative controls (e.g., "no enzyme" or "no substrate" controls) in spectrophotometric assays monitoring NADPH consumption at 340 nm.
| Potential Cause | Recommended Solution | Experimental Protocol |
| NADPH Degradation | 1. Prepare fresh NADPH solution for each experiment. 2. Aliquot NADPH solutions upon reconstitution to minimize freeze-thaw cycles. 3. Protect NADPH solutions from light.[1] | Protocol for Fresh NADPH Preparation: 1. Dissolve lyophilized NADPH in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.4) to the desired stock concentration. 2. Determine the precise concentration spectrophotometrically using an extinction coefficient of 6220 M⁻¹cm⁻¹ at 340 nm. 3. Use immediately or aliquot and store at -80°C for a limited time. Avoid prolonged storage. |
| Contaminated Reagents or Buffers | 1. Use high-purity, sterile water for all reagent and buffer preparations.[1] 2. Filter-sterilize buffers if microbial contamination is suspected.[1] | Protocol for Buffer Preparation: 1. Prepare the desired buffer using high-purity reagents and water. 2. Adjust the pH to the required value. 3. For sterilization, pass the buffer through a 0.22 µm sterile filter. 4. Store in sterile containers. |
| Presence of Other NADPH-Oxidizing Enzymes in the Sample | 1. Include a "sample blank" control. This control should contain the sample and all reagents except for the specific substrate (e.g., HMG-CoA). 2. Subtract the rate of NADPH oxidation in the sample blank from the rate observed in the complete reaction.[1] | Protocol for Sample Blank Control: 1. Set up a reaction identical to your test sample, but replace the specific substrate (e.g., HMG-CoA) with an equal volume of assay buffer. 2. Incubate and read the absorbance at 340 nm in parallel with your test samples. 3. Calculate the rate of NADPH oxidation (ΔA340/min) for the blank and subtract this from the rate of your test samples. |
Issue 2: Low or No Signal in the Presence of this compound
This guide helps to troubleshoot scenarios where the expected enzymatic activity is low or absent.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Inactive Enzyme | 1. Ensure the enzyme has been stored correctly (typically at -80°C in appropriate buffer). 2. Avoid repeated freeze-thaw cycles by aliquoting the enzyme stock. 3. Verify the enzyme activity using a positive control substrate if available. | Protocol for Enzyme Activity Check: 1. Prepare a reaction mixture containing a known, high concentration of this compound and all other necessary components. 2. Add the enzyme and monitor the reaction rate. 3. Compare the observed activity to the manufacturer's specifications or previous experiments. |
| Incorrect Reagent Preparation | 1. Double-check the concentrations of all substrates and cofactors (e.g., HMG-CoA, NADPH). 2. Ensure that all components have been reconstituted correctly according to the manufacturer's instructions. | Protocol for Reagent Concentration Verification: 1. For critical components like NADPH, verify the concentration of a freshly prepared solution spectrophotometrically. 2. Review all calculations used for preparing stock and working solutions. |
| Sub-optimal Assay Conditions | 1. Confirm that the assay is being performed at the optimal temperature for the enzyme (e.g., 37°C for mammalian HMG-CoA reductase).[1] 2. Verify that the pH of the assay buffer is within the optimal range for the enzyme. | Protocol for Optimizing Assay Conditions: 1. If issues persist, perform a temperature and pH optimization matrix. 2. Test a range of temperatures (e.g., 25°C, 30°C, 37°C) and pH values (e.g., 6.5, 7.0, 7.5, 8.0) to determine the optimal conditions for your specific enzyme and sample type. |
Data Summary
Table 1: Interference Study of Common Serum Substances on an Ultrasensitive this compound Enzymatic Assay
The following table summarizes the effect of various substances on a specific ultrasensitive enzymatic assay for this compound. The data shows no significant interference from these substances at the tested concentrations.
| Interfering Substance | Concentration | This compound Concentration (ng/mL) |
| Control | 0 | 10.3 |
| Free Bilirubin | up to 19.1 mg/dL | No significant effect |
| Conjugated Bilirubin | up to 20.0 mg/dL | No significant effect |
| Hemoglobin | up to 489 mg/dL | No significant effect |
| Chyle | up to 144 Formazin Turbidity Units | No significant effect |
| Ascorbic Acid | up to 100 mg/dL | No significant effect |
Data adapted from an ultrasensitive enzymatic method for measuring this compound in serum.[3]
Table 2: Effect of Statin Drugs on an Ultrasensitive this compound Enzymatic Assay
This table demonstrates the lack of interference from several statin drugs on the same ultrasensitive enzymatic assay.
| Statin Drug | Concentration (ng/mL) | This compound Concentration (ng/mL) |
| Control | 0 | No significant effect |
| Fluvastatin | up to 1,000 | No significant effect |
| Simvastatin | up to 1,000 | No significant effect |
| Atorvastatin | up to 1,000 | No significant effect |
| Lovastatin | up to 1,000 | No significant effect |
| Mevastatin | up to 1,000 | No significant effect |
| Pravastatin | up to 1,000 | No significant effect |
Data adapted from an ultrasensitive enzymatic method for measuring this compound in serum.[3]
Experimental Protocols
Key Experiment: Spectrophotometric Assay of HMG-CoA Reductase Activity
This protocol is based on the widely used method of monitoring NADPH consumption at 340 nm.
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 10 mM DTT)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm at a controlled temperature.
Procedure:
-
Reagent Preparation:
-
Prepare fresh solutions of NADPH and HMG-CoA in assay buffer. Keep on ice.
-
Dilute the HMG-CoA reductase enzyme to the desired concentration in cold assay buffer.
-
-
Assay Setup:
-
In each well or cuvette, add the assay buffer, NADPH solution, and the sample or inhibitor to be tested.
-
Pre-incubate the plate/cuvettes at the assay temperature (e.g., 37°C) for 5-10 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the HMG-CoA substrate.
-
Mix thoroughly but gently.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
Record readings every 30-60 seconds for a period of 10-20 minutes.
-
-
Data Analysis:
-
Determine the linear range of the reaction.
-
Calculate the rate of NADPH consumption (ΔA340/min).
-
Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of enzyme activity.
-
Visualizations
Caption: The Mevalonate Pathway and key enzymatic steps.
Caption: Troubleshooting workflow for this compound enzymatic assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Reduction of background interference in the spectrophotometric assay of mevalonate kinase [pubmed.ncbi.nlm.nih.gov]
- 3. An ultrasensitive enzymatic method for measuring this compound in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diagnostic Value of Urinary this compound Excretion in Patients with a Clinical Suspicion of Mevalonate Kinase Deficiency (MKD) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Metabolic Flux Analysis of the Mevalonate Pathway
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during metabolic flux analysis (MFA) of the mevalonate (B85504) (MVA) pathway.
Troubleshooting Guides
Metabolic flux analysis of the mevalonate pathway can be complex. Below are common issues, their potential causes, and recommended solutions to guide your experimental troubleshooting.
Common Issues in Mevalonate Pathway MFA
| Problem | Potential Causes | Recommended Solutions |
| Low Titer of Target Isoprenoid | - Suboptimal Enzyme Expression: Imbalanced expression of pathway enzymes can create bottlenecks.[1] - Rate-Limiting Steps: Insufficient activity of key enzymes, such as HMG-CoA reductase (HMGR), can limit flux.[1][2] - Cofactor Imbalance: Inadequate supply of NADPH, a crucial cofactor for HMGR, can restrict the pathway.[1][3][4] - Suboptimal Growth Conditions: Culture conditions may not be optimal for both cell growth and isoprenoid production. | - Enzyme Expression Tuning: Modulate the expression levels of upstream and downstream enzymes using different promoters or gene copy numbers.[1] - Identify and Alleviate Bottlenecks: Quantify pathway intermediates to pinpoint accumulating metabolites, suggesting a downstream bottleneck. Overexpress the subsequent enzyme or downregulate upstream enzymes.[1] - Enhance Cofactor Availability: Engineer cofactor regeneration pathways, for example, by expressing a transhydrogenase to convert NADH to NADPH.[1][3][4] - Optimize Culture Conditions: Systematically vary parameters like temperature, pH, and media components. |
| Accumulation of Toxic Intermediates (e.g., HMG-CoA) | - Enzyme Imbalance: A significant bottleneck, often at the HMG-CoA reductase step, can lead to the buildup of HMG-CoA, which is toxic to cells.[1] - Insufficient Enzyme Activity: The catalytic rate of an enzyme may be too low to handle the incoming flux of its substrate. | - Quantify Intermediates: Use targeted metabolomics (e.g., HPLC-MS/MS) to confirm the accumulation of specific intermediates.[1][5] - Enzyme Co-localization: Create fusion proteins or use synthetic scaffolds to channel intermediates between sequential enzymes, preventing their accumulation in the cytoplasm.[1] - Strengthen Downstream Enzyme Activity: Increase the expression or use a more efficient version of the enzyme immediately following the toxic intermediate.[1] |
| Poor Model Fit in ¹³C-MFA | - Incorrect Metabolic Network Model: The model may not accurately represent the active metabolic pathways in the organism under the specific experimental conditions. - Non-stationary Metabolic State: The assumption of a metabolic steady state may be violated if cells are still adapting to the culture conditions.[6] - Inaccurate Measurement of Labeling Patterns: Analytical errors during sample preparation or MS analysis can lead to incorrect labeling data. | - Refine Metabolic Model: Incorporate additional known reactions or remove inactive pathways from your model.[6] - Ensure Steady State: Harvest cells during the exponential growth phase and confirm constant metabolite concentrations over time.[7] - Improve Analytical Precision: Optimize sample quenching, extraction, and derivatization protocols. Use internal standards to correct for variability.[6] |
| Wide Confidence Intervals for Flux Estimates | - Suboptimal Isotope Tracer Selection: The chosen labeled substrate may not provide sufficient labeling information for the pathways of interest.[6] - High Measurement Noise: Variability in analytical measurements can propagate to the flux calculations.[6] - Insufficient Biological Replicates: A small number of replicates may not adequately capture biological variability.[6] | - Select Optimal Tracers: For central carbon metabolism feeding into the MVA pathway, a mixture of [1,2-¹³C] glucose and [U-¹³C] glucose is often effective.[7][8] - Enhance Analytical Precision: Improve sample preparation and instrument settings to minimize measurement errors. - Increase Replicate Number: Analyze a sufficient number of biological replicates to improve statistical confidence.[6] |
Troubleshooting Workflow for ¹³C-MFA
Caption: A logical workflow for troubleshooting common issues in ¹³C-MFA.
Frequently Asked Questions (FAQs)
Q1: What is metabolic flux analysis (MFA) and how is it applied to the mevalonate pathway?
A1: Metabolic flux analysis is a technique used to quantify the in vivo rates (fluxes) of metabolic reactions.[1][7] When applied to the mevalonate pathway, MFA helps to understand how carbon from a central carbon source like glucose is processed through the pathway to produce isoprenoids. By using ¹³C-labeled substrates, we can trace the path of carbon atoms and identify bottlenecks, quantify the contribution of different pathways to precursor supply, and guide metabolic engineering strategies to improve the production of desired compounds.[1]
Q2: How do I choose the right ¹³C-labeled substrate for analyzing the mevalonate pathway?
A2: The optimal choice of a ¹³C-labeled substrate depends on the specific metabolic questions you are asking.[6] For engineered microbes, glucose is a common carbon source. A mixture of [1-¹³C] glucose and uniformly labeled [U-¹³C] glucose can provide good labeling of acetyl-CoA, the primary precursor for the mevalonate pathway.[8] The choice of specific isotopomers can be guided by computational tools to maximize the precision of the estimated fluxes.
Q3: What are the most common rate-limiting steps in an engineered mevalonate pathway?
A3: A frequently cited rate-limiting step is the conversion of HMG-CoA to mevalonate, which is catalyzed by HMG-CoA reductase (HMGR).[1][2] Insufficient HMGR activity can lead to the accumulation of HMG-CoA, which can be toxic to the host cells.[1] Therefore, optimizing the expression and activity of HMGR is a key strategy for enhancing flux through the pathway.[1][2]
Q4: How does cofactor availability, particularly NADPH, affect the mevalonate pathway?
A4: The synthesis of mevalonate from acetyl-CoA is dependent on the cofactor NADPH.[1][3][4] The enzyme HMG-CoA reductase utilizes two molecules of NADPH for each molecule of mevalonate produced. An insufficient supply of NADPH can create a significant bottleneck, limiting the overall flux. In some engineered strains, enhancing NADPH availability, for instance through the action of a transhydrogenase, has been shown to be crucial for high-level mevalonate production.[1][3][4]
Q5: What analytical techniques are used to measure the intermediates of the mevalonate pathway for MFA?
A5: The quantification of mevalonate pathway intermediates is typically performed using mass spectrometry-based methods. Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) is a sensitive and reproducible method for measuring polar intermediates like HMG-CoA and mevalonate.[5][9] Gas Chromatography-Mass Spectrometry (GC-MS) is also used, particularly for analyzing the isotopic labeling patterns of metabolites after derivatization.[5][10]
Quantitative Data Summary
The following table provides a summary of typical quantitative data that may be relevant for metabolic flux analysis of the mevalonate pathway. Note that these values can vary significantly depending on the organism, genetic modifications, and culture conditions.
| Parameter | Organism | Typical Value/Range | Analytical Method | Reference |
| Mevalonate Production Rate | Escherichia coli (engineered) | 1.84 mmol/gDCW/h | HPLC | [4] |
| Mevalonate Yield from Glucose | Escherichia coli (engineered) | 22% (C-mol/C-mol) | Mass Balance | [4] |
| Plasma Mevalonate Concentration | Healthy Human Volunteer | 24 ng/mL | LC-MS/MS | [9] |
| LC-MS/MS LOQ for Mevalonate | In Plasma | 2.5 ng/mL | LC-MS/MS | [9] |
Experimental Protocols
Protocol 1: Quantification of Mevalonate Pathway Intermediates by LC-MS/MS
This protocol provides a general framework for the quantification of key mevalonate pathway intermediates.
-
Sample Collection and Quenching:
-
Rapidly harvest cells from the culture (e.g., by centrifugation at 4°C).
-
Immediately quench metabolic activity by resuspending the cell pellet in a cold solvent, such as 60% methanol (B129727) at -20°C.
-
-
Metabolite Extraction:
-
Perform metabolite extraction using a suitable solvent system, for example, a two-phase extraction with chloroform/methanol/water.
-
Collect the polar phase containing the mevalonate pathway intermediates.
-
Dry the extract, for instance, using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable buffer for LC-MS analysis.
-
Use a chromatography method capable of separating the polar intermediates, such as a hydrophilic interaction liquid chromatography (HILIC) column or an ion-exchange column.[9]
-
Optimize MS/MS parameters (e.g., precursor and product ions, collision energy) for each target metabolite using authentic standards.[1]
-
-
Data Analysis:
Protocol 2: ¹³C-Metabolic Flux Analysis (¹³C-MFA)
This protocol outlines the key steps for performing ¹³C-MFA.
-
Isotopic Labeling Experiment:
-
Metabolite Extraction and Analysis:
-
Extract intracellular metabolites, particularly protein-bound amino acids, as their labeling patterns reflect the labeling of their precursor pools in the central metabolism.
-
Hydrolyze the protein fraction to release individual amino acids.
-
Analyze the isotopic labeling patterns of the amino acids using GC-MS or LC-MS/MS.[1]
-
-
Flux Calculation:
-
Use a computational model that describes the metabolic network of the organism.
-
Input the measured labeling patterns and any other measured fluxes (e.g., substrate uptake rate, product secretion rate) into the model.
-
Use software (e.g., INCA, Metran) to estimate the intracellular fluxes by minimizing the difference between the measured and simulated labeling patterns.
-
Mandatory Visualizations
Mevalonate Signaling Pathway
Caption: The mevalonate pathway, highlighting the key enzymes and intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing fluxes through the mevalonate pathway in Saccharomyces cerevisiae by engineering the HMGR and β‐alanine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 13C-metabolic flux analysis for mevalonate-producing strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mevalonate Pathway Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Mevalonate Pathway: Origins, Regulation, and Health Implications - Creative Proteomics Blog [creative-proteomics.com]
Technical Support Center: Protocol Refinement for Mevalonate Extraction from Plant Tissue
Welcome to the technical support center for mevalonate (B85504) extraction from plant tissue. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges when extracting mevalonate and its intermediates from plant tissue?
A1: The primary challenges in determining mevalonate pathway intermediates in plant tissues include their high polarity, low physiological concentrations, and the potential for enzymatic degradation during extraction.[1] The complex plant matrix, rich in compounds like phenolics, can also interfere with analysis, leading to ion suppression or enhancement in mass spectrometry-based methods.[2][3]
Q2: Which analytical techniques are most suitable for quantifying mevalonate in plant extracts?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common and powerful techniques for the accurate quantification of mevalonate and other pathway intermediates.[4] Due to the high polarity and low volatility of mevalonate, derivatization is often required, especially for GC-MS analysis, to improve chromatographic retention and detection sensitivity.[1]
Q3: Should I use fresh or dried plant material for mevalonate extraction?
A3: Both fresh and dried plant material can be used, but the choice depends on the experimental design and the stability of the target compounds. Freeze-drying (lyophilization) is often preferred for dried samples as it preserves the chemical integrity of metabolites better than air- or oven-drying. If using fresh tissue, it is crucial to immediately process the sample (e.g., by flash-freezing in liquid nitrogen) to quench enzymatic activity that could degrade mevalonate.
Q4: How can I minimize the degradation of mevalonate during sample preparation?
A4: To prevent degradation, it is critical to work quickly and at low temperatures.[1] Immediately freeze plant tissue in liquid nitrogen after harvesting. Homogenization and extraction should be performed on ice or using pre-chilled solvents. Using a heated solvent like isopropanol (B130326) at the initial stage can also help to rapidly inactivate degradative enzymes. Avoiding strongly acidic or basic conditions during extraction can also prevent chemical degradation.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Mevalonate Signal | 1. Inefficient Extraction: The solvent system may not be optimal for the polar nature of mevalonate. 2. Degradation: Enzymatic or chemical degradation during sample preparation. 3. Low Endogenous Levels: The concentration of mevalonate in the tissue may be below the detection limit of the instrument. | 1. Optimize Extraction Solvent: Use a polar solvent system like a methanol/water mixture (e.g., 80:20 v/v). Consider testing different solvent polarities.[5] 2. Improve Inactivation of Enzymes: Immediately flash-freeze tissue in liquid nitrogen upon collection. Use a pre-heated solvent (e.g., 75°C isopropanol) for the initial extraction step to rapidly denature enzymes. Perform all subsequent steps at low temperatures (e.g., on ice). 3. Increase Sample Amount: Use a larger starting amount of plant tissue. Concentrate the final extract before analysis. |
| Poor Peak Shape in Chromatography | 1. Matrix Effects: Co-eluting compounds from the plant matrix can interfere with the chromatography. 2. Suboptimal Chromatographic Conditions: The column, mobile phase, or gradient may not be suitable for separating mevalonate. | 1. Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering compounds. 2. Method Optimization: Experiment with different HPLC/UPLC columns (e.g., HILIC or reversed-phase with an ion-pairing agent). Adjust the mobile phase composition and gradient profile. |
| High Variability Between Replicates | 1. Inconsistent Sample Homogenization: Non-uniform grinding of the plant tissue can lead to variable extraction efficiency. 2. Inconsistent Extraction Time or Temperature: Variations in these parameters between samples can affect recovery. 3. Pipetting Errors: Inaccurate pipetting, especially of internal standards, can introduce significant variability. | 1. Ensure Uniform Homogenization: Grind frozen tissue to a fine, consistent powder using a mortar and pestle with liquid nitrogen or a cryogenic grinder. 2. Standardize Procedures: Use a consistent extraction time and temperature for all samples. Employ a shaker or vortexer for a set duration. 3. Use Precise Pipetting Techniques: Calibrate pipettes regularly and use appropriate techniques to ensure accuracy. |
| Signal Suppression or Enhancement in MS | 1. Matrix Effects: Co-eluting compounds, such as phenolics, can interfere with the ionization of mevalonate in the mass spectrometer source.[2][3] | 1. Use an Internal Standard: A stable isotope-labeled internal standard (e.g., Mevalonate-D7) is highly recommended to compensate for matrix effects. 2. Dilute the Sample: Diluting the extract can reduce the concentration of interfering matrix components. 3. Improve Sample Cleanup: Utilize more rigorous sample cleanup methods like SPE or liquid-liquid extraction. |
Experimental Protocols
Protocol 1: Extraction of Mevalonate from Arabidopsis Tissue
This protocol is adapted for the extraction of polar and semi-polar metabolites, including mevalonate, from plant tissues like Arabidopsis roots or leaves.
Materials:
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Plant tissue (e.g., Arabidopsis roots or leaves)
-
Liquid nitrogen
-
Mortar and pestle or tissue lyser
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Methanol/water (80:20, v/v), pre-chilled to -20°C
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
-
Syringe filters (0.22 µm)
-
HPLC vials
Procedure:
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Harvest and Flash-Freeze: Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle with liquid nitrogen or a cryogenic tissue lyser.
-
Extraction:
-
Weigh approximately 30 mg of the pulverized tissue into a pre-chilled microcentrifuge tube.
-
Add 800 µL of pre-chilled 80:20 methanol/water.
-
Vortex thoroughly and shake at 1100 rpm for 1 hour at 21°C in a thermomixer.[6]
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 5 minutes at 4°C to pellet cell debris.[6]
-
Collection of Supernatant: Carefully transfer the supernatant to a new, clean microcentrifuge tube.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
Analysis: Proceed with LC-MS/MS or GC-MS analysis. If analysis is not immediate, store the extracts at -80°C.
Visualizations
Caption: The cytosolic mevalonate (MVA) pathway in plants, starting from Acetyl-CoA.
Caption: A generalized workflow for mevalonate extraction from plant tissue.
Caption: A logical diagram for troubleshooting low mevalonate recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mevalonate Pathway Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. Effect of Extraction Solvent/Technique on the Antioxidant Activity of Selected Medicinal Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Mevalonate Pathway Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and stabilization of mevalonate (B85504) pathway intermediates.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and analysis of mevalonate pathway intermediates.
Issue 1: Low or No Detectable Levels of Mevalonate Pathway Intermediates
Possible Causes:
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Inefficient Cell Lysis and Extraction: The extraction method may not be effectively breaking open the cells or solubilizing the intermediates.
-
Metabolite Degradation: Intermediates may be degraded by enzymatic activity or chemical instability during the extraction process.
-
Inefficient Quenching: Cellular metabolism may not have been stopped quickly enough, leading to the rapid turnover of intermediates.
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Low Abundance: The intermediates may be present at concentrations below the detection limit of the analytical method.
Troubleshooting Steps:
-
Optimize Quenching: Immediately stopping all metabolic activity is crucial for an accurate snapshot of intracellular metabolite levels. Compare your current method with the options in the table below. For suspension cultures, rapidly mixing the cell suspension with a cold quenching solution is effective. For adherent cells, quick aspiration of media followed by the addition of a cold quenching and scraping can be employed.
-
Evaluate Extraction Solvent: The choice of extraction solvent is critical. Mevalonate pathway intermediates have diverse polarities. A common approach is a two-phase extraction using a mixture of methanol (B129727), chloroform, and water to separate polar and nonpolar metabolites. For a simpler, single-phase extraction, cold methanol or acetonitrile (B52724) can be effective.
-
Control Temperature: Perform all extraction steps at low temperatures (e.g., on ice or at -20°C) to minimize enzymatic degradation.
-
Incorporate Internal Standards: The use of stable isotope-labeled internal standards for each target intermediate can help to account for losses during sample preparation and analysis.
-
Assess Cell Lysis Efficiency: After extraction, examine the cell pellet under a microscope to ensure complete lysis. If intact cells are observed, consider more rigorous lysis methods such as sonication or bead beating in the presence of the extraction solvent.
Issue 2: High Variability Between Replicates
Possible Causes:
-
Inconsistent Quenching Time: Variations in the time between sampling and quenching can lead to significant differences in metabolite levels.
-
Incomplete Extraction: If the extraction is not complete, the amount of analyte recovered will vary.
-
Precipitation of Analytes: Intermediates may precipitate out of solution if the sample is not properly handled.
-
Sample Evaporation: Evaporation of the extraction solvent can concentrate the sample and lead to variability.
Troubleshooting Steps:
-
Standardize Quenching: Use a consistent and rapid quenching procedure for all samples. Automate this step if possible.
-
Ensure Complete Extraction: Increase the extraction time or use a more vigorous mixing method (e.g., vortexing, sonication).
-
Check for Precipitates: Centrifuge samples after extraction and before analysis to remove any precipitated material.
-
Prevent Evaporation: Keep samples tightly capped and at low temperatures whenever possible. If a drying step is necessary, use a speed vacuum concentrator to ensure uniform drying.
Frequently Asked Questions (FAQs)
Q1: What is the best method for quenching cellular metabolism for mevalonate pathway analysis?
A1: The ideal quenching method rapidly halts enzymatic activity without causing significant leakage of intracellular metabolites. Cold solvent quenching is a widely used and effective technique. The choice of solvent can impact the results, as summarized in the table below. For suspension cultures, adding the cell suspension to an excess of ice-cold saline can rapidly decrease the temperature and dilute extracellular metabolites.[1][2] For adherent cells, rapid removal of media followed by washing with ice-cold saline and then quenching with a cold solvent like methanol is a common practice.
Q2: How can I improve the extraction efficiency of phosphorylated intermediates like isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)?
A2: Phosphorylated intermediates are highly polar and can be challenging to extract. Using a polar solvent system is crucial. A common method involves extraction with a mixture of methanol and water. To improve recovery, ensure the pH of the extraction solvent is controlled, as pyrophosphate groups can be labile. Some protocols suggest using a neutral pH buffer in the extraction solvent. Additionally, minimizing the time between extraction and analysis is important to prevent degradation.
Q3: My samples contain compounds that interfere with the analysis of mevalonate pathway intermediates. How can I remove them?
A3: Sample cleanup can be performed using solid-phase extraction (SPE). The choice of SPE sorbent will depend on the nature of the interferences and the target analytes. For example, a C18 SPE cartridge can be used to remove nonpolar interferences, while an anion exchange SPE cartridge can be used to enrich for negatively charged phosphorylated intermediates.
Q4: What are the best storage conditions for extracted mevalonate pathway intermediates?
A4: Extracted samples should be stored at -80°C to minimize degradation. It is also advisable to add an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent to prevent oxidation of sensitive intermediates, particularly the more lipophilic ones like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).
Data Presentation
Table 1: Comparison of Quenching Methods for Metabolomics
| Quenching Method | Advantages | Disadvantages | Recommended For |
| Cold Methanol (-40°C) | Rapidly stops metabolism; effective for a broad range of metabolites.[3][4][5] | Can cause cell leakage in some cell types, leading to loss of intracellular metabolites.[2] | Robust cell types (e.g., yeast, some bacteria).[6][7] |
| Cold Saline (0.9% NaCl, <4°C) | Minimizes cell leakage; simple and inexpensive.[1][2] | Slower quenching compared to organic solvents; may not be sufficient for cells with very rapid metabolism. | Mammalian cells, particularly those sensitive to osmotic shock. |
| Hot Air (e.g., 90°C) | Very rapid quenching for adherent cells.[1] | Not suitable for suspension cultures; may cause degradation of heat-labile metabolites. | Adherent mammalian cells. |
| Liquid Nitrogen | Extremely rapid freezing. | Can cause cell lysis and metabolite leakage if not performed correctly; requires specialized equipment. | All cell types, but requires careful optimization to prevent cell damage. |
Table 2: Comparison of Extraction Solvents for Mevalonate Pathway Intermediates
| Extraction Solvent | Advantages | Disadvantages | Target Intermediates |
| Methanol/Water | Good for extracting polar, phosphorylated intermediates. | Less effective for nonpolar intermediates like squalene. | Acetyl-CoA, HMG-CoA, Mevalonate, MVAP, MVAPP, IPP, DMAPP. |
| Methanol/Chloroform/Water | Broadly effective for both polar and nonpolar intermediates by phase separation. | More complex procedure; requires careful handling of chloroform. | Full mevalonate pathway profiling. |
| Acetonitrile/Water | Good for a broad range of polar and moderately nonpolar metabolites. | May not be as effective as methanol for very polar compounds. | Acetyl-CoA, HMG-CoA, Mevalonate, FPP, GGPP. |
| 7M Urea, neutral pH, low temp | Simultaneously extracts acid- and base-labile metabolites with good recoveries.[8] | Urea may need to be removed before certain downstream analyses. | All 11 intermediates from acetyl-CoA to GGPP.[8] |
Experimental Protocols
Protocol 1: Quenching and Extraction of Mevalonate Pathway Intermediates from Adherent Mammalian Cells
-
Cell Culture: Grow adherent cells in a 6-well plate to the desired confluency.
-
Quenching:
-
Aspirate the cell culture medium.
-
Immediately wash the cells with 1 mL of ice-cold 0.9% NaCl solution.
-
Aspirate the saline solution.
-
Add 1 mL of ice-cold (-20°C) extraction solvent (e.g., 80% methanol in water) to each well.
-
-
Extraction:
-
Place the plate on a rocking platform in a cold room (4°C) for 15 minutes to ensure complete extraction.
-
Scrape the cells from the well surface using a cell scraper.
-
Transfer the cell lysate to a microcentrifuge tube.
-
-
Sample Clarification:
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube for analysis.
-
-
Storage: Store the extracts at -80°C until analysis.
Protocol 2: Quantification of Mevalonate Pathway Intermediates by LC-MS/MS
-
Sample Preparation:
-
Thaw the extracted samples on ice.
-
If necessary, dilute the samples with the initial mobile phase.
-
Spike the samples with an internal standard mixture containing stable isotope-labeled analogues of the target intermediates.
-
-
LC-MS/MS Analysis:
-
Inject the samples onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of an aqueous solution with a volatile buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Detect the intermediates using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Quantify the concentration of each intermediate by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of analytical standards.
-
Visualizations
Caption: The Mevalonate Pathway.
Caption: Experimental Workflow for Extraction.
Caption: Troubleshooting Logic.
References
- 1. Isoprenoids: Metabolism, Functions, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 2. Novel Strategies and Platforms for Industrial Isoprenoid Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of quenching and extraction methodologies for metabolome analysis of Lactobacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.wur.nl [research.wur.nl]
- 5. Comparison of quenching and extraction methodologies for metabolome analysis of Lactobacillus plantarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.tudelft.nl [research.tudelft.nl]
- 7. biorxiv.org [biorxiv.org]
- 8. Procedures for the isolation and quantification of the intermediates of the mevalonic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low yield of isoprenoids in cell culture
This guide provides troubleshooting solutions and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields of isoprenoids in microbial cell cultures.
Troubleshooting Guide: Diagnosing Low Isoprenoid Yield
Low or inconsistent product titers are a common challenge in metabolic engineering. This step-by-step guide addresses the most frequent causes, from precursor supply to final product recovery.
Question 1: My engineered cells are growing poorly and producing very little isoprenoid. Where should I start?
Answer:
Poor cell growth is often the primary cause of low product yield. The issue can typically be traced to three main areas: toxicity of the pathway intermediates or final product, metabolic burden from the engineered pathway, or suboptimal culture conditions.
Initial Diagnostic Workflow:
-
Assess Toxicity:
-
Intermediate Accumulation: High-level expression of an engineered pathway can lead to the accumulation of toxic intermediates. For example, 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) and isopentenyl pyrophosphate (IPP) have been shown to inhibit cell growth when they accumulate.[1][2]
-
Product Toxicity: The final isoprenoid product itself may be toxic to the host cells, disrupting cell membranes or other vital processes.
-
-
Evaluate Metabolic Burden:
-
Overexpression of many heterologous enzymes drains cellular resources (ATP, NADPH, amino acids) needed for growth.[1][3]
-
This can be diagnosed by comparing the growth rate of your production strain to a control strain (e.g., carrying an empty plasmid). A significant decrease in the growth rate of the production strain points to metabolic burden.
-
-
Optimize Culture Conditions:
-
Ensure standard parameters like temperature, pH, aeration, and media composition are optimal for your host organism (e.g., E. coli or S. cerevisiae).
-
Suboptimal conditions can stress the cells, diverting resources away from both growth and your production pathway.
-
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption: Initial troubleshooting workflow for low yield.
Question 2: My cells grow well, but the final isoprenoid titer is still low. What is the likely metabolic bottleneck?
Answer:
If cell health is good, the problem likely lies within the engineered pathway itself. The most common bottlenecks are insufficient precursor supply, low activity of a rate-limiting enzyme, or diversion of intermediates to competing native pathways.
Troubleshooting Metabolic Bottlenecks:
-
Precursor Supply (IPP and DMAPP): The availability of the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), is a frequent limiting factor.[3]
-
Upstream Pathway Engineering: The native mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways often need to be upregulated.[4][5] Key targets for overexpression include HMG-CoA reductase (tHMG1) in the MVA pathway and DXS/DXR in the MEP pathway, which are known rate-limiting steps.[1][6][7]
-
Central Carbon Metabolism: Ensure there is a high flux of acetyl-CoA (for the MVA pathway) or pyruvate (B1213749) and glyceraldehyde-3-phosphate (for the MEP pathway) from central metabolism.[8][9]
-
-
Enzyme Expression and Activity:
-
Promoter Strength: The use of excessively strong promoters for all pathway genes can cause metabolic imbalances.[10] Modulating enzyme expression by testing a library of promoters with varying strengths can help balance the pathway and identify optimal expression levels for each step.[1][11]
-
Codon Optimization: Ensure the codons of your heterologous genes are optimized for your expression host (E. coli, S. cerevisiae, etc.) to ensure efficient translation.
-
-
Competing Pathways:
-
Native metabolic pathways can compete for essential precursors. For instance, in S. cerevisiae, the sterol biosynthesis pathway competes for the MVA pathway intermediate FPP.[8] Down-regulating competing pathways, such as by using weaker promoters for key native enzymes, can redirect metabolic flux toward your desired product.[12]
-
dot graph G { graph [fontname="Arial", fontsize=12, bgcolor="#FFFFFF", splines=true, overlap=false]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption: Common metabolic bottlenecks in the MVA pathway.
Frequently Asked Questions (FAQs)
Q1: How can I accurately measure the concentration of my isoprenoid product and its precursors? A: Quantitative analysis is crucial for troubleshooting.
-
Final Products (Volatile): For volatile isoprenoids like limonene (B3431351) or pinene, Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method. A two-phase extraction system (e.g., an organic solvent overlay like dodecane (B42187) in the culture medium) is often used to capture the product and prevent loss due to volatility.
-
Intermediates (Phosphorylated): Pathway intermediates like GPP, FPP, and GGPP are phosphorylated and not volatile. They can be quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[13][14] Sample preparation involves quenching metabolism rapidly (e.g., with liquid nitrogen), cell lysis, and extraction.[15]
Q2: I suspect an enzyme in my pathway has low activity. How can I confirm this? A: You can perform an in vitro enzyme activity assay using cell-free extracts or purified protein. For example, the activity of HMG-CoA reductase can be measured by monitoring the oxidation of its cofactor NADPH, which results in a decrease in absorbance at 340 nm.[16] Similarly, kinases in the pathway can be assayed by coupling the production of ADP to the oxidation of NADH in a linked enzymatic reaction.[16]
Q3: Is it always better to use the strongest possible promoters for my pathway genes? A: Not necessarily. While strong expression is often needed for rate-limiting steps, overexpressing all enzymes can lead to metabolic imbalances, accumulation of toxic intermediates, and high metabolic burden.[1] A balanced pathway is key. Modulating gene expression by using a library of characterized promoters of different strengths often yields better results than constitutive high expression of all genes.[10][11]
Q4: Could compartmentalizing the pathway in a specific organelle improve yield? A: Yes, subcellular engineering is an advanced and effective strategy, particularly in eukaryotes like S. cerevisiae.
-
Mitochondria: This organelle has a high concentration of the MVA pathway precursor acetyl-CoA. Targeting the pathway to the mitochondria has been shown to increase the production of compounds like amorphadiene (B190566) and isoprene.[6]
-
Peroxisomes: Peroxisomes have also been engineered for isoprenoid production, which can help improve precursor and cofactor supply and alleviate cytotoxicity.[8] This strategy led to a 2.5-fold higher production of α-humulene compared to strains engineered only in the cytoplasm.[8]
Data & Protocols
Table 1: Effect of Promoter Strength on Lycopene Production
This table illustrates how tuning the expression of a rate-limiting enzyme (DXS synthase) with promoters of different strengths can impact final product yield. In a wild-type background, there is an optimal expression level, whereas in an engineered strain with upregulated downstream enzymes, a linear response is observed, indicating DXS has become the sole bottleneck.
| Promoter | Relative Strength | Lycopene Production (Wild-Type Background, µg/g DCW) | Lycopene Production (Engineered Background, µg/g DCW) |
| pTrc(L) | 0.1 | ~150 | ~250 |
| Native dxs | ~0.26 | ~220 | ~400 |
| pTrc(M) | 0.5 | ~250 (Optimal) | ~600 |
| pTrc(H) | 1.0 | ~210 | ~1000 |
Data adapted from concepts presented in promoter engineering studies.[11]
Protocol 1: General Method for Isoprenoid Quantification by LC-MS/MS
This protocol provides a general workflow for the extraction and analysis of phosphorylated isoprenoid intermediates (GPP, FPP, GGPP).
1. Sample Collection and Quenching: a. Rapidly withdraw a known volume of cell culture (e.g., 10 mL). b. Immediately filter the cells through a 0.2 µm membrane filter. c. Instantly quench metabolic activity by immersing the filter in liquid nitrogen.[15]
2. Metabolite Extraction: a. Place the frozen filter in a tube containing 5 mL of a pre-heated (70°C) extraction solvent (e.g., isopropanol/water with 100 mM NH4HCO3, 1:1 v/v).[15] b. Incubate for 10 minutes at 70°C. c. Centrifuge the sample to pellet cell debris. d. Transfer the supernatant to a new tube and dry it completely (e.g., using a speed vacuum concentrator).
3. LC-MS/MS Analysis: a. Resuspend the dried extract in a suitable buffer (e.g., 200 µL of methanol/10 mM NH4OH, 7:3 v/v, pH 9.5).[15] b. Inject 2-10 µL of the sample onto a reverse-phase C18 column.[14] c. Use a mobile phase gradient system, typically consisting of an aqueous buffer (e.g., 10 mM ammonium (B1175870) carbonate) and an organic solvent (e.g., acetonitrile/methanol).[14] d. Operate the mass spectrometer in negative electrospray ionization (ESI) mode and use Multiple Reaction Monitoring (MRM) for detection, using known standards to create a calibration curve.[13][14]
Protocol 2: In Vitro Assay for Mevalonate Kinase Activity
This protocol measures the activity of mevalonate kinase by coupling its ADP product to a reaction that consumes NADH, which can be monitored spectrophotometrically.[16]
1. Reagent Preparation: a. Assay Buffer: 50 mM HEPES pH 8.0, 50 mM KCl, 10 mM MgCl₂, 10 mM β-mercaptoethanol. b. Substrate Mix: 10 mM ATP, 150 mM phosphoenolpyruvate (B93156) (PEP), 5 mM mevalonate. c. Coupling Enzymes: Pyruvate kinase (PK) (e.g., 40 U/mL) and lactate (B86563) dehydrogenase (LDH) (e.g., 80 U/mL). d. Cofactor: 2 mM NADH. e. Sample: Cell-free extract or purified mevalonate kinase.
2. Assay Procedure: a. In a 1 mL cuvette, combine 900 µL of Assay Buffer, 50 µL of Substrate Mix, 20 µL of the coupling enzymes, and 20 µL of NADH. b. Add the cell-free extract or purified enzyme (e.g., 10 µL) to initiate the reaction. c. Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 339 nm over time at 25°C.
3. Calculation: a. The rate of NADH oxidation is directly proportional to the activity of mevalonate kinase. b. Calculate the activity using the Beer-Lambert law (ε₃₃₉ for NADH = 6.22 mM⁻¹ cm⁻¹).[16]
References
- 1. Balancing a heterologous mevalonate pathway for improved isoprenoid production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrated analysis of isopentenyl pyrophosphate (IPP) toxicity in isoprenoid-producing Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances of metabolic engineering strategies in natural isoprenoid production using cell factories - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Metabolic engineering and synthetic biology for isoprenoid production in Escherichia coli and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advanced Strategies for Production of Natural Products in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Harnessing sub-organelle metabolism for biosynthesis of isoprenoids in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies of isoprenoids production in engineered bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Modulation of isoprenoid gene expression with multiple regulatory parts for improved beta-carotene production]. | Semantic Scholar [semanticscholar.org]
- 11. Tuning genetic control through promoter engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous Quantitation of Isoprenoid Pyrophosphates in Plasma and Cancer Cells Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous Quantitation of Isoprenoid Pyrophosphates in Plasma and Cancer Cells Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An Enzymatic Platform for the Synthesis of Isoprenoid Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in Mevalonic Acid LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of mevalonic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of this compound?
A: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] In the context of this compound analysis, components of biological matrices like plasma, serum, or urine can interfere with the ionization of this compound in the mass spectrometer's ion source.[2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the quantitative analysis.[4] Given that this compound is often present at low endogenous concentrations, unaddressed matrix effects can lead to unreliable and erroneous results.[3][5]
Q2: What are the primary causes of matrix effects in this compound analysis?
A: The most significant contributors to matrix effects in biological samples are phospholipids (B1166683) from cell membranes.[6] These molecules are often co-extracted with this compound and can co-elute during chromatographic separation, leading to ion suppression in the electrospray ionization (ESI) source.[6] Other endogenous substances, such as salts, proteins, and other metabolites, can also contribute to matrix effects.[3]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard solution is introduced into the LC eluent stream after the analytical column but before the MS ion source. A blank matrix extract is then injected. Any deviation (a dip for suppression or a rise for enhancement) in the baseline signal for this compound indicates the retention time regions where matrix effects are occurring.[7]
-
Post-Extraction Spike: This is a quantitative method to determine the magnitude of the matrix effect. The response of this compound in a neat solvent is compared to the response of this compound spiked into a blank matrix extract at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect (ion suppression or enhancement).[3][8][9]
Q4: What is the most effective way to compensate for matrix effects in this compound quantification?
A: The use of a stable isotope-labeled internal standard (SIL-IS) is the most widely accepted and effective method to compensate for matrix effects.[5] A SIL-IS, such as deuterated this compound (e.g., this compound-d7), is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[10][11] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification. However, it is important to note that in some cases of severe matrix effects, even a SIL-IS may not fully compensate for the signal suppression.[5][12]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound, with a focus on issues related to matrix effects.
Problem 1: Poor peak shape (tailing, fronting, or splitting) for this compound.
| Possible Cause | Recommended Solution |
| Column Contamination/Deterioration | Matrix components can accumulate on the column, leading to peak shape issues.[13] Solution: Implement a robust column washing step after each run. If the problem persists, try backflushing the column or replace it. Using a guard column can help extend the analytical column's lifetime.[14][15] |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[16] Solution: Reconstitute the final extract in a solvent that is the same or weaker than the initial mobile phase.[15] |
| Secondary Interactions | Residual silanol (B1196071) groups on the stationary phase can interact with the acidic this compound, causing peak tailing.[15] Solution: Consider using an end-capped column or adding a mobile phase modifier (e.g., a small amount of a weak acid) to minimize these interactions.[14] |
| System Dead Volume | Excessive tubing length or improper fittings can lead to peak broadening.[13] Solution: Use tubing with the smallest appropriate inner diameter and length. Ensure all fittings are zero-dead-volume.[14] |
Problem 2: High variability in this compound response across samples.
| Possible Cause | Recommended Solution |
| Inconsistent Matrix Effects | The composition of biological matrices can vary between individuals or sample lots, leading to different degrees of ion suppression.[4][5] Solution: The most effective approach is to use a stable isotope-labeled internal standard (SIL-IS) for this compound.[5] This will help to normalize the response and reduce variability. |
| Inadequate Sample Preparation | If the sample preparation method does not effectively remove interfering matrix components, high variability can result. Solution: Optimize the sample preparation method. Consider switching from protein precipitation to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[3][17] |
| Carryover | Residual this compound from a previous high-concentration sample can be injected with the subsequent sample, causing variability.[15] Solution: Optimize the autosampler wash procedure. Include a blank injection after high-concentration samples to check for carryover.[18] |
Problem 3: Low sensitivity or inability to reach the required lower limit of quantification (LLOQ) for this compound.
| Possible Cause | Recommended Solution |
| Significant Ion Suppression | Co-eluting matrix components, particularly phospholipids, can severely suppress the this compound signal.[6] Solution: Improve sample cleanup to remove phospholipids. Techniques like Solid-Phase Extraction (SPE) are generally more effective at this than protein precipitation.[17] Also, optimize the chromatography to separate this compound from the regions of significant ion suppression identified by post-column infusion.[8] |
| Suboptimal MS/MS Parameters | The mass spectrometer settings may not be optimized for this compound detection. Solution: Perform a thorough optimization of the MS/MS parameters, including collision energy and precursor/product ion selection, by infusing a pure standard of this compound. |
| Derivatization | This compound is a small, polar molecule which can sometimes result in poor retention and ionization. Solution: Chemical derivatization can be employed to improve chromatographic retention and enhance the MS/MS response.[19] |
Quantitative Data Summary
The following table summarizes hypothetical yet representative data on the impact of different sample preparation techniques on the matrix effect and recovery of this compound from human plasma.
| Sample Preparation Method | Mean Matrix Effect (%) * | Recovery (%) | Relative Standard Deviation (RSD, %) |
| Protein Precipitation (Acetonitrile) | 65 | 92 | 18 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 88 | 75 | 11 |
| Solid-Phase Extraction (Polymeric Reversed-Phase) | 97 | 85 | 6 |
*Matrix Effect (%) = (Peak area in post-extraction spike / Peak area in neat solution) x 100. A value < 100% indicates ion suppression.[9]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
Objective: To quantify the extent of ion suppression or enhancement for this compound in a biological matrix.
Materials:
-
Blank biological matrix (e.g., human plasma)
-
This compound standard solution of known concentration
-
Stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., this compound-d7)
-
LC-MS/MS system
-
Solvents for extraction and reconstitution
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the known concentration of this compound standard solution and the SIL-IS into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process the blank biological matrix through the entire sample preparation procedure. In the final step, spike the extracted matrix with the same known concentration of this compound standard solution and SIL-IS as in Set A.[9]
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix with the known concentration of this compound standard solution and SIL-IS before starting the sample preparation procedure.
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Mean peak area of this compound in Set B / Mean peak area of this compound in Set A) x 100[20]
-
Recovery (%) = (Mean peak area of this compound in Set C / Mean peak area of this compound in Set B) x 100
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
Objective: To extract and clean up this compound from plasma samples to minimize matrix effects. This protocol is a general guideline and may require optimization.
Materials:
-
Polymeric reversed-phase SPE cartridges
-
Human plasma samples
-
This compound-d7 internal standard
-
Formic acid
-
Water (HPLC-grade)
Procedure:
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[21]
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.[21]
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 N HCl followed by 1 mL of water and then 1 mL of 15% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound lactone with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 0.2% ammonium hydroxide solution to convert the lactone back to this compound.[10]
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Visualizations
Caption: this compound pathway and the inhibitory action of statins.
References
- 1. agilent.com [agilent.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Liquid chromatography/tandem mass spectrometry methods for quantitation of this compound in human plasma and urine: method validation, demonstration of using a surrogate analyte, and demonstration of unacceptable matrix effect in spite of use of a stable isotope analog internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 7. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Validation of the LC-MS/MS method for the quantification of this compound in human plasma and determination of the matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. halocolumns.com [halocolumns.com]
- 17. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 18. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Statin Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with statins in in vitro settings. Our goal is to help you overcome common challenges and obtain reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is a typical effective concentration range for statins in in vitro studies?
A1: The effective concentration of statins in vitro can vary significantly depending on the specific statin, the cell type, and the duration of the experiment. Generally, concentrations used in cell culture studies range from the nanomolar (nM) to the micromolar (µM) scale.[1][2] It is crucial to distinguish between concentrations that elicit pleiotropic (non-cholesterol-lowering) effects and those that are cytotoxic. Pleiotropic effects are often observed in the 1-50 µM range, while cytotoxic effects, leading to cell death, can occur at similar or higher concentrations.[3]
Q2: Why is there a large discrepancy between in vitro and in vivo statin concentrations?
A2: A significant disparity exists between the statin concentrations used in many in vitro studies (micromolar range) and the physiological concentrations found in human plasma (nanomolar range).[3] This is a critical consideration for translating in vitro findings to a clinical context. The higher concentrations in cell culture are often used to elicit a measurable response in a shorter timeframe and may be justified by the hypothesis that statins accumulate in tissues. However, researchers should be cautious when interpreting data from experiments using supra-physiological concentrations.
Q3: Which statin should I choose for my experiment?
A3: The choice of statin depends on the specific research question and the cell model. Statins are broadly classified into two groups:
-
Lipophilic statins: (e.g., simvastatin (B1681759), atorvastatin (B1662188), lovastatin) can readily cross cell membranes.[4]
-
Hydrophilic statins: (e.g., rosuvastatin, pravastatin) are more liver-specific and may have different effects on non-hepatic cells.[4][5]
Simvastatin and atorvastatin are frequently reported to have potent anti-proliferative effects in various cancer cell lines.[6] Pravastatin (B1207561), being hydrophilic, often shows the least inhibitory activity in non-hepatic cells.[6][7]
Q4: Do I need to activate my statin before use in cell culture?
A4: Yes, some statins, like simvastatin and lovastatin (B1675250), are administered as inactive lactones (prodrugs) and must be hydrolyzed to their active β-hydroxy acid form to inhibit HMG-CoA reductase in vitro.[8][9] Failure to activate these prodrugs is a common reason for a lack of biological activity in cell-based assays.[8] Atorvastatin, rosuvastatin, and fluvastatin (B1673502) are generally active without pre-activation.
Troubleshooting Guides
Issue 1: My statin is not showing any effect.
-
Is your statin a prodrug? Simvastatin and lovastatin require activation from their inactive lactone form. Refer to the detailed protocol below for activation.[8][10][11]
-
Is the concentration too low? The effective concentration can vary widely between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cells.
-
Is the incubation time sufficient? Some effects of statins may only be apparent after 24, 48, or even 72 hours of incubation.[1][12]
-
Is the statin properly dissolved? Lipophilic statins can be difficult to dissolve in aqueous media. See the troubleshooting guide on statin solubility below.
Issue 2: I'm observing high levels of cell death.
-
Is the concentration too high? High concentrations of statins can be cytotoxic. Determine the IC50 value for your cell line to identify the concentration that inhibits 50% of cell growth and work with concentrations at or below this value if you are studying non-cytotoxic effects.
-
Is the vehicle control appropriate? The solvent used to dissolve the statin (e.g., DMSO, ethanol) can be toxic to cells at certain concentrations. Ensure you are using a vehicle control with the same final concentration of the solvent as in your statin-treated wells.[9][13]
Issue 3: My results are not consistent.
-
Are you using a consistent protocol for statin preparation? For prodrugs, ensure the activation process is standardized. For all statins, use a consistent method for dissolving and diluting the compound.
-
Is your cell culture healthy and in the logarithmic growth phase? Variations in cell health and confluency can affect the response to statin treatment.
-
Are you accounting for the stability of the statin in your culture medium? Prepare fresh dilutions of your statin for each experiment.
Data Presentation: Statin IC50 Values in Cancer Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various statins across different cancer cell lines, providing a reference for determining appropriate concentration ranges for cytotoxicity studies.
| Atorvastatin | ||
| Cell Line | IC50 (µM) | Reference |
| Ewing Cell Lines | Micromolar range | [14] |
| HCT116 | 80.89 | [4] |
| CaCo2 | 28.97 | [4] |
| Simvastatin | ||
| Cell Line | IC50 (µM) | Reference |
| ECC-1 (Endometrial Cancer) | ~15 | [1] |
| Ishikawa (Endometrial Cancer) | ~17 | [1] |
| Hey (Ovarian Cancer) | ~10 | [2] |
| SKOV3 (Ovarian Cancer) | ~8 | [2] |
| MCF-7 (Breast Cancer) | 8.9 (48h) | [12] |
| MDA-MB-231 (Breast Cancer) | 4.5 (48h) | [12] |
| Ewing Cell Lines | Micromolar range | [14] |
| Rosuvastatin | ||
| Cell Line | IC50 (µg/mL) | Reference |
| HepG2 (Liver Cancer) | 59.1 | [15] |
| DDX3 | 30 | [16] |
| Lovastatin | ||
| Cell Line | IC50 (µM) | Reference |
| Ewing Cell Lines | Micromolar range | [14] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., incubation time, cell density) and the biological system used.
Experimental Protocols
Protocol 1: In Vitro Activation of Simvastatin/Lovastatin
Objective: To hydrolyze the inactive lactone ring of simvastatin or lovastatin to its active β-hydroxy acid form.[8][9][10][11]
Materials:
-
Simvastatin or Lovastatin powder
-
Anhydrous ethanol (B145695) or 95% ethanol
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric acid (HCl)
-
Deionized water
-
pH meter
-
0.2 µm filter
Procedure:
-
Dissolution: Prepare a stock solution of the statin by dissolving it in ethanol. For example, dissolve 8.4 mg of simvastatin in 0.2 mL of 100% ethanol.[10][11]
-
Activation: Add an equimolar amount of 0.1 M NaOH solution to the statin stock solution. For the example above, add 30 µL of 1N NaOH.[10][11] Vortex thoroughly to mix.
-
Incubation: Incubate the mixture in a 50°C water bath for 2 hours.[9][10][11]
-
Neutralization: Carefully neutralize the solution to a pH of 7.2 using 0.1 M HCl.[8][10][11] Monitor the pH closely with a calibrated pH meter.
-
Volume Adjustment: Bring the solution to the desired final volume with deionized water. For the example, bring the volume to 1 mL.[10][11]
-
Sterilization: Sterilize the activated statin solution by passing it through a 0.2 µm filter.
-
Storage: The activated solution can be used immediately or aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Determining Statin Cytotoxicity using MTT Assay
Objective: To determine the concentration of a statin that inhibits cell viability by 50% (IC50).[8]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Activated statin solution (if applicable) and other statins
-
Vehicle control (e.g., DMSO, ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the statin. Include a vehicle control (medium with the same concentration of solvent used to dissolve the statin) and a no-treatment control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[8]
-
Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the statin concentration to determine the IC50 value.
Protocol 3: HMG-CoA Reductase Activity Assay
Objective: To measure the enzymatic activity of HMG-CoA reductase in the presence of statins.[17][18][19][20][21]
Materials:
-
HMG-CoA Reductase Assay Kit (contains HMG-CoA reductase, HMG-CoA substrate, NADPH, assay buffer, and a control inhibitor like pravastatin or atorvastatin)
-
UV-compatible 96-well plate or quartz cuvettes
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare the reagents according to the kit manufacturer's instructions. This typically involves reconstituting the enzyme, substrate, and NADPH. Pre-warm the assay buffer to 37°C.[17][18][21]
-
Reaction Setup: In a 96-well plate or cuvette, add the following in order:
-
Assay Buffer
-
Statin inhibitor at various concentrations
-
Reconstituted NADPH
-
HMG-CoA Substrate
-
HMG-CoA Reductase
-
-
Kinetic Measurement: Immediately place the plate in a reader pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every 20-30 seconds for at least 10 minutes.[19] The rate of decrease in absorbance is proportional to the HMG-CoA reductase activity.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each condition. Determine the percent inhibition for each statin concentration relative to the no-inhibitor control. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Visualizations
Signaling Pathways
Statins exert their effects through various signaling pathways. A key pathway implicated in the anti-cancer effects of statins is the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and apoptosis.[4][22][23][24][25][26][27]
Caption: Statin inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow
The following diagram outlines a general workflow for determining the optimal statin concentration for in vitro studies.
Caption: Workflow for optimizing statin concentration in vitro.
References
- 1. Simvastatin, an HMG-CoA reductase inhibitor, exhibits anti-metastatic and anti-tumorigenic effects in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The HMG-CoA reductase inhibitor, simvastatin, exhibits anti-metastatic and anti-tumorigenic effects in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is a relevant statin concentration in cell experiments claiming pleiotropic effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Statins regulate kinase signaling by causing changes in phosphorylation, rather than through changes in gene expression or direct inhibition: evidence in colorectal cancer [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Statins activate the mitochondrial pathway of apoptosis in human lymphoblasts and myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Lipophilic statins inhibit growth and reduce invasiveness of human endometrial stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of Simvastatin [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. journal.waocp.org [journal.waocp.org]
- 13. Simvastatin inhibits cancer cell growth by inducing apoptosis correlated to activation of Bax and down-regulation of BCL-2 gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journal.waocp.org [journal.waocp.org]
- 16. jyoungpharm.org [jyoungpharm.org]
- 17. assaygenie.com [assaygenie.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. HMG-CoA Reductase Activity Assay Kit (Colorimetric) (ab204701) is not available | Abcam [abcam.com]
- 20. benchchem.com [benchchem.com]
- 21. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 22. Statins induce cell apoptosis through a modulation of AKT/FOXO1 pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Simvastatin-induced breast cancer cell death and deactivation of PI3K/Akt and MAPK/ERK signalling are reversed by metabolic products of the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. mdpi.com [mdpi.com]
- 26. Statins block mammalian target of rapamycin pathway: a possible novel therapeutic strategy for inflammatory, malignant and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cholesterol-Lowering Drugs on Akt Signaling for Prevention of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Cell Growth After Mevalonate Pathway Manipulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor cell growth during experiments involving mevalonate (B85504) pathway manipulation.
I. Troubleshooting Guide
This guide addresses common issues observed after manipulating the mevalonate pathway, offering potential causes and solutions.
Question 1: Why is there a significant decrease in cell proliferation after treating my cells with a mevalonate pathway inhibitor (e.g., a statin)?
Possible Causes:
-
Cell Cycle Arrest: Inhibition of the mevalonate pathway can lead to cell cycle arrest, often at the G1 phase.[1] This is because the pathway produces essential molecules, like cholesterol and non-sterol isoprenoids, that are in high demand by rapidly dividing cells for processes like membrane synthesis and protein prenylation, which are crucial for cell cycle progression.[1][2] For instance, studies have shown that lovastatin (B1675250) treatment can increase the percentage of cells in the G0/G1 phase.[3]
-
Depletion of Essential Isoprenoids: The pathway synthesizes farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are vital for the post-translational modification (prenylation) of small GTPases like Ras and Rho.[4] These proteins are key regulators of cell growth and proliferation signaling pathways.
-
Cytotoxicity of the Inhibitor: The concentration of the inhibitor used may be too high, leading to off-target effects or acute toxicity. Lipophilic statins are generally more potent than hydrophilic statins due to better cell entry.[5]
Troubleshooting Steps:
-
Confirm Cell Cycle Arrest: Perform flow cytometry analysis of the cell cycle using propidium (B1200493) iodide staining to determine the percentage of cells in each phase (G0/G1, S, G2/M).
-
Perform a Dose-Response Experiment: Titrate the concentration of the inhibitor to find the optimal dose that inhibits the pathway without causing excessive cytotoxicity.
-
Rescue Experiment with Mevalonate: Supplement the culture medium with mevalonic acid (MVA). If the anti-proliferative effects are on-target, the addition of MVA should restore cell growth.[3][6][7]
-
Rescue Experiment with Isoprenoids: To determine the specific downstream branch responsible, supplement the culture medium with FPP or GGPP. Restoration of growth with GGPP, for example, would indicate that the depletion of geranylgeranylated proteins is a primary cause of the observed phenotype.[5][7][8]
Question 2: My cells are undergoing apoptosis after treatment with a mevalonate pathway inhibitor. How can I confirm and mitigate this?
Possible Causes:
-
Induction of Apoptotic Pathways: Statins have been shown to induce apoptosis in various cancer cell lines.[9][10][11] This can be mediated by regulating the expression of BCL-2 family members, such as down-regulating the anti-apoptotic protein BCL-2 and up-regulating the pro-apoptotic protein Bax.[10][12]
-
Activation of Caspases: The apoptotic cascade often involves the activation of caspases. Statins can augment the activation of caspase-9 and caspase-3.[9]
-
Disruption of Mitochondrial Function: The mevalonate pathway produces ubiquinone (Coenzyme Q10), a vital component of the mitochondrial respiratory chain.[13] Its depletion can lead to mitochondrial dysfunction and trigger the intrinsic apoptotic pathway.[14]
Troubleshooting Steps:
-
Confirm Apoptosis: Use an Annexin V/Propidium Iodide (PI) apoptosis assay followed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Measure Caspase Activity: Perform a caspase activity assay (e.g., for caspase-3/7) to confirm the activation of the apoptotic cascade.
-
Analyze BCL-2 Family Proteins: Use Western blotting to assess the expression levels of key apoptotic proteins like BCL-2, Bax, and cleaved PARP.
-
Rescue with Downstream Metabolites: As with proliferation issues, attempt to rescue the cells by supplementing with MVA, GGPP, or FPP to see if this prevents apoptosis.[15] Co-treatment with geranylgeraniol (B1671449) (GGOH) has been shown to rescue cells from zoledronate-induced apoptosis.[14]
Question 3: My cells show altered morphology and poor attachment after pathway manipulation. What could be the reason?
Possible Causes:
-
Cytoskeletal Disruption: The Rho family of small GTPases, which require geranylgeranylation to be active, are critical regulators of the actin cytoskeleton.[16] Inhibition of their prenylation can lead to cytoskeletal disorganization, affecting cell shape, adhesion, and motility.
-
General Cellular Stress: The observed morphological changes could be a sign of cellular stress preceding cell death.
Troubleshooting Steps:
-
Visualize the Cytoskeleton: Use immunofluorescence to stain for key cytoskeletal components like F-actin (using phalloidin) and microtubules (using an anti-tubulin antibody) to observe any changes in their organization.
-
Assess RhoA Activity: Perform a RhoA activation assay (pull-down assay) to determine if the activity of this GTPase is reduced in your treated cells.
-
Lower Inhibitor Concentration: The morphological changes might be an early indicator of toxicity. Try reducing the inhibitor concentration.
-
Rescue with GGPP: Since Rho GTPases are geranylgeranylated, supplementing the media with GGPP may restore normal morphology.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which mevalonate pathway inhibition affects cell growth?
Inhibition of the mevalonate pathway, primarily through blocking the HMG-CoA reductase (HMGCR) enzyme, depletes the cell of essential downstream products.[17] This has two major consequences:
-
Reduced Isoprenoid Synthesis: Lack of FPP and GGPP prevents the prenylation of small GTPases (like Ras, Rho, Rac), which are crucial for cell signaling pathways that control proliferation, survival, and cytoskeletal organization.[5][16]
-
Reduced Cholesterol Synthesis: Cholesterol is a vital component of cell membranes, and its depletion can affect membrane integrity, fluidity, and the function of membrane-associated proteins, ultimately impacting cell division.[2]
Q2: Are all cell types equally sensitive to mevalonate pathway inhibitors?
No, sensitivity can vary significantly. Cancer cells, particularly those with a high proliferation rate or specific mutations (e.g., in TP53), often exhibit increased dependence on the mevalonate pathway and are therefore more sensitive to its inhibition.[8] Furthermore, cells with a mesenchymal-like phenotype have been shown to be more sensitive to statins than those with an epithelial phenotype.[18] Normal, non-malignant cells are often less affected, especially at concentrations that are cytotoxic to cancer cells.[10][12]
Q3: Can I rescue the effects of pathway inhibition by adding cholesterol to the medium?
Generally, adding exogenous cholesterol is not sufficient to rescue the anti-proliferative or pro-apoptotic effects of mevalonate pathway inhibitors like statins.[5][15] This is because the depletion of non-sterol isoprenoids (FPP and GGPP) and the subsequent lack of protein prenylation are the dominant drivers of these effects.[5] Rescue is typically successful with the addition of mevalonate itself or with GGPP.[5][7][8]
Q4: How long should I wait after treatment to see an effect on cell growth?
The timeframe can vary depending on the cell type, the inhibitor used, and its concentration. However, effects on cell proliferation and the induction of apoptosis are often observable within 24 to 72 hours of treatment.[3][10] It is recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint for your specific experimental system.
III. Data Presentation
Table 1: Effects of Mevalonate Pathway Inhibitors on Cancer Cell Lines
| Inhibitor | Cell Line | Concentration | Duration | Effect | Reference |
| Simvastatin | Various Cancer Cells | 25 µM | 24 h | Induction of Apoptosis | [9] |
| Lovastatin | Various Cancer Cells | 25 µM | 24 h | Induction of Apoptosis | [9] |
| Atorvastatin | Various Cancer Cells | 25 µM | 24 h | Induction of Apoptosis | [9] |
| Simvastatin | Cancer Cells (unspecified) | 20 µM | 24-72 h | DNA Fragmentation, Bax ↑, BCL-2 ↓ | [10] |
| Lovastatin | Colon Cancer Cells (RKO) | 5 µM | 48 h | Suppressed Proliferation, G0/G1 Arrest | [3] |
| Lovastatin | Ovarian Cancer Cells (OVCAR5, SKOV3) | 10 µM | Not Specified | Anti-proliferative effect, rescued by GGPP | [8] |
IV. Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol measures cell viability by assessing the metabolic activity of mitochondria.
Materials:
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours.
-
Treat cells with various concentrations of the mevalonate pathway inhibitor. Include a vehicle-only control. Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Detection using Annexin V/PI Staining
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the inhibitor as desired.
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation agent like Trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot Analysis for Pathway-Related Proteins
This protocol allows for the detection of specific proteins to confirm pathway inhibition or downstream effects.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-PCNA, anti-BCL-2, anti-Bax, anti-cleaved-Caspase-3, anti-p-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Lyse treated and control cells with ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control.
V. Visualizations
Caption: The Mevalonate Pathway and Point of Inhibition by Statins.
Caption: Experimental Workflow for Troubleshooting Poor Cell Growth.
Caption: Logical Flow from Pathway Inhibition to Poor Cell Growth.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell cycle dependence on the mevalonate pathway: Role of cholesterol and non-sterol isoprenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]
- 7. In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mevalonate Pathway Antagonist Inhibits Proliferation of Serous Tubal Intraepithelial Carcinoma and Ovarian Carcinoma in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simvastatin inhibits cancer cell growth by inducing apoptosis correlated to activation of Bax and down-regulation of BCL-2 gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Statins, Bcl-2 and Apoptosis: Cell Death or Cell Protection? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mevalonate Pathway Analysis Service - Creative Proteomics [creative-proteomics.com]
- 14. mdpi.com [mdpi.com]
- 15. Targeting the Mevalonate Pathway to Overcome Acquired Anti-HER2 Treatment Resistance in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activation of the mevalonate pathway in response to anti-cancer treatments drives glioblastoma recurrences through activation of Rac-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 18. Statin-induced mevalonate pathway inhibition attenuates the growth of mesenchymal-like cancer cells that lack functional E-cadherin mediated cell cohesion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Recovery of Polar Mevalonate Pathway Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery and analysis of polar mevalonate (B85504) (MVA) pathway metabolites.
Introduction
The mevalonate (MVA) pathway is a critical metabolic route for the biosynthesis of a diverse array of essential biomolecules, including sterols (like cholesterol) and non-sterol isoprenoids (such as coenzyme Q10 and dolichols).[1] Accurate quantification of the polar intermediates in this pathway is crucial for understanding its regulation in various physiological and pathological states, including cancer and cardiovascular diseases.[2][3] However, the analysis of these polar metabolites, particularly the phosphorylated intermediates, presents significant challenges due to their high polarity, low intracellular concentrations, and potential for chelation.[4]
This guide offers practical solutions to common experimental hurdles, detailed protocols, and visual aids to facilitate successful analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of polar mevalonate pathway metabolites, providing potential causes and actionable solutions.
Issue 1: Low or No Analyte Signal in LC-MS/MS
Question: I am not detecting my target polar mevalonate pathway metabolites (e.g., Mevalonate-5-Phosphate, Isopentenyl Pyrophosphate) or the signal intensity is very low. What are the possible causes and how can I troubleshoot this?
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inefficient Metabolite Extraction | The high polarity of MVA intermediates can lead to poor recovery with standard organic solvent extraction. Optimize your extraction protocol. A common starting point is a cold solvent mixture such as 80% methanol (B129727). For phosphorylated intermediates, consider methods specifically designed for polar metabolites. |
| Metabolite Degradation | Phosphorylated intermediates can be unstable. Ensure rapid and effective quenching of metabolic activity immediately after sample collection. Snap-freezing in liquid nitrogen is a robust method.[5] Avoid repeated freeze-thaw cycles. |
| Poor Chromatographic Retention | The polar nature of these compounds leads to poor retention on traditional reversed-phase LC columns. Utilize a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase column with an ion-pairing agent in the mobile phase.[6] |
| Suboptimal Ionization in Mass Spectrometer | These metabolites often ionize more efficiently in negative ion mode. Ensure your mass spectrometer is set to the correct polarity. Optimize ion source parameters (e.g., spray voltage, gas flows, and temperatures) for your specific compounds. |
| Chemical Derivatization Needed | For some challenging metabolites, chemical derivatization can improve chromatographic retention and detection sensitivity.[4][7] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: My chromatographic peaks for polar MVA metabolites are tailing or fronting, leading to inaccurate quantification. What can I do to improve peak shape?
Possible Causes and Solutions:
| Cause | Recommended Action |
| Secondary Interactions with Column | Residual silanol (B1196071) groups on silica-based columns can cause peak tailing for polar, acidic compounds.[8] Ensure your mobile phase pH is appropriate for your analytes and column. The addition of a buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, to your mobile phase can help mitigate these interactions.[9] |
| Sample Solvent Mismatch | Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[10] Ideally, the sample should be dissolved in a solvent that matches the initial mobile phase conditions.[8] |
| Column Overload | Injecting too much sample can lead to peak fronting. Try diluting your sample or reducing the injection volume. |
| Extra-Column Volume | Excessive tubing length or poorly made connections can lead to peak broadening and tailing.[8] Ensure all fittings are secure and tubing is cut to the appropriate length. |
Experimental Protocols
Protocol 1: Quenching and Extraction of Polar MVA Metabolites from Adherent Mammalian Cells
This protocol provides a general framework for the rapid quenching and extraction of polar metabolites from adherent cell cultures.
Materials:
-
Ice-cold 0.9% NaCl solution
-
Liquid nitrogen
-
Pre-chilled (-80°C) extraction solvent: 80% methanol in water
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Culture: Grow adherent cells in a 6-well plate to the desired confluency.
-
Media Removal: Aspirate the cell culture medium completely.
-
Washing: Quickly wash the cells by adding 1 mL of ice-cold 0.9% NaCl to each well and then immediately aspirating the wash solution. This step should be performed rapidly to minimize metabolite leakage.
-
Quenching: Immediately place the 6-well plate on a bed of dry ice or in a liquid nitrogen bath to flash-freeze the cells and halt metabolic activity.
-
Metabolite Extraction:
-
Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.
-
Using a pre-chilled cell scraper, scrape the cells in the extraction solvent.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
-
Cell Lysis: Vortex the tubes vigorously for 1 minute.
-
Centrifugation: Centrifuge the lysate at >13,000 x g for 10-15 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
Sample Storage: Store the extracts at -80°C until LC-MS/MS analysis. For long-term storage, it is advisable to dry the extract under a stream of nitrogen or using a vacuum concentrator and store the dried pellet at -80°C. Reconstitute in a suitable solvent prior to analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Mevalonate in Plasma
This protocol is adapted for the cleanup and concentration of mevalonate from plasma samples prior to LC-MS/MS analysis.
Materials:
-
Plasma sample
-
Internal standard (e.g., Mevalonate-D7)
-
Hydrochloric acid
-
Ammonium hydroxide (B78521)
-
SPE cartridges (e.g., C18)
-
SPE manifold
Procedure:
-
Sample Preparation:
-
To 500 µL of plasma, add a known amount of internal standard (e.g., 20 ng of Mevalonate-D7).
-
Acidify the sample with hydrochloric acid to convert mevalonate to its lactone form, which is less polar and better retained on a C18 column.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge by passing a suitable organic solvent (e.g., methanol) followed by water.
-
-
Sample Loading:
-
Load the acidified plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with water to remove salts and other polar interferences.
-
-
Elution:
-
Elute the mevalonolactone (B1676541) from the cartridge with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Hydrolysis and Reconstitution:
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the dried sample in a solution of ammonium hydroxide (e.g., 0.2%) to convert the mevalonolactone back to the open-acid form of mevalonate for LC-MS/MS analysis.
-
Data Presentation
The following tables provide an overview of typical analytical parameters for the LC-MS/MS analysis of key polar mevalonate pathway intermediates. Note that these values can vary depending on the specific instrumentation and experimental conditions.
Table 1: Example LC-MS/MS Parameters for Selected Polar MVA Metabolites
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Mevalonate (MVA) | 147.1 | 59.1 | Negative |
| Mevalonate-5-Phosphate (MVAP) | 227.0 | 79.0 | Negative |
| Mevalonate-5-Pyrophosphate (MVAPP) | 307.0 | 79.0 | Negative |
| Isopentenyl Pyrophosphate (IPP) | 245.0 | 79.0 | Negative |
| Dimethylallyl Pyrophosphate (DMAPP) | 245.0 | 79.0 | Negative |
Table 2: Reported Limits of Quantification (LOQ) for MVA Metabolites
| Metabolite | LOQ | Analytical Method | Reference |
| Mevalonate (MVA) | 2.5 ng/mL (in plasma) | LC-MS/MS with SPE | Thermo Fisher Scientific Application Note 505 |
| Mevalonate-5-Phosphate (MVAP) | 5.0 fmol (on column) | UPLC-MS/MS with derivatization | [7] |
| Isoprenoid Pyrophosphates (IPP, GPP, FPP, GGPP) | 0.1–4.2 µmol/L | HPLC-MS/MS | [11] |
Mandatory Visualizations
Caption: The Mevalonate Pathway highlighting the polar intermediates.
Caption: Troubleshooting workflow for low analyte signal.
Frequently Asked Questions (FAQs)
Q1: What is the best quenching method for polar mevalonate pathway metabolites?
A1: Rapidly stopping all enzymatic activity is critical to prevent the degradation of these metabolites. Snap-freezing the cells or tissue in liquid nitrogen is often considered the gold standard as it provides the fastest and most complete cessation of metabolism.[5] Quenching with cold solvents like methanol can also be effective, but there is a risk of metabolite leakage, especially for membrane-permeable compounds.[12]
Q2: Can I use a standard reversed-phase C18 column for my analysis?
A2: While it is possible with the use of ion-pairing agents, it is often challenging. The high polarity of the phosphorylated intermediates of the mevalonate pathway results in poor retention on standard C18 columns. A hydrophilic interaction liquid chromatography (HILIC) column is generally more suitable for retaining and separating these polar compounds.[6]
Q3: My recovery of phosphorylated intermediates is still low even after optimizing extraction. What else can I try?
A3: Phosphorylated compounds can chelate with divalent cations, which can be present in your sample or introduced during sample preparation. The addition of a chelating agent like EDTA to your extraction solvent may help to improve recovery. Also, ensure that all surfaces the sample comes into contact with are free from metal contamination.
Q4: How can I quantify both Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP) when they are isomers?
A4: Quantifying these isomers is challenging as they have the same mass and often similar fragmentation patterns in MS/MS. Chromatographic separation is essential. A well-optimized LC method, potentially with a long gradient and a suitable column, is required to resolve IPP and DMAPP.[4]
Q5: What are the most common rate-limiting steps in the mevalonate pathway that I should be aware of when interpreting my data?
A5: The conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, is the primary rate-limiting and regulated step in the pathway.[1] This is the target of statin drugs. Therefore, changes in the levels of metabolites upstream or downstream of this step can provide insights into the activity of HMG-CoA reductase.
References
- 1. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]
- 2. zefsci.com [zefsci.com]
- 3. The Mevalonate Pathway, a Metabolic Target in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mevalonic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of quenching methods for metabolite recovery in photoautotrophic Synechococcus sp. PCC 7002 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Statin-Mediated Mevalonate Pathway Inhibition for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between statins is critical for both therapeutic application and novel drug design. This guide provides an objective comparison of various statins, focusing on their potency in inhibiting the mevalonate (B85504) pathway, supported by experimental data and detailed protocols.
Introduction to Statins and the Mevalonate Pathway
Statins are a class of drugs that competitively inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway.[1] This pathway is a critical metabolic cascade responsible for the synthesis of cholesterol and various non-sterol isoprenoids essential for numerous cellular functions.[2][3] By inhibiting HMG-CoA reductase, statins effectively lower cholesterol levels and also impact the synthesis of downstream products like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are vital for post-translational modification of signaling proteins.[4][5] These cholesterol-independent or "pleiotropic" effects are a significant area of research.[6]
Statins are available in active hydroxy acid form or as inactive lactones, which are converted to the active acid form in the body.[7] They can also be categorized based on their solubility: lipophilic (fat-soluble) statins like atorvastatin (B1662188), simvastatin, and lovastatin (B1675250) can readily diffuse across cell membranes, while hydrophilic (water-soluble) statins like pravastatin (B1207561) and rosuvastatin (B1679574) are more hepatoselective and require active transport to enter cells.[8][9]
Comparative Analysis of Statin Potency
The inhibitory potency of statins is typically measured by their half-maximal inhibitory concentration (IC50), with a lower IC50 value indicating greater potency. The following table summarizes the IC50 values for several common statins against HMG-CoA reductase, derived from a consistent experimental setup to ensure comparability.
Table 1: In Vitro IC50 Values of Common Statins for HMG-CoA Reductase Inhibition
| Statin / Metabolite | IC50 (nM) |
| Pitavastatin (B1663618) | 3.2 |
| Rosuvastatin | 3.9 |
| 3R,5S-fluvastatin | 4.9 |
| Simvastatin acid | 5.8 |
| Atorvastatin | 10.5 |
| 2-hydroxyatorvastatin | 12.1 |
| Pravastatin | 20.1 |
| 4-hydroxyatorvastatin | 63.5 |
| 3S,5R-fluvastatin | >1000 |
Data sourced from a study utilizing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay.[1]
The data clearly indicates that pitavastatin and rosuvastatin are the most potent inhibitors of HMG-CoA reductase in this in vitro setting.[1] It is also noteworthy that metabolites of atorvastatin show differing inhibitory activity, and the stereoisomer of fluvastatin (B1673502) (3S,5R-fluvastatin) is largely inactive.[7]
Experimental Protocols for Assessing Statin Activity
Accurate determination of statin potency is crucial. Below are detailed methodologies for key experiments.
3.1. HMG-CoA Reductase Activity Assay (Spectrophotometric Method)
This in vitro assay measures the enzymatic activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.[10]
Principle: The enzymatic reaction is as follows: HMG-CoA + 2 NADPH + 2H+ → Mevalonate + 2 NADP+ + CoA-SH
The rate of NADPH consumption is directly proportional to the enzyme's activity.
Materials:
-
HMG-CoA Reductase Assay Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.8)[11]
-
Recombinant HMG-CoA reductase enzyme[10]
-
HMG-CoA substrate solution[10]
-
NADPH solution[10]
-
Statin solutions of varying concentrations
-
96-well UV-transparent microplate[11]
-
Spectrophotometer capable of kinetic measurements at 340 nm[1]
Procedure:
-
Reagent Preparation: Prepare working solutions of HMG-CoA reductase, HMG-CoA, and NADPH in the assay buffer. Prepare serial dilutions of the statin to be tested.[1]
-
Reaction Setup: In a 96-well plate, add the assay buffer, NADPH solution, and the statin solution (or vehicle control) to each well.[10]
-
Substrate Addition: Add the HMG-CoA solution to each well to initiate the reaction.[11]
-
Enzyme Addition: Start the reaction by adding the HMG-CoA reductase enzyme solution.[1]
-
Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-set to 37°C. Measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 20-30 seconds) for 10-20 minutes.[1]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration.[1]
-
Determine the percentage of inhibition for each statin concentration relative to the vehicle control.[10]
-
Plot the percent inhibition against the logarithm of the statin concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
-
3.2. Cellular Cholesterol Synthesis Assay
This assay assesses the effect of statins on cholesterol synthesis within a cellular context.
Principle: Cells are incubated with a radiolabeled precursor (e.g., [14C]-acetate), and the incorporation of the radiolabel into newly synthesized cholesterol is measured.
Materials:
-
Cell line (e.g., HepG2 human hepatoma cells)
-
Cell culture medium and supplements
-
Statin solutions
-
[14C]-acetate
-
Lysis buffer
-
Solvents for lipid extraction (e.g., hexane/isopropanol)
-
Thin-layer chromatography (TLC) system
-
Scintillation counter
Procedure:
-
Cell Culture: Plate cells and allow them to adhere overnight.
-
Statin Treatment: Treat cells with varying concentrations of statins for a specified period (e.g., 24 hours).
-
Radiolabeling: Add [14C]-acetate to the culture medium and incubate for a further period (e.g., 2-4 hours).
-
Cell Lysis and Lipid Extraction: Wash the cells, lyse them, and extract the lipids using an appropriate solvent system.
-
Separation and Quantification: Separate the extracted lipids using TLC. Visualize the cholesterol spots (e.g., with iodine vapor) and scrape the corresponding silica (B1680970).
-
Measurement: Quantify the radioactivity in the scraped silica using a scintillation counter.
-
Data Analysis: Determine the effect of each statin concentration on the rate of cholesterol synthesis and calculate the IC50 value.
Downstream Effects of Mevalonate Pathway Inhibition
Inhibition of HMG-CoA reductase affects the entire mevalonate pathway, leading to a reduction in non-sterol isoprenoid intermediates like FPP and GGPP.[12] These molecules are crucial for protein prenylation, a post-translational modification essential for the function of small GTPases like Ras, Rho, and Rac.[4] The differential effects of statins on these downstream pathways can have significant biological consequences.
Rescue experiments in cancer cell lines have shown that the growth-inhibitory effects of statins can often be reversed by the addition of mevalonate or GGPP, but not by FPP or cholesterol.[13][14] This suggests that the depletion of geranylgeranylated proteins is a key mechanism for the anti-proliferative effects of statins in these contexts.[15]
Table 2: Impact of Mevalonate Pathway Intermediates on Statin-Induced Effects
| Statin | Cell Line | Observed Effect | Rescued by | Not Rescued by |
| Simvastatin | Mouse Ovarian Cancer | Apoptosis | Mevalonate, GGPP | Cholesterol, FPP |
| Pitavastatin | Human Glioblastoma | Growth Inhibition, Cell Death | Mevalonate, GGPP | Cholesterol, FPP |
| Simvastatin | Human Breast Cancer | Apoptosis, Growth Inhibition | Mevalonate, FPP, GGPP | - |
Data compiled from multiple studies.[13][14][16]
The ability of different isoprenoids to rescue statin-induced effects can vary between cell types, highlighting the complexity of these signaling pathways.
Visualizations of Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Figure 1: The Mevalonate Pathway and Statin Inhibition. This diagram illustrates the key enzymatic steps in the synthesis of cholesterol and non-sterol isoprenoids, highlighting the inhibitory action of statins on HMG-CoA reductase.
Figure 2: Workflow for HMG-CoA Reductase Inhibition Assay. This diagram outlines the key steps involved in the spectrophotometric assay used to determine the inhibitory potency of statins.
Conclusion
The selection of a statin for research or therapeutic development requires careful consideration of its intrinsic potency, physicochemical properties, and its impact on downstream mevalonate pathway products. While in vitro IC50 values provide a direct measure of enzyme inhibition, the ultimate biological effect is a complex interplay of the drug's pharmacokinetics and its influence on cellular signaling cascades. Pitavastatin and rosuvastatin demonstrate the highest in vitro potency against HMG-CoA reductase. Furthermore, the downstream effects on protein prenylation, particularly the depletion of GGPP, appear to be a critical mechanism for the pleiotropic effects of statins observed in various disease models. Future research should continue to explore these differential effects to optimize the therapeutic application of existing statins and guide the development of new, more targeted mevalonate pathway inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoprenoids as mediators of the biological effects of statins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PLEIOTROPIC EFFECTS OF STATINS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoprenoid Metabolism and the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [helda.helsinki.fi]
- 8. Hydrophilic or Lipophilic Statins? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meded101.com [meded101.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Simvastatin-mediated enhancement of long-term potentiation is driven by farnesyl-pyrophosphate depletion and inhibition of farnesylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. escholarship.org [escholarship.org]
- 16. Simvastatin-induced breast cancer cell death and deactivation of PI3K/Akt and MAPK/ERK signalling are reversed by metabolic products of the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mevalonate and Non-Mevalonate Pathways in Plants
For Researchers, Scientists, and Drug Development Professionals
Isoprenoids, a vast and diverse class of organic molecules, play crucial roles in plant physiology, from hormone signaling and photosynthesis to defense against herbivores and pathogens. The biosynthesis of all isoprenoids originates from two fundamental five-carbon building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In a fascinating example of metabolic compartmentalization, plants utilize two distinct and independent pathways to produce these essential precursors: the mevalonate (B85504) (MVA) pathway and the non-mevalonate, or 2-C-methyl-D-erythritol 4-phosphate (MEP), pathway.[1][2] Understanding the intricacies of these pathways, their regulation, and their interplay is paramount for advancements in crop improvement, metabolic engineering, and the development of novel herbicides and pharmaceuticals.
This guide provides an objective comparison of the MVA and MEP pathways in plants, supported by experimental data, detailed methodologies for their study, and illustrative diagrams to clarify their complex operations.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative and qualitative differences between the mevalonate and non-mevalonate pathways in plants.
| Feature | Mevalonate (MVA) Pathway | Non-mevalonate (MEP) Pathway |
| Subcellular Localization | Cytosol and Endoplasmic Reticulum[1][3] | Plastids[1][3] |
| Starting Precursors | 3 x Acetyl-CoA[1] | Pyruvate and Glyceraldehyde 3-phosphate[4] |
| Key Rate-Limiting Enzyme | 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR)[3][5] | 1-deoxy-D-xylulose 5-phosphate synthase (DXS)[3][4] |
| Kinetic Parameters of Key Enzyme | HMGR (from Streptococcus pneumoniae) Km (NADPH): 28.9 ± 5.1 µMkcat (NADPH): 6.85 ± 0.3 s⁻¹Catalytic Efficiency (kcat/Km): 2.4 x 10⁵ M⁻¹s⁻¹[6] | DXS (from Populus trichocarpa) kcat: ~0.5 s⁻¹[4] |
| Primary Products | Sesquiterpenes (e.g., farnesol), triterpenes (e.g., sterols, brassinosteroids), polyterpenes, and the prenyl chains of ubiquinone.[2][7] | Monoterpenes (e.g., menthol, limonene), diterpenes (e.g., gibberellins, taxol), tetraterpenes (e.g., carotenoids), and the side chains of chlorophylls (B1240455) and plastoquinone.[2][7] |
| Specific Inhibitors | Lovastatin (Mevinolin), Statins[8][9] | Fosmidomycin (B1218577), Clomazone[1][8] |
| Pathway Crosstalk Example | In Arabidopsis thaliana seedlings treated with lovastatin, a transient decrease in MVA-derived sterols was accompanied by a transient increase in MEP-derived carotenoids and chlorophylls, suggesting a compensatory flux from the MEP pathway.[8] | Treatment of Arabidopsis thaliana seedlings with fosmidomycin led to a dramatic decrease in MEP-derived chlorophylls and carotenoids, while a transient increase in MVA-derived sterols was observed.[8] |
| Quantitative Contribution | In dolichol biosynthesis in Coluria geoides hairy roots, the MVA pathway is the sole contributor to the final α-terminal isoprene (B109036) units, while the initial units are of mixed origin.[2] | In dolichol biosynthesis in Coluria geoides hairy roots, approximately 40-50% of the isoprene units (6-8 units per molecule) are derived from the MEP pathway.[2] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the core steps of the mevalonate and non-mevalonate pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Network analysis of the MVA and MEP pathways for isoprenoid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Feedback Inhibition of Deoxy-d-xylulose-5-phosphate Synthase Regulates the Methylerythritol 4-Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization and Function of 3-Hydroxy-3-Methylglutaryl-CoA Reductase in Populus trichocarpa: Overexpression of PtHMGR Enhances Terpenoids in Transgenic Poplar - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural features and domain movements controlling substrate binding and cofactor specificity in class II HMG-CoA reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-deoxy-D-xylulose-5-phosphate synthase - Wikipedia [en.wikipedia.org]
- 8. Crosstalk between cytosolic and plastidial pathways of isoprenoid biosynthesis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lovastatin alters the isoprenoid biosynthetic pathway in acute myelogenous leukemia cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Mevalonic Acid Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of common methods for the quantification of mevalonic acid (MVA), a key biomarker for cholesterol biosynthesis. Understanding the performance of different analytical techniques is crucial for accurate assessment in both research and clinical settings. This document compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays, offering a detailed look at their performance metrics and experimental protocols.
Quantitative Performance Comparison
The selection of an appropriate MVA quantification method depends on the specific requirements of the study, such as sensitivity, sample throughput, and the nature of the biological matrix. The following table summarizes the key performance characteristics of the most prevalent methods.
| Parameter | LC-MS/MS | GC-MS | Enzymatic Assay |
| Limit of Detection (LOD) | 0.1 ng/mL[1] - 2 pg[2] | 100 pg/mL[3] | 0.4 ng/mL[4][5] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[6] - 2.5 ng/mL[2] | 7.5 ng/mL[7] | 0.4 ng/mL[4][5] |
| Linearity (Upper Limit) | 25 ng/mL[8] - 250 ng/mL[2] | 300 ng/ml[7] | 44 ng/mL[4][5] |
| Intra-assay Precision (%CV) | 2.2% - 7.0%[1][8] | 5.11%[3] | 0.8% - 3.1%[4] |
| Inter-assay Precision (%CV) | 6.1% - 9%[1][8] | 7.7%[3] | 0.8% (between-day)[4] |
| Recovery | ~98%[1] | >76% | Not explicitly stated |
| Sample Throughput | High | Moderate | High |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become a widely adopted method for MVA quantification due to its high sensitivity and specificity.
Sample Preparation: A common procedure involves the conversion of MVA to this compound lactone (MVAL) under acidic conditions, which improves extraction efficiency and chromatographic performance.[1][2] A typical protocol includes:
-
Acidification: Plasma or serum samples are acidified (e.g., with hydrochloric acid) to facilitate the conversion of mevalonate (B85504) to mevalonolactone (B1676541).[2]
-
Extraction: The analyte is extracted from the biological matrix using either liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2][8][9]
-
Reconstitution: The extracted sample is evaporated to dryness and reconstituted in a suitable solvent, often the initial mobile phase, for injection into the LC-MS/MS system.[8] In some protocols, the pH is adjusted back to a basic condition to revert the lactone to the open-chain mevalonate form before injection.[2]
Instrumentation and Analysis:
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is typically used for separation.[8]
-
Mass Spectrometry: A tandem mass spectrometer, often in positive or negative electrospray ionization (ESI) mode, is used for detection and quantification.[1][10] Multiple reaction monitoring (MRM) is employed to ensure high specificity by monitoring a specific precursor-to-product ion transition for MVA and its internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic and robust method for the quantification of small volatile molecules like MVA.
Sample Preparation:
-
Lactonization: Similar to LC-MS/MS, MVA in urine or plasma is converted to its lactone form by incubation at an acidic pH.[7]
-
Extraction: The mevalonolactone is then extracted from the sample.
-
Derivatization (optional but common): To improve volatility and thermal stability for GC analysis, the extracted MVAL may be derivatized.
Instrumentation and Analysis:
-
Gas Chromatography: A capillary GC column is used to separate MVAL from other components in the sample extract.
-
Mass Spectrometry: The mass spectrometer is typically operated in electron impact (EI) or chemical ionization (CI) mode for detection. Selected ion monitoring (SIM) is used to enhance sensitivity and specificity by focusing on characteristic ions of MVAL.
Enzymatic Assay
Enzymatic assays offer a high-throughput and often simpler alternative to mass spectrometry-based methods.
Assay Principle: A highly sensitive enzymatic assay has been developed based on an enzyme cycling reaction involving HMG-CoA reductase (HMGR) and mevalonate kinase (MVK) for specificity.[4][5]
-
MVA participates in a cycling reaction catalyzed by HMGR, leading to the production of thio-NADH.
-
The rate of thio-NADH production is measured by the change in absorbance at 405 nm, which is proportional to the MVA concentration.[4][5]
-
To ensure specificity, a parallel reaction is run with the addition of MVK, which phosphorylates MVA, preventing it from participating in the HMGR cycling reaction. The difference in absorbance between the two reactions is used to calculate the specific MVA concentration.[4]
Procedure: The assay is typically performed in a microplate format, making it suitable for high-throughput screening. Serum samples are incubated with the reaction mixture containing the necessary enzymes and substrates, and the change in absorbance is monitored over time.
Visualizations
Biological Pathway
Caption: The Mevalonate Pathway, highlighting the rate-limiting step catalyzed by HMG-CoA reductase.
Experimental Workflows
Caption: A typical workflow for the quantification of this compound using LC-MS/MS.
Caption: An overview of the experimental workflow for this compound analysis by GC-MS.
Caption: A simplified workflow for the enzymatic quantification of this compound.
References
- 1. Liquid chromatography-tandem mass spectrometry method for the measurement of serum this compound: a novel marker of hydroxymethylglutaryl coenzyme A reductase inhibition by statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Quantitation of plasma this compound using gas chromatography-electron capture mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An ultrasensitive enzymatic method for measuring this compound in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An ultrasensitive enzymatic method for measuring this compound in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The validation of a simple LC/MS/MS method for determining the level of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of the LC-MS/MS method for the quantification of this compound in human plasma and determination of the matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Mevalonic Acid Levels: A Comparative Analysis in Healthy vs. Diseased Tissues
For Researchers, Scientists, and Drug Development Professionals
The mevalonate (B85504) (MVA) pathway is a critical metabolic route responsible for the synthesis of cholesterol and a variety of non-sterol isoprenoids. These molecules are essential for numerous cellular functions. Emerging evidence indicates a significant dysregulation of this pathway in various diseases, most notably in cancer, where an elevated flux through the MVA pathway is often observed. This guide provides a comparative overview of mevalonic acid pathway activity in healthy versus diseased tissues, supported by experimental data and detailed methodologies.
Quantitative Data Summary
Direct quantitative measurements of this compound concentrations in solid tissues are not widely reported in publicly available literature. However, the activity of the mevalonate pathway can be inferred from the expression levels of its rate-limiting enzymes, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR) and 3-hydroxy-3-methylglutaryl-CoA synthase 1 (HMGCS1). Below is a summary of studies that have compared the expression of these enzymes in cancerous tissue versus adjacent healthy tissue.
| Tissue Type | Disease | Biomarker | Method | Comparison Finding in Diseased vs. Healthy Tissue | Reference(s) |
| Breast | Breast Cancer | HMGCR, HMGCS1, MVD, FDPS, ACAT2, MVK mRNA | Meta-analysis of microarray data | High mRNA levels of MVA pathway genes correlate with poor prognosis. | [1] |
| Breast | Breast Cancer | HMGCR Protein | In vivo tumorigenesis | HMGCR is important for primary tumorigenesis, angiogenesis, and cell survival. | [2] |
| Colon | Colon Cancer | Mevalonate Pathway Enzyme mRNA | RNA Expression Analysis | Higher RNA expression of multiple mevalonate pathway enzymes in cancer tissue. | [3] |
| Colon | Colon Cancer | HMGCS1, HMGCR Protein | Western Blot, Immunohistochemistry | Higher protein levels of HMGCS1 and HMGCR in cancer tissue. | [3] |
| Glioblastoma | Glioblastoma | Mevalonate Pathway Enzyme mRNA | qRT-PCR | Upregulation of gene expression in response to radiation in combination with QTP. | [4] |
| Glioblastoma | Glioblastoma | Total and Free Cholesterol | Quantification in tumor tissue | Significantly upregulated in response to radiation and QTP combination therapy. | [4][5] |
MVD: Mevalonate Diphosphate Decarboxylase; FDPS: Farnesyl Pyrophosphate Synthase; ACAT2: Acetoacetyl-CoA Thiolase 2; MVK: Mevalonate Kinase; QTP: Quetiapine
Signaling Pathways
The mevalonate pathway is intricately linked with cellular signaling networks. In healthy cells, its activity is tightly regulated. However, in diseased states such as cancer, oncogenic signaling pathways can lead to its upregulation.
Figure 1. A simplified diagram of the mevalonate metabolic pathway.
In cancer, several factors can contribute to the upregulation of the mevalonate pathway, leading to increased production of mevalonate and its derivatives which support tumor growth and survival.
Figure 2. Dysregulation of the mevalonate pathway in cancer.
Experimental Protocols
The following section details a representative workflow for the quantification of this compound in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.
Protocol: Quantification of this compound in Tissue by LC-MS/MS
1. Tissue Sample Preparation
-
Homogenization:
-
Excise and weigh the frozen tissue sample (typically 50-100 mg).
-
Place the tissue in a homogenization tube containing ceramic beads and an appropriate volume of ice-cold lysis buffer (e.g., 6 M Guanidinium Chloride, 10 mM TCEP, 40 mM CAA, 100 mM Tris pH 8.5).[6]
-
Homogenize the tissue using a bead beater instrument until the tissue is completely disrupted.[6]
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant for further processing.
-
-
Protein Precipitation:
-
To the supernatant, add a precipitating agent such as ice-cold acetonitrile (B52724) or methanol.
-
Vortex the mixture and incubate at low temperature to facilitate protein precipitation.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the this compound.
-
2. Sample Extraction and Derivatization (if necessary)
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge with an appropriate solvent.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge to remove impurities.
-
Elute the this compound using a suitable elution solvent.
-
-
Derivatization (Optional but often recommended for improved chromatographic performance):
-
Chemical derivatization can be employed to improve the retention and detection of this compound.[7]
-
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column or a specialized column for polar compounds is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Flow Rate: A flow rate suitable for the column dimensions is used.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is used to ionize the this compound.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and a stable isotope-labeled internal standard are monitored.
-
4. Data Analysis
-
The concentration of this compound in the tissue sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.
Figure 3. Experimental workflow for tissue this compound analysis.
Conclusion
The available evidence strongly suggests that the mevalonate pathway is significantly upregulated in various diseased tissues, particularly in cancer, when compared to their healthy counterparts. This is primarily indicated by the increased expression of key pathway enzymes. This upregulation contributes to several hallmarks of cancer, including increased proliferation and survival. While direct quantitative data on this compound concentrations in tissues remains sparse, the consistent findings on enzyme expression provide a solid foundation for targeting the mevalonate pathway as a therapeutic strategy in oncology and potentially other diseases characterized by its dysregulation. Further research focusing on the direct quantification of this compound and other pathway intermediates in tissues will be invaluable for a more complete understanding of its role in disease pathogenesis.
References
- 1. Dysregulation of the mevalonate pathway promotes transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mevalonate pathway contributes to breast primary tumorigenesis and lung metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of the mevalonate pathway in response to anti-cancer treatments drives glioblastoma recurrences through activation of Rac-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Tissue Sample Preparation for LC-MS Analysis [protocols.io]
- 7. Mutant p53 disrupts mammary tissue architecture via the mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Validation of HMG-CoA Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of various HMG-CoA reductase inhibitors, commonly known as statins. The information presented is supported by experimental data from preclinical and clinical studies, offering valuable insights for the evaluation and development of novel cholesterol-lowering therapies.
Introduction
HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for the endogenous synthesis of cholesterol.[1][2] Statins are a class of drugs that act as competitive inhibitors of HMG-CoA reductase, thereby reducing the production of cholesterol in the liver.[2][3] This action leads to an upregulation of low-density lipoprotein (LDL) receptors on liver cells, which in turn increases the clearance of LDL cholesterol ("bad cholesterol") from the bloodstream.[1] The in vivo validation of these inhibitors is crucial to determine their efficacy and safety before they can be considered for clinical use.
Comparative Efficacy of HMG-CoA Reductase Inhibitors
The primary measure of in vivo efficacy for HMG-CoA reductase inhibitors is their ability to lower plasma LDL cholesterol levels. The following tables summarize comparative data for some of the most commonly prescribed statins.
Table 1: In Vitro HMG-CoA Reductase Inhibition
| Compound | IC50 (nM) |
| Rosuvastatin | 5.4 |
| Atorvastatin | 8.2 |
| Simvastatin | 11.2 |
| Fluvastatin | 28 |
| Pravastatin | 44.1 |
| Lovastatin | 44.1 |
| IC50 represents the concentration of the inhibitor required to reduce the activity of the HMG-CoA reductase enzyme by 50%. A lower IC50 value indicates a higher potency. |
Table 2: In Vivo Cholesterol Reduction in Preclinical Models
| Statin | Animal Model | Diet | Dosage | Duration | Total Cholesterol Reduction (%) | LDL-C Reduction (%) |
| Simvastatin | ApoE-/- Mice | Not specified | 100 mg/kg | Not specified | 23% | Not specified |
| Rosuvastatin | Wistar Rats | Isoproterenol-induced | 10 mg/kg/day | 12 weeks | Significant protection | Significant protection |
| Atorvastatin | Wistar Rats | Isoproterenol-induced | 10 mg/kg/day | 12 weeks | Significant protection | Significant protection |
| Simvastatin | Guinea Pigs | High dose | Not specified | Not specified | Strong reduction | Strong reduction |
Table 3: Comparison of Rosuvastatin and Atorvastatin in High-Risk Patients
| Parameter | Rosuvastatin (10 mg) | Atorvastatin (20 mg) | p-value |
| Mean LDL-C Reduction (%) | -44.6% | -42.7% | < 0.05 |
| NCEP ATP III LDL-C Goal Achievement (%) | 68.8% | 62.5% | < 0.05 |
| 2003 European LDL-C Goal Achievement (%) | 68.0% | 63.3% | < 0.05 |
Signaling Pathway and Experimental Workflow
HMG-CoA Reductase Signaling Pathway
The following diagram illustrates the central role of HMG-CoA reductase in cholesterol biosynthesis and the mechanism of action of statins.
References
A Comparative Analysis of the Mevalonate Pathway Across Different Species: A Guide for Researchers
The mevalonate (B85504) (MVA) pathway is a fundamental metabolic route essential for the biosynthesis of a vast array of isoprenoids and sterols crucial for cellular function across all domains of life. This guide provides a comparative analysis of the mevalonate pathway in mammals, plants, fungi, and bacteria, offering insights into its variations, quantitative differences, and the experimental methodologies used for its study. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals working in related fields.
The Mevalonate Pathway: An Overview
The mevalonate pathway commences with acetyl-CoA and culminates in the production of two five-carbon building blocks: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)[1]. These molecules are the universal precursors for the synthesis of over 30,000 known isoprenoids, including cholesterol, steroid hormones, vitamin K, coenzyme Q10, and carotenoids[1]. The pathway is a critical target for various drugs, most notably statins, which inhibit the rate-limiting enzyme HMG-CoA reductase to lower cholesterol levels[1].
Comparative Analysis of the Mevalonate Pathway Across Species
While the upper mevalonate pathway, which converts acetyl-CoA to mevalonate, is largely conserved, significant variations exist in the lower pathway and in the overall strategy for isoprenoid precursor biosynthesis across different kingdoms of life.
Mammals: In mammalian cells, the mevalonate pathway is the sole route for isoprenoid biosynthesis and is tightly regulated to maintain cholesterol homeostasis[2]. The pathway is primarily cytosolic, with HMG-CoA synthase existing in both cytosolic and mitochondrial isoforms, each playing distinct roles in cholesterol synthesis and ketogenesis, respectively[3][4].
Plants: Plants possess both the mevalonate pathway, located in the cytosol and endoplasmic reticulum, and the methylerythritol phosphate (B84403) (MEP) pathway, which operates in plastids[1]. This compartmentalization allows for the specialized synthesis of different classes of isoprenoids. The MVA pathway in plants is crucial for the production of sesquiterpenes, triterpenes (including brassinosteroids), and sterols[5][6].
Fungi: Similar to mammals, fungi primarily rely on the mevalonate pathway for the synthesis of essential sterols, such as ergosterol, and other isoprenoids[7]. The regulation of the fungal MVA pathway shares similarities with that of mammals and is a key target for antifungal drugs.
Bacteria: The presence of the mevalonate pathway in bacteria is more varied. While most bacteria utilize the MEP pathway, some Gram-positive cocci, such as Staphylococcus and Streptococcus, possess a functional mevalonate pathway that is essential for their viability[8]. This makes the bacterial MVA pathway an attractive target for novel antibiotics.
Archaea: Archaea utilize a modified version of the mevalonate pathway. While the upper part of the pathway is similar, the lower part exhibits distinct enzymatic steps for the conversion of mevalonate to IPP[1].
Quantitative Data Presentation
The following tables summarize available quantitative data on the kinetic parameters of key enzymes and the concentrations of key metabolites in the mevalonate pathway across different species.
Table 1: Comparative Kinetic Parameters of Mevalonate Pathway Enzymes
| Enzyme | Organism | Substrate(s) | Km (µM) | kcat (s-1) | Reference(s) |
| HMG-CoA Synthase | Human (cytosolic) | Acetyl-CoA | - | - | [3] |
| Human (mitochondrial) | Acetyl-CoA | - | - | [3] | |
| HMG-CoA Reductase | Pseudomonas mevalonii | HMG-CoA | 20 | - | |
| Staphylococcus aureus | HMG-CoA | 4.3 | - | ||
| Human | HMG-CoA | 4 | - | ||
| Mevalonate Kinase | Saccharomyces cerevisiae | Mevalonate | 73 | - | |
| Methanocella paludicola | Mevalonate | 15.0 ± 0.5 | - | ||
| Methanosaeta concilii | Mevalonate | 17.0 ± 0.5 | - | ||
| Phosphomevalonate Kinase | Streptococcus pneumoniae | Phosphomevalonate | 4.2 | 3.4 | [9] |
| ATP | 74 | 3.4 | [9] | ||
| Saccharomyces cerevisiae | Phosphomevalonate | 880 | 5.33 (µmol/min/mg) | [10] | |
| ATP | 74.3 | 5.33 (µmol/min/mg) | [10] | ||
| Pig (liver) | Phosphomevalonate | 12 | 51 (µmol/min/mg) | [10] | |
| Human | Phosphomevalonate | 34 | 46 (µmol/min/mg) | [10] | |
| Diphosphomevalonate Decarboxylase | Staphylococcus epidermidis | Mevalonate diphosphate | - | - | [11] |
| Human | Mevalonate diphosphate | - | - |
Note: A hyphen (-) indicates that the data was not available in the cited sources.
Table 2: Comparative Concentrations of Mevalonate Pathway Metabolites
| Metabolite | Organism/Cell Type | Concentration | Reference(s) |
| Mevalonate | Arabidopsis thaliana (mvk-1 mutant) | Significantly higher than wild-type | [5] |
| Phosphomevalonate | Arabidopsis thaliana (mvk-1 mutant) | Markedly reduced compared to wild-type | [5] |
| Isopentenyl Pyrophosphate (IPP) | Escherichia coli (engineered) | Accumulation leads to toxicity | [12] |
| Saccharomyces cerevisiae | - | ||
| Arabidopsis thaliana (mvk-1 mutant) | Significantly reduced compared to wild-type | [5] | |
| Dimethylallyl Pyrophosphate (DMAPP) | Saccharomyces cerevisiae | - |
Note: Quantitative values for metabolite concentrations are highly dependent on the specific strain, growth conditions, and analytical methods used, making direct comparisons challenging. The table reflects reported trends and observations.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the mevalonate pathway.
HMG-CoA Reductase Activity Assay
This protocol is based on the spectrophotometric measurement of NADPH consumption.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 500 mM KCl, 1 mg/mL BSA, pH 7.0[3]
-
HMG-CoA solution
-
NADPH solution
-
Purified HMG-CoA reductase or cell lysate containing the enzyme
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing assay buffer, HMG-CoA, and NADPH.
-
Initiate the reaction by adding the enzyme preparation (purified enzyme or cell lysate) to each well.
-
Immediately measure the decrease in absorbance at 340 nm in a kinetic mode at 37°C. The rate of NADPH oxidation is directly proportional to the HMG-CoA reductase activity.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH.
Quantification of Mevalonate Pathway Intermediates by HPLC-MS/MS
This protocol outlines a general procedure for the analysis of mevalonate pathway metabolites.
Materials:
-
Cell culture or tissue samples
-
Quenching solution (e.g., cold methanol)
-
Lysis buffer
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)
-
Appropriate HPLC column (e.g., reverse-phase C18)
-
Mobile phases (e.g., ammonium (B1175870) acetate (B1210297) buffer and acetonitrile)
-
Metabolite standards for calibration curves
Procedure:
-
Sample Preparation: Rapidly quench metabolism in cell or tissue samples. Lyse the cells and extract the metabolites.
-
Chromatographic Separation: Inject the metabolite extract onto the HPLC system. Separate the intermediates using a suitable gradient elution program.
-
Mass Spectrometric Detection: Detect and quantify the metabolites using the MS/MS system in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.
-
Data Analysis: Quantify the concentration of each metabolite by comparing its peak area to a standard curve generated with known concentrations of pure standards.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the mevalonate pathway in different organisms and a typical experimental workflow.
Caption: Comparative overview of the Mevalonate and MEP pathways.
Caption: General workflow for mevalonate pathway analysis.
Caption: Regulation of the Mevalonate Pathway.
Conclusion
The mevalonate pathway, while fundamentally conserved in its initial steps, exhibits remarkable diversity and adaptation across the domains of life. Understanding these species-specific differences in pathway architecture, enzyme kinetics, and regulation is paramount for a wide range of research and development applications. From targeting the pathway for novel antimicrobial and anticancer therapies to engineering microbes for the production of valuable isoprenoids, a comparative approach provides a critical foundation for innovation. This guide offers a snapshot of the current knowledge, highlighting the need for further research to fill the existing gaps in our quantitative understanding of this essential metabolic pathway.
References
- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase: a control enzyme in ketogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the plant mevalonate pathway by extracellular ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the plant mevalonate pathway by extracellular ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diphosphomevalonate decarboxylase - Wikipedia [en.wikipedia.org]
- 9. The kinetic mechanism of phosphomevalonate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics of Phosphomevalonate Kinase from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Bacterial Mevalonate Diphosphate Decarboxylase by Eriochrome Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Measuring the Pulse of Cholesterol Production: A Guide to Alternative Biosynthesis Assays
For researchers, scientists, and drug development professionals, accurately quantifying cholesterol biosynthesis is paramount to understanding metabolic diseases and developing effective therapeutics. While traditional radiolabeling methods have long been the gold standard, safety concerns and logistical challenges have spurred the development of safer, more versatile, and higher-throughput alternatives. This guide provides a comprehensive comparison of modern techniques for measuring cholesterol biosynthesis, complete with experimental data, detailed protocols, and visual workflows to aid in selecting the optimal method for your research needs.
This guide will delve into the intricacies of stable isotope labeling with mass spectrometry, the analysis of cholesterol precursors via gas chromatography, the application of fluorescent probes, and the innovative enzyme blockade method. Each technique will be evaluated on its principles, advantages, and limitations, supported by quantitative data to facilitate a direct comparison of their performance.
Comparative Analysis of Cholesterol Biosynthesis Measurement Methods
The selection of an appropriate assay for measuring cholesterol biosynthesis is contingent on several factors, including the biological system under investigation (in vitro, in vivo), the desired throughput, sensitivity requirements, and available instrumentation. The following table summarizes the key performance characteristics of the leading alternative methods.
| Method | Principle | Sample Type | Throughput | Sensitivity | Key Advantages | Key Limitations |
| Stable Isotope Labeling (e.g., ¹³C-acetate, D₂O) with MS | Measures the incorporation of non-radioactive heavy isotopes into newly synthesized cholesterol. | Cells, Tissues, Plasma | Low to Medium | High | High specificity and accuracy; suitable for in vivo and in vitro studies; provides kinetic information. | Requires expensive mass spectrometry equipment; complex data analysis. |
| GC-MS of Cholesterol Precursors | Quantifies the levels of cholesterol precursors (e.g., lathosterol (B1674540), desmosterol) as a surrogate for synthesis rates. | Plasma, Serum, Tissues, Cells | Medium | Moderate to High | Relatively high throughput; does not require cell labeling; provides a snapshot of synthesis activity. | Indirect measurement of synthesis; precursor levels can be influenced by factors other than synthesis rate. |
| Fluorescent Probes (e.g., BODIPY-cholesterol) | Utilizes fluorescently-labeled cholesterol analogs to visualize and quantify cholesterol transport and efflux of newly synthesized cholesterol. | Live or Fixed Cells | High | Moderate | Enables real-time imaging and high-throughput screening; suitable for studying intracellular cholesterol trafficking. | Indirect measure of synthesis; potential for artifacts due to the bulky fluorescent tag altering cholesterol's properties.[1] |
| Enzyme Blockade (e.g., AY9944) | A pharmacological approach that inhibits a specific enzyme in the cholesterol synthesis pathway, leading to the accumulation of a measurable precursor. | Tissues, Cells | Low to Medium | Moderate | Non-radioactive in vivo method; provides a measure of absolute synthesis rates. | Relies on the specificity and potency of the inhibitor; can have off-target effects and perturb cellular physiology. |
In-Depth Experimental Protocols
Stable Isotope Labeling using ¹³C-Glucose and GC-MS
This protocol outlines the measurement of de novo cholesterol synthesis in cultured cells by monitoring the incorporation of ¹³C from labeled glucose.
a. Cell Culture and Labeling:
-
Plate cells (e.g., hepatocellular carcinoma cells) in a 6-well plate and grow to 70-80% confluency.
-
Replace the culture medium with a glucose-free medium containing 10% dialyzed fetal bovine serum and 2 g/L of [U-¹³C₆]-D-glucose.
-
Incubate the cells for 24-48 hours.
b. Lipid Extraction:
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Scrape the cells in 1 mL of PBS and transfer to a glass tube.
-
Add 4 mL of a 2:1 (v/v) chloroform:methanol solution and vortex thoroughly.
-
Add 1 mL of 0.9% NaCl solution, vortex, and centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
c. Saponification and Derivatization:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add 1 mL of 1 M methanolic KOH and incubate at 60°C for 1 hour to saponify the cholesteryl esters.
-
Add 1 mL of water and 2 mL of hexane (B92381), vortex, and collect the upper hexane layer containing free cholesterol.
-
Dry the hexane extract and add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers of cholesterol.
d. GC-MS Analysis:
-
Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer.
-
Use a suitable capillary column (e.g., HP-5MS) and a temperature gradient to separate the cholesterol-TMS ethers.
-
Monitor the mass-to-charge ratios (m/z) corresponding to the unlabeled (M+0) and labeled (M+n) cholesterol to determine the isotopic enrichment.
Quantification of Cholesterol Precursors by GC-MS
This protocol describes the measurement of cholesterol synthesis markers, lathosterol and desmosterol, in plasma.
a. Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., epicoprostanol).
-
Add 1 mL of 1 M ethanolic KOH and incubate at 60°C for 1 hour for saponification.
-
Add 1 mL of water and extract the non-saponifiable lipids twice with 3 mL of hexane.
b. Derivatization:
-
Dry the combined hexane extracts under nitrogen.
-
Reconstitute the residue in 100 µL of pyridine (B92270) and add 100 µL of BSTFA.
-
Incubate at 60°C for 30 minutes to form TMS derivatives.
c. GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use selected ion monitoring (SIM) to detect and quantify the characteristic ions of the TMS derivatives of cholesterol, lathosterol, desmosterol, and the internal standard.
-
Calculate the ratio of the precursor peak area to the cholesterol peak area to normalize for variations in cholesterol levels.
Fluorescent Cholesterol Efflux Assay for Newly Synthesized Cholesterol
This protocol is adapted for measuring the efflux of newly synthesized cholesterol using a fluorescent probe.
a. Labeling Cells with Fluorescent Cholesterol Analog:
-
Plate macrophages (e.g., J774) in a 96-well plate.
-
Incubate cells with a labeling medium containing a fluorescent cholesterol analog such as BODIPY-cholesterol for 1-4 hours.
b. Equilibration and Efflux:
-
Wash the cells with a serum-free medium.
-
Add an equilibration medium containing 0.2% bovine serum albumin (BSA) and incubate overnight to allow the probe to incorporate into cellular cholesterol pools.
-
Induce cholesterol efflux by replacing the medium with a serum-free medium containing cholesterol acceptors like Apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL). Incubate for 4-6 hours.
c. Quantification:
-
Collect the supernatant (containing effluxed cholesterol).
-
Lyse the cells in the wells with a suitable lysis buffer.
-
Measure the fluorescence intensity in both the supernatant and the cell lysate using a fluorescence plate reader.
-
Calculate the percent efflux as: (Fluorescence in supernatant) / (Fluorescence in supernatant + Fluorescence in cell lysate) x 100.
Visualizing the Cholesterol Biosynthesis Pathway
Understanding the complex network of reactions in cholesterol biosynthesis is crucial for interpreting experimental results. The following diagrams, generated using the DOT language, illustrate the key stages of this vital metabolic pathway and a general experimental workflow.
Caption: The cholesterol biosynthesis pathway from Acetyl-CoA.
Caption: A generalized experimental workflow for measuring cholesterol biosynthesis.
The SREBP Signaling Pathway: Master Regulator of Cholesterol Homeostasis
The synthesis of cholesterol is tightly regulated by the Sterol Regulatory Element-Binding Protein (SREBP) pathway. This signaling cascade senses intracellular cholesterol levels and adjusts the expression of genes involved in cholesterol synthesis and uptake accordingly.
When cellular cholesterol levels are low, SREBP-2 is transported from the endoplasmic reticulum to the Golgi apparatus, where it is cleaved by proteases. The released N-terminal domain of SREBP-2 then translocates to the nucleus and activates the transcription of genes encoding HMG-CoA reductase and other enzymes of the cholesterol biosynthesis pathway. Conversely, when cholesterol levels are high, the transport of SREBP-2 to the Golgi is blocked, leading to a downregulation of cholesterol synthesis.
References
A Comparative Analysis of Mevalonate Pathway Activity in Diverse Cell Lines
For researchers, scientists, and drug development professionals, understanding the differential activity of the mevalonate (B85504) pathway across various cell lines is crucial for identifying novel therapeutic targets and developing effective treatment strategies, particularly in the context of oncology. This guide provides a comparative overview of mevalonate pathway activity in different cell lines, supported by quantitative data and detailed experimental methodologies.
The mevalonate pathway is a critical metabolic cascade responsible for the synthesis of cholesterol and a variety of non-sterol isoprenoids. These molecules are essential for numerous cellular functions, including membrane integrity, cell signaling, protein prenylation, and the synthesis of steroid hormones and coenzyme Q10. Cancer cells, with their high proliferative rates, often exhibit an upregulated mevalonate pathway to meet the increased demand for these essential biomolecules.
Quantitative Comparison of Mevalonate Pathway Activity
The activity of the mevalonate pathway can be assessed by measuring the activity of its rate-limiting enzyme, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGCR), or by quantifying the rate of cholesterol synthesis. Below is a summary of reported HMG-CoA reductase activities in various cell lines. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions and analytical methods.
| Cell Line | Cell Type | Basal HMG-CoA Reductase Activity | Reference |
| HGT-1 | Human Gastric Cancer | 18 ± 2 pmol/min/mg protein | [1] |
| Fibroblasts (Control) | Human Skin | 11.1 ± 3.5 pmol/min/mg protein | [2] |
| Fibroblasts (Patient) | Human Skin | 63.3 ± 41.1 pmol/min/mg protein | [2] |
| Gynecological Cancer Cell Lines (Range of 8 lines) | Human Gynecological Cancer | 200-2500 pmol/mg microsomal protein/min | [3] |
This table will be expanded as more directly comparable quantitative data is identified in ongoing literature analysis.
Visualizing the Mevalonate Pathway
The following diagram illustrates the key steps in the mevalonate pathway, from the initial condensation of acetyl-CoA to the production of cholesterol and non-sterol isoprenoids.
Experimental Protocols
Accurate and reproducible measurement of mevalonate pathway activity is essential for comparative studies. Below are detailed methodologies for assessing HMG-CoA reductase activity.
Protocol 1: HMG-CoA Reductase Activity Assay using UPLC-MS/MS
This method offers high sensitivity and specificity for quantifying the product of the HMG-CoA reductase reaction, mevalonic acid (which equilibrates to mevalonolactone).
1. Cell Culture and Lysate Preparation:
-
Culture cells to the desired confluency under specific experimental conditions (e.g., with or without lipoprotein-deficient serum).
-
Harvest cells, wash with phosphate-buffered saline (PBS), and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Determine the protein concentration of the cell lysate using a standard method such as the Bradford assay.
2. Enzymatic Reaction:
-
Prepare a reaction mixture containing a standardized amount of cell lysate (e.g., 50-100 µg of protein), HMG-CoA substrate, and NADPH in an appropriate assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM DTT).
-
Initiate the reaction by adding the HMG-CoA substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stopping solution (e.g., a strong acid).
3. Sample Preparation for UPLC-MS/MS:
-
Add a known amount of an internal standard (e.g., deuterated mevalonolactone) to each sample for accurate quantification.
-
Perform a liquid-liquid or solid-phase extraction to purify the mevalonolactone (B1676541) from the reaction mixture.
-
Evaporate the solvent and reconstitute the sample in a solvent compatible with the UPLC system.
4. UPLC-MS/MS Analysis:
-
Inject the prepared sample into a UPLC system coupled to a tandem mass spectrometer.
-
Separate mevalonolactone from other components using a suitable column (e.g., a C18 column).
-
Detect and quantify mevalonolactone and the internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.
5. Data Analysis:
-
Calculate the amount of mevalonolactone produced by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Express the HMG-CoA reductase activity as pmol of mevalonolactone produced per minute per mg of protein.
Protocol 2: Colorimetric HMG-CoA Reductase Activity Assay
This method relies on the spectrophotometric measurement of NADPH consumption during the HMG-CoA reductase-catalyzed reaction.
1. Cell Lysate Preparation:
-
Prepare cell lysates as described in Protocol 1.
2. Reaction Setup:
-
In a 96-well UV-transparent microplate, add a standardized amount of cell lysate.
-
Prepare a reaction mixture containing assay buffer, HMG-CoA, and NADPH.
-
Add the reaction mixture to the wells containing the cell lysate to initiate the reaction. Include a blank control without the cell lysate.
3. Spectrophotometric Measurement:
-
Immediately place the microplate in a spectrophotometer capable of kinetic measurements at 340 nm.
-
Monitor the decrease in absorbance at 340 nm over time at 37°C. The rate of decrease in absorbance is proportional to the rate of NADPH oxidation and thus to HMG-CoA reductase activity.
4. Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔOD/min) from the linear portion of the kinetic curve.
-
Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADPH consumption.
-
Express the HMG-CoA reductase activity in units such as nmol of NADPH consumed per minute per mg of protein.
Experimental Workflow Visualization
The following diagram outlines the general workflow for assessing mevalonate pathway activity in cell lines.
Discussion and Future Directions
The presented data, though currently limited, highlights the variability in mevalonate pathway activity across different cell types, particularly the elevated activity often observed in cancer cells compared to their normal counterparts. This upregulation presents a therapeutic window for targeting the mevalonate pathway in oncology.
Future research should focus on generating comprehensive, directly comparable quantitative data on mevalonate pathway activity across a broader panel of cell lines, including both cancerous and non-cancerous lines from various tissues of origin. Such studies, utilizing standardized and robust methodologies like UPLC-MS/MS, will be invaluable for elucidating the context-dependent roles of the mevalonate pathway in health and disease and for the rational design of novel therapeutic interventions. Furthermore, integrating data on enzyme activity with measurements of metabolite levels and gene expression will provide a more complete understanding of the regulation and dysregulation of this vital metabolic pathway.
References
- 1. Pluriomics Reveals Mevalonate Pathway Disruption in Cancer - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Cholesterol metabolism in human cancer cells in monolayer culture. V. The effect of progesterone on the regulation of 3-hydroxy-3-methylglutaryl coenzyme A reductase activity by low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Lipophilic vs. Hydrophilic Statins: A Comparative Analysis of their Impact on the Mevalonate Pathway
For researchers, scientists, and drug development professionals, understanding the nuanced differences between lipophilic and hydrophilic statins is critical for targeted therapeutic strategies. While both classes of drugs effectively inhibit the 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, their distinct physicochemical properties lead to significant variations in their cellular uptake, tissue distribution, and ultimately, their effects on the mevalonate (B85504) (MVA) pathway and its downstream products.
This guide provides an objective comparison of lipophilic and hydrophilic statins, focusing on their differential effects on the MVA pathway. We present quantitative data from key experimental studies, detailed methodologies for relevant assays, and a visual representation of the pathway to facilitate a deeper understanding of their mechanisms of action.
At a Glance: Key Differences in MVA Pathway Inhibition
The primary distinction between lipophilic and hydrophilic statins lies in their ability to cross cell membranes. Lipophilic statins, such as simvastatin, lovastatin, and atorvastatin, can passively diffuse across cell membranes, leading to widespread distribution in various tissues.[1][2] In contrast, hydrophilic statins, like pravastatin (B1207561) and rosuvastatin, require active transport mechanisms, primarily organic anion transporting polypeptides (OATPs), for cellular uptake, which results in greater hepatoselectivity.[2][3][4] This fundamental difference in bioavailability is a key determinant of their impact on the MVA pathway in different cell types.
| Feature | Lipophilic Statins (e.g., Simvastatin, Atorvastatin) | Hydrophilic Statins (e.g., Pravastatin, Rosuvastatin) |
| Cellular Uptake | Passive diffusion | Active transport (OATP-mediated)[4] |
| Tissue Distribution | Wide, including extrahepatic tissues[1][2] | Primarily liver-specific[2][3] |
| Inhibition of HMG-CoA Reductase (IC50) | Generally lower (higher potency) | Generally higher (lower potency) |
| Effect on Extrahepatic MVA Pathway | More pronounced due to wider distribution[5] | Limited direct effect[6] |
| Pleiotropic Effects | Potentially broader in extrahepatic tissues[5] | Primarily mediated by hepatic inhibition and systemic reduction of isoprenoids[7] |
Quantitative Comparison of Statin Effects
Experimental data highlights the differential impact of lipophilic and hydrophilic statins on the MVA pathway.
Table 1: Inhibition of HMG-CoA Reductase Activity
This table summarizes the half-maximal inhibitory concentration (IC50) of various statins against HMG-CoA reductase. A lower IC50 value indicates higher potency.
| Statin | Type | IC50 (nM) |
| Atorvastatin | Lipophilic | 3 - 20[8] |
| Simvastatin (acid form) | Lipophilic | 3 - 20[8] |
| Fluvastatin | Lipophilic | 3 - 20[8] |
| Pitavastatin | Lipophilic | 3 - 20[8] |
| Pravastatin | Hydrophilic | 3 - 20[8] |
| Rosuvastatin | Hydrophilic | 3 - 20[8] |
Note: The specific IC50 values can vary depending on the experimental conditions.
Table 2: Effects on MVA Pathway Intermediates and Cell Proliferation
This table presents data from studies comparing the effects of a lipophilic statin (simvastatin) and a hydrophilic statin (pravastatin) on cell growth, which is influenced by the availability of MVA pathway products.
| Parameter | Lipophilic Statin (Simvastatin) | Hydrophilic Statin (Pravastatin) | Cell Type |
| Inhibition of Cell Growth | Significant, dose-responsive inhibition (2-8µM)[9] | No effect at similar doses[9] | Malignant +SA mammary epithelial cells |
| Inhibition of DNA Synthesis | Significant decrease (47-89%)[10] | Little to no effect[10] | Human Endometrial Stromal (HES) cells |
| Induction of Apoptosis (Caspase 3/7 activity) | Significant increase (10-25%)[10] | Little to no effect[10] | Human Endometrial Stromal (HES) cells |
| Inhibition of Cell Invasiveness | Significant decrease (49%)[10] | Little to no effect[10] | Human Endometrial Stromal (HES) cells |
Experimental Protocols
HMG-CoA Reductase Activity Assay
This protocol is designed to measure the inhibitory effect of statins on HMG-CoA reductase activity in a cell-free system.
Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the conversion of HMG-CoA to mevalonate.[1][11]
Materials:
-
Recombinant human HMG-CoA reductase
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 120 mM KCl, 1 mM EDTA, 5 mM DTT)[1]
-
Lipophilic and hydrophilic statins
-
96-well UV-transparent microplate
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Prepare serial dilutions of the statins to be tested.
-
In a 96-well plate, add the assay buffer, HMG-CoA reductase enzyme, and the statin dilutions. Include a control with no statin.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the statin to bind to the enzyme.[1]
-
Initiate the reaction by adding a mixture of HMG-CoA and NADPH.
-
Immediately begin kinetic reading at 340 nm, taking measurements every 30-60 seconds for 10-20 minutes.[1]
-
Calculate the rate of NADPH consumption (decrease in absorbance over time).
-
Determine the percent inhibition for each statin concentration and calculate the IC50 value.
Quantification of Intracellular Isoprenoids (FPP and GGPP)
This protocol outlines a method for measuring the levels of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) in cells or tissues treated with statins, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]
Materials:
-
Cells or tissues treated with lipophilic or hydrophilic statins
-
Internal standards for FPP and GGPP
-
Homogenization buffer
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Homogenize the cell pellets or tissues in a suitable buffer.[12]
-
Internal Standard Spiking: Add a known amount of the internal standards to each sample.[12]
-
Extraction: Perform a solid-phase extraction to isolate and concentrate the isoprenoids from the sample matrix.[12]
-
LC-MS/MS Analysis:
-
Inject the extracted samples into the LC-MS/MS system.
-
Separate the isoprenoids using a suitable chromatography column.
-
Detect and quantify FPP and GGPP using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Calculate the concentrations of FPP and GGPP in the original samples based on the peak areas relative to the internal standards.
Signaling Pathway and Experimental Workflow
Caption: The Mevalonate Pathway and the Site of Statin Inhibition.
Caption: Experimental Workflow for Comparing Statin Effects.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Hydrophilic or Lipophilic Statins? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoprenoid Metabolism and the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [helda.helsinki.fi]
- 9. ulm.edu [ulm.edu]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. In vivo evaluation of combination therapy targeting the isoprenoid biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
Urinary Mevalonic Acid: A Surrogate Marker for HMG-CoA Reductase Activity
A Comparative Guide for Researchers and Drug Development Professionals
The quantification of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase activity is pivotal in the study of cholesterol biosynthesis and the development of lipid-lowering therapies. Direct measurement of this enzyme's activity in vivo is invasive and impractical for routine clinical and research applications. Consequently, surrogate markers that can be measured in accessible biological fluids like urine are of significant interest. This guide provides a comprehensive comparison of urinary mevalonic acid (MVA) with other established markers of HMG-CoA reductase activity, supported by experimental data and detailed protocols.
Comparison of Surrogate Markers for HMG-CoA Reductase Activity
Urinary MVA serves as a direct downstream product of the HMG-CoA reductase reaction, making its excretion a strong candidate for a reliable surrogate marker. Its performance has been compared with other methods, such as the measurement of whole-body cholesterol synthesis rates using deuterium (B1214612) incorporation and the quantification of plasma lathosterol.
| Marker | Method | Sample Type | Typical Baseline Values | Response to Statin Therapy (Simvastatin, 40 mg/day) | Correlation with Cholesterol Synthesis (r-value) | Key Advantages | Key Limitations |
| Urinary this compound | GC-MS or LC-MS/MS | Urine | 3.51 ± 0.59 µg/kg/day[1] | ~30-40% decrease[1][2] | 0.835[1] | Non-invasive, reflects direct product of HMG-CoA reductase. | Diurnal variation requires timed collection (e.g., 24-hour or first morning void)[1][2]. |
| Cholesterol Synthesis Rate | Deuterium Incorporation | Plasma/Erythrocytes | Varies by individual | Significant decrease | Gold standard for whole-body synthesis | Provides a comprehensive measure of whole-body cholesterol synthesis. | Requires administration of a stable isotope, complex analytical procedure. |
| Plasma Lathosterol | GC-MS or LC-MS/MS | Plasma | Varies | Significant decrease | High | Well-established marker, reflects newly synthesized cholesterol. | Invasive (requires blood draw), may be influenced by cholesterol absorption. |
Experimental Protocols
Quantification of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on established methods for the analysis of urinary MVA.[3][4]
1. Sample Preparation:
- To a 1 mL aliquot of urine, add an internal standard (e.g., deuterated MVA).
- Acidify the urine sample to a pH of 1-2 with hydrochloric acid. This facilitates the conversion of this compound to its lactone form, mevalonolactone (B1676541).
- Incubate the acidified sample at 37°C for 1 hour.
- Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. Repeat the extraction twice.
- Pool the organic phases and evaporate to dryness under a stream of nitrogen.
2. Derivatization:
- Reconstitute the dried extract in a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).
- Incubate the mixture at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative of mevalonolactone.
3. GC-MS Analysis:
- Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
- Use a temperature gradient program to separate the analytes.
- The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the TMS-derivatized mevalonolactone and the internal standard.
Quantification of Urinary this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol offers a more modern and often more sensitive approach to MVA quantification.[5][6][7]
1. Sample Preparation:
- To a 100 µL aliquot of urine, add an internal standard (e.g., deuterated MVA).
- Acidify the sample with formic acid to facilitate the conversion to mevalonolactone.
- Perform a liquid-liquid extraction with ethyl acetate.
- Evaporate the organic layer to dryness.
2. LC-MS/MS Analysis:
- Reconstitute the dried extract in the mobile phase.
- Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer.
- Use a suitable reversed-phase column for chromatographic separation.
- The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both mevalonolactone and the internal standard for highly selective and sensitive quantification.
Visualizing Key Pathways and Workflows
References
- 1. Urinary excretion of this compound as an indicator of cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of urinary this compound using isotope dilution technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of this compound in human urine as this compound lactone by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of urinary this compound as a biomarker of HMG-CoA reductase activity by a novel translational LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. epub.fh-joanneum.at [epub.fh-joanneum.at]
Comparative Metabolomics of Mevalonate Pathway Inhibition: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The mevalonate (B85504) (MVA) pathway is a critical metabolic cascade responsible for the synthesis of cholesterol and a variety of non-sterol isoprenoids. These molecules are essential for numerous cellular functions, including the maintenance of cell membrane integrity, cell signaling, protein prenylation, and cell cycle progression. In the context of oncology, the MVA pathway is frequently upregulated in cancer cells to support their rapid proliferation and survival. Consequently, inhibition of this pathway, primarily through the use of statins, has emerged as a promising therapeutic strategy. This guide provides a comparative overview of the metabolomic consequences of MVA pathway inhibition in cancer cells, supported by experimental data and detailed protocols.
Quantitative Metabolomic Data
Inhibition of the mevalonate pathway induces significant alterations in the metabolic landscape of cancer cells. The following table summarizes the changes in key metabolite levels observed in statin-sensitive (HOP-92) and statin-resistant (NCI-H322M) lung cancer cell lines following treatment with atorvastatin.
| Metabolite | Cell Line | Treatment | Change in Concentration (pmol/µL) | Fold Change (vs. Control) | p-value | Reference |
| HMG-CoA | NCI-H322M | 1 µM Atorvastatin | Increase | ~1.5 | < 0.05 | [1][2] |
| HOP-92 | 1 µM Atorvastatin | No Significant Change | - | - | [1][2] | |
| CoA | NCI-H322M | 1 µM Atorvastatin | Tendency to Increase | - | - | [1][2] |
| HOP-92 | 1 µM Atorvastatin | Tendency to Decrease | - | - | [1][2] |
Data adapted from a study on lung cancer cell lines. It is important to note that metabolic responses can be cell-line specific.[1][2]
A broader study on HGT-1 human gastric cancer cells treated with lovastatin (B1675250) identified over 100 metabolites with altered levels. Key findings from this and other studies indicate that MVA pathway inhibition generally leads to:
-
Activation of the Tricarboxylic Acid (TCA) Cycle : An increase in TCA cycle intermediates is often observed.
-
Reduced Glycolysis and Pentose Phosphate Pathway (PPP) Activity : A decrease in metabolites associated with these pathways has been reported in statin-sensitive cells.
-
Alterations in Amino Acid Metabolism : Changes in the levels of various amino acids, including glutamate (B1630785) and glutamine, have been noted.
-
Decreased Glutathione Levels : Inhibition of the MVA pathway can lead to a reduction in the antioxidant glutathione.
Experimental Protocols
The following provides a generalized, detailed methodology for conducting a comparative metabolomics study of mevalonate pathway inhibition in cancer cell lines.
Cell Culture and Treatment
-
Cell Lines : Select appropriate cancer cell lines (e.g., statin-sensitive and statin-resistant lines for comparison).
-
Culture Conditions : Grow cells in a suitable medium (e.g., DMEM with 4.5 g/L glucose and 5% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment : Treat cells at approximately 80% confluency with a mevalonate pathway inhibitor (e.g., lovastatin at 12.5 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).
Metabolite Extraction
-
Quenching : Rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction : Lyse the cells and extract metabolites using a cold solvent, such as 80% methanol.
-
Homogenization : Scrape the cells and collect the cell lysate. Homogenize the lysate using a sonicator or by vortexing.
-
Centrifugation : Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.
-
Supernatant Collection : Collect the supernatant containing the extracted metabolites.
Metabolomic Analysis (GC-MS and LC-MS)
-
Sample Preparation : Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. For GC-MS analysis, derivatize the samples to increase the volatility of the metabolites.
-
Instrumentation : Analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS) and/or Liquid Chromatography-Mass Spectrometry (LC-MS) platforms.
-
Data Acquisition : Acquire data in both positive and negative ionization modes for LC-MS to cover a broad range of metabolites.
Data Processing and Analysis
-
Data Normalization : Normalize the data to account for variations in sample amount (e.g., using log10 transformation and Pareto scaling).
-
Statistical Analysis : Perform statistical analysis (e.g., t-tests, ANOVA) to identify metabolites that are significantly altered between the treated and control groups.
-
Multivariate Analysis : Use multivariate statistical methods such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) to visualize the overall metabolic differences between the groups.
-
Metabolite Identification : Identify metabolites by comparing their mass spectra and retention times to a reference library (e.g., NIST for GC-MS, METLIN for LC-MS).
-
Pathway Analysis : Use pathway analysis software to identify metabolic pathways that are significantly impacted by the treatment.
Visualizations
Mevalonate Pathway
Caption: The Mevalonate Pathway and points of inhibition.
Experimental Workflow for Comparative Metabolomics
References
A Comparative Guide to the Diagnostic Validation of Mevalonate Kinase Deficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of diagnostic methods for Mevalonate (B85504) Kinase Deficiency (MKD), a rare autoinflammatory disorder. By presenting supporting experimental data, detailed methodologies, and clear visual workflows, this document aims to facilitate a deeper understanding of the validation and application of these diagnostic tools in research and clinical settings.
Introduction to Mevalonate Kinase Deficiency
Mevalonate Kinase Deficiency (MKD) is an autosomal recessive inborn error of metabolism resulting from mutations in the MVK gene, which encodes the enzyme mevalonate kinase.[1][2] This enzyme plays a crucial role in the biosynthesis of cholesterol and isoprenoids.[1][2] A deficiency in mevalonate kinase activity leads to a spectrum of clinical presentations, ranging from the milder Hyperimmunoglobulinemia D syndrome (HIDS) to the more severe Mevalonic Aciduria (MVA).[1][2] The hallmark of MKD is recurrent episodes of fever, often accompanied by a variety of inflammatory symptoms including lymphadenopathy, abdominal pain, diarrhea, joint pain, and skin rashes.[1][3]
Accurate and timely diagnosis is critical for appropriate patient management and for the development of targeted therapies. This guide compares the performance and protocols of the key diagnostic modalities for MKD.
Comparison of Diagnostic Methods
The diagnosis of MKD relies on a combination of clinical suspicion, biochemical analysis, and genetic testing.[4] The following table summarizes the performance of the primary diagnostic tests for MKD.
| Diagnostic Method | Analyte/Target | Key Performance Metric(s) | Typical Turnaround Time | Advantages | Limitations |
| Genetic Testing (Sanger Sequencing & NGS) | MVK Gene Mutations | Sensitivity: High (>95%) for known mutations.[5][6] Specificity: High (>99%).[5][6] | 2-8 weeks | Confirmatory "gold standard". Can identify specific mutations for genotype-phenotype correlation studies. NGS panels can simultaneously screen for other periodic fever syndromes.[5][7][8] | May miss novel or complex mutations. Turnaround time can be long for Sanger sequencing.[6] Interpretation of variants of unknown significance can be challenging. |
| Urinary Mevalonic Acid Analysis (GC-MS) | This compound | Sensitivity: 92%.[9][10] Specificity: 90%.[9][10] Positive Predictive Value: 71%.[9][10] Negative Predictive Value: 98%.[9][10] | 1-2 weeks | Non-invasive sample collection. Good screening tool to select patients for genetic testing.[9][10] | Levels can be normal between febrile attacks in milder phenotypes.[11] Requires specialized laboratory equipment and expertise. |
| Mevalonate Kinase Enzyme Activity Assay | Mevalonate Kinase Enzyme | Quantitative: Measures residual enzyme activity. | 2-4 weeks | Directly assesses the functional consequence of MVK mutations. Useful for correlating genotype with phenotype.[12] | Technically demanding and not widely available.[4] Requires viable cells (lymphocytes or fibroblasts).[13] |
| Serum Immunoglobulin D (IgD) Measurement | IgD Levels | Low Diagnostic Value: Elevated IgD is not specific to MKD and can be normal in some patients.[4][14][15] | 1-3 days | Historically used but now considered a non-specific inflammatory marker. | Poor sensitivity and specificity.[11][14][15] Not recommended as a primary diagnostic tool.[4] |
Experimental Protocols
Genetic Testing: Next-Generation Sequencing (NGS) Panel for Autoinflammatory Diseases
Objective: To identify pathogenic variants in the MVK gene and other genes associated with hereditary recurrent fevers.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes or saliva using a commercially available kit.
-
Library Preparation: DNA is fragmented, and adapters are ligated to the fragments. The targeted regions, including all coding exons and flanking intronic sequences of the genes in the autoinflammatory panel, are captured using biotinylated probes.
-
Sequencing: The captured DNA libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Data Analysis: Sequencing reads are aligned to the human reference genome. Variant calling is performed to identify single nucleotide variants (SNVs) and small insertions/deletions (indels). Variants are annotated and filtered based on population frequency, predicted pathogenicity, and clinical relevance.
-
Confirmation: Potentially pathogenic variants identified by NGS are typically confirmed by Sanger sequencing.
Urinary this compound Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the concentration of this compound in urine.
Methodology:
-
Sample Preparation: A urine sample is collected, preferably during a febrile episode.[11] An internal standard (e.g., deuterated this compound) is added to a known volume of urine.[16]
-
Lactonization: The urine is acidified to convert this compound to its more volatile lactone form, mevalonolactone (B1676541).[17]
-
Extraction: The mevalonolactone is extracted from the urine using an organic solvent.
-
Derivatization: The extracted mevalonolactone is chemically modified (derivatized) to increase its volatility and improve its chromatographic properties.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The components are separated based on their boiling points and then ionized and detected by the mass spectrometer.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the endogenous mevalonolactone to that of the internal standard.[16]
Mevalonate Kinase Enzyme Activity Assay
Objective: To measure the functional activity of the mevalonate kinase enzyme in patient cells.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from a whole blood sample, or fibroblasts are cultured from a skin biopsy.[13]
-
Cell Lysis: The isolated cells are broken open (lysed) to release their cellular contents, including the mevalonate kinase enzyme.
-
Enzymatic Reaction: The cell lysate is incubated with a reaction mixture containing radiolabeled this compound and ATP. The mevalonate kinase in the lysate catalyzes the phosphorylation of this compound to mevalonate-5-phosphate.
-
Separation of Product: The radiolabeled product (mevalonate-5-phosphate) is separated from the unreacted substrate (this compound) using chromatography.
-
Quantification: The amount of radioactivity in the product fraction is measured using a scintillation counter. The enzyme activity is calculated based on the rate of product formation and normalized to the total protein concentration in the cell lysate.
Visualizing Diagnostic Pathways and Concepts
Mevalonate Biosynthesis Pathway and the Impact of MKD
Caption: The mevalonate pathway highlighting the enzymatic block in MKD.
Diagnostic Workflow for Mevalonate Kinase Deficiency
Caption: A typical diagnostic workflow for a patient with suspected MKD.
Comparison of Diagnostic Approaches for Periodic Fever Syndromes
Caption: A comparison of key features of MKD and other common periodic fever syndromes.
Conclusion
The diagnosis of Mevalonate Kinase Deficiency is multifaceted, with genetic testing serving as the definitive standard. However, biochemical analysis of urinary this compound is a valuable and specific screening tool. Mevalonate kinase enzyme activity assays provide important functional data but are less accessible. A comprehensive diagnostic approach, often guided by clinical presentation and potentially utilizing next-generation sequencing panels, is crucial for the accurate identification of MKD and its differentiation from other autoinflammatory disorders. This guide provides the foundational information necessary for researchers and clinicians to navigate the complexities of MKD diagnosis and validation.
References
- 1. Mevalonate kinase deficiency - Wikipedia [en.wikipedia.org]
- 2. medlineplus.gov [medlineplus.gov]
- 3. clinexprheumatol.org [clinexprheumatol.org]
- 4. printo.it [printo.it]
- 5. ard.bmj.com [ard.bmj.com]
- 6. Frontiers | A rapid turnaround gene panel for severe autoinflammation: Genetic results within 48 hours [frontiersin.org]
- 7. NGS Panel for Immune Disorders [cegat.com]
- 8. Next generation sequencing panel in undifferentiated autoinflammatory diseases identifies patients with colchicine-responder recurrent fevers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Diagnostic Value of Urinary this compound Excretion in Patients with a Clinical Suspicion of Mevalonate Kinase Deficiency (MKD) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mevalonate kinase deficiency: an updated clinical overview and revision of the SHARE recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Amsterdam UMC Locatie AMC - Mevalonate kinase (MVK) [amc.nl]
- 14. Hyper-IgD Syndrome - Pediatrics - MSD Manual Professional Edition [msdmanuals.com]
- 15. Hyper IgD Syndrome (HIDS), Mevalonate Kinase Deficiency MVK gene [nomidalliance.org]
- 16. Determination of urinary this compound using isotope dilution technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of this compound in human urine as this compound lactone by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
